2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
Description
Properties
IUPAC Name |
2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPPYWWWEVISEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC2=C(C1)CC(=CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883531 | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-82-0 | |
| Record name | 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1614-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
CAS Number: 1614-82-0
This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a significant chemical intermediate in pharmaceutical manufacturing and a compound of interest in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering available data on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its core structure consists of a partially hydrogenated naphthalene ring with two methoxy functional groups. A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| CAS Number | 1614-82-0 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Melting Point | 64.0 to 68.0 °C | ChemicalBook |
| Boiling Point | 100 °C at 0.2 mmHg | ChemicalBook |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Manufacturing
While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure lends itself to established organic synthesis reactions. A plausible general approach involves the Birch reduction of 2,7-dimethoxynaphthalene. This type of reaction is a common method for the partial reduction of aromatic rings.
Illustrative Experimental Protocol: Birch Reduction of a Dimethoxynaphthalene Derivative
The following protocol is a generalized representation of a Birch reduction, which could be adapted for the synthesis of this compound from 2,7-dimethoxynaphthalene. Note: This is an illustrative procedure and would require optimization for this specific substrate.
-
Reaction Setup: A three-necked round-bottom flask is fitted with a dry-ice condenser and a gas inlet for anhydrous ammonia. The system is maintained under an inert atmosphere (e.g., argon).
-
Ammonia Condensation: Anhydrous ammonia is condensed into the flask to the desired volume.
-
Dissolving Metal Reduction: Sodium or lithium metal is added in small pieces to the condensed ammonia, resulting in a characteristic blue solution.
-
Substrate Addition: A solution of the starting material, 2,7-dimethoxynaphthalene, dissolved in a suitable co-solvent like anhydrous tetrahydrofuran (THF), is added dropwise to the stirred ammonia-metal solution.
-
Quenching: After the reaction has proceeded for a sufficient time, it is quenched by the careful addition of a proton source, such as ethanol or ammonium chloride.
-
Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and materials science sectors.
-
Pharmaceutical Intermediate: This compound is utilized as a precursor in the multi-step synthesis of various pharmaceutical agents. The tetrahydronaphthalene scaffold is a common structural motif in biologically active compounds.[1] Dihydronaphthalene and tetrahydronaphthalene derivatives have been investigated for a range of activities, including as potential cytotoxic agents against cancer cells.
-
Organic Electronics: There is growing interest in using tetrahydronaphthalene derivatives as components in organic semiconductors. These materials are being explored for their photoelectric properties, which could be applied in devices like organic light-emitting diodes (OLEDs) and solar cells. The specific electronic properties can be tuned by modifying the core structure.
Spectroscopic Data
Detailed spectral assignments for this compound are not widely available in the public domain but can be obtained from commercial suppliers. Based on its chemical structure, the following spectroscopic characteristics are expected.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to methoxy protons (singlet, ~3.8 ppm), aromatic protons, and aliphatic protons of the tetralin ring system. |
| ¹³C NMR | Resonances for methoxy carbons (~55 ppm), aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy ethers. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 192.26, along with characteristic fragmentation patterns. |
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It may cause skin and serious eye irritation, as well as respiratory irritation. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
References
A Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene: Structure, Synthesis, and Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a partially hydrogenated naphthalene derivative. It covers the core molecular structure, physicochemical properties, a proposed synthetic pathway via Birch reduction, and expected spectroscopic characteristics. Furthermore, a generalized workflow for assessing the biological potential of this and similar molecules is presented, aiming to equip researchers with the foundational knowledge for further investigation and application in chemical synthesis and drug discovery.
Core Molecular Structure and Physicochemical Properties
This compound belongs to the tetralin family of compounds, which are characterized by a molecular structure where one of the two aromatic rings of naphthalene is partially saturated.[1] This unique hybrid structure, combining a benzene ring with a cyclohexene ring, imparts distinct chemical properties. The addition of two methoxy groups at the 2 and 7 positions further modifies its electronic and steric characteristics, influencing its reactivity and potential biological interactions.
The key physicochemical properties and identifiers for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1614-82-0 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3] |
| Molecular Weight | 192.26 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 64.0 to 68.0 °C | [2] |
| Boiling Point | 100 °C / 0.2 mmHg (lit.) | [2] |
| InChIKey | PWPPYWWWEVISEX-UHFFFAOYSA-N | [2] |
| SMILES | C1C2=C(CC=C(OC)C2)CC=C1OC | [2] |
Synthesis and Experimental Protocol
The most direct synthetic route to this compound is through the partial reduction of its aromatic precursor, 2,7-dimethoxynaphthalene.[4] The Birch reduction is a well-established method for this transformation, utilizing an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol proton source.[5]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Birch Reduction
The following protocol is a generalized procedure based on standard Birch reduction methodologies for naphthalene derivatives.[5]
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled under an inert atmosphere (Argon or Nitrogen).
-
Ammonia Condensation: Anhydrous liquid ammonia (~200 mL per 10 g of starting material) is condensed into the flask at -78 °C (dry ice/acetone bath).
-
Reactant Addition: 2,7-dimethoxynaphthalene (1.0 eq) dissolved in a suitable co-solvent like anhydrous THF or diethyl ether is added to the liquid ammonia.
-
Metal Dissolution: Small, clean pieces of sodium or lithium metal (2.5-3.0 eq) are added portion-wise until a persistent deep blue color is observed, indicating the formation of solvated electrons.
-
Protonation: Anhydrous ethanol (4.0 eq) is added dropwise from the dropping funnel over 30-60 minutes. The reaction is stirred until the blue color dissipates.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or solid ammonium chloride until the ammonia has evaporated.
-
Extraction: The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product relies on standard spectroscopic techniques. While specific experimental data for this exact molecule is not abundant in the literature, the expected spectral features can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Singlet or narrow multiplet in the δ 6.5-7.0 ppm range. - Olefinic Protons: Signal in the δ 5.5-6.0 ppm range. - Methoxy Protons: Sharp singlet around δ 3.7-3.9 ppm (6H). - Aliphatic Protons: Multiple signals in the δ 2.0-3.0 ppm range (8H). |
| ¹³C NMR | - Aromatic Quaternary (C-O): Peaks in the δ 150-160 ppm range. - Aromatic/Olefinic (C-H): Peaks in the δ 100-130 ppm range. - Aromatic/Olefinic Quaternary: Peaks in the δ 130-140 ppm range. - Methoxy Carbon: Peak around δ 55-60 ppm. - Aliphatic Carbons: Peaks in the δ 20-40 ppm range. |
| IR (Infrared) | - C-H stretch (sp²): ~3000-3100 cm⁻¹. - C-H stretch (sp³): ~2850-3000 cm⁻¹. - C=C stretch (aromatic/olefinic): ~1600 cm⁻¹ and ~1450 cm⁻¹. - C-O stretch (aryl ether): Strong band at ~1250 cm⁻¹ and ~1050 cm⁻¹. |
| MS (Mass Spec) | - Molecular Ion (M⁺): Expected at m/z = 192.26. - Key Fragments: Loss of methyl (-15), methoxy (-31), or fragments resulting from retro-Diels-Alder reactions of the non-aromatic ring. |
Potential for Biological Activity and Screening
While the specific biological activity of this compound is not well-documented, the tetrahydronaphthalene scaffold is present in various biologically active molecules, including lignan esters that have demonstrated antitumor properties.[6] This suggests that the core structure is a valuable starting point for medicinal chemistry and drug development programs. A systematic approach is necessary to evaluate its therapeutic potential.
Caption: A logical workflow for evaluating the biological activity of a novel compound.
This workflow begins with broad in vitro screening to identify any cytotoxic or target-specific activity. If the compound shows promise ("hit identification"), it can proceed to lead optimization, where analogues are synthesized to improve potency and selectivity, followed by more complex in vivo testing. This structured approach ensures a rigorous and efficient evaluation of the compound's therapeutic potential.
References
An In-depth Technical Guide to the Physical Properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a key intermediate in pharmaceutical manufacturing and a compound of interest in the field of organic electronics.[1][2] This document details quantifiable physical data, outlines the experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1][3] Its core structure consists of a partially hydrogenated naphthalene ring substituted with two methoxy groups.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [2][4] |
| Molecular Weight | 192.25 g/mol | [2] |
| Melting Point | 64.0 to 68.0 °C | [2][3] |
| Boiling Point | 100 °C at 0.2 mmHg | [2][3] |
| Density (Predicted) | 1.061 g/cm³ | [2] |
| Flash Point | 145.175 °C | [2] |
| Refractive Index | 1.528 | [2] |
| Vapor Pressure | 0 mmHg at 25 °C | [2] |
| Appearance | White to Almost white powder/crystal | [1][3] |
| Storage Temperature | 2-8 °C | [2][3] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of purity. A sharp melting range typically signifies a high-purity compound.[5] The capillary method is a standard technique for this determination.[1]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[5]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The initial melting point is recorded as the temperature at which the first droplet of liquid appears. The final melting point is the temperature at which the entire solid mass has transitioned into a liquid.[7] This range is reported as the melting point.
Boiling Point Determination Under Reduced Pressure
For compounds that may decompose at their atmospheric boiling point, determination under vacuum is necessary. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.[8]
-
Apparatus: A micro-boiling point apparatus or a small-scale distillation setup connected to a vacuum source is used. A small test tube containing 0.5-1 mL of the sample and an inverted capillary tube (sealed at the top) is attached to a thermometer.[9]
-
Heating and Evacuation: The apparatus is gently heated in a Thiele tube or on a sand bath.[9] The system is evacuated to the desired pressure (e.g., 0.2 mmHg).
-
Observation: As the liquid is heated, trapped air and then sample vapor will emerge from the inverted capillary tube, forming a steady stream of bubbles.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[9] This signifies that the vapor pressure of the sample is equal to the pressure within the system.
Density Determination of a Solid (Buoyancy Method)
The density of a solid can be determined using Archimedes' principle, which relates the apparent loss in weight of an object immersed in a fluid to the weight of the fluid it displaces.[10]
-
Weigh in Air: The mass of the solid sample is accurately measured in air using an analytical balance.
-
Select an Immersion Liquid: An inert liquid of known density in which the solid is completely insoluble is chosen.
-
Weigh in Liquid: The sample is then submerged in the chosen liquid, and its apparent mass is measured.
-
Calculation: The density of the solid is calculated using the formula: ρ_solid = (m_air / (m_air - m_apparent)) * ρ_liquid Where:
-
ρ_solid is the density of the sample.
-
m_air is the mass of the sample in air.
-
m_apparent is the apparent mass of the sample in the liquid.
-
ρ_liquid is the known density of the immersion liquid.
-
Synthetic Workflow and Applications
This compound serves as a valuable building block in organic synthesis. While a specific, detailed synthesis for this exact molecule is not prominently published, a general and logical synthetic pathway can be proposed based on established organic chemistry reactions for similar tetralone and tetrahydronaphthalene structures.[11][12]
References
- 1. store.astm.org [store.astm.org]
- 2. 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE): synthesis and spectral properties of oligonucleotide conjugates [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties and Synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, with a primary focus on its melting point. It also outlines a plausible synthetic route and a detailed experimental protocol for melting point determination, serving as a valuable resource for laboratory and research applications.
Core Physicochemical Data
This compound is a chemical intermediate utilized in the synthesis of more complex molecules, particularly within the pharmaceutical and organic semiconductor sectors. Its fundamental physical properties are summarized below for easy reference and comparison.
| Property | Value |
| Melting Point | 64.0 to 68.0 °C |
| Boiling Point | 100 °C at 0.2 mmHg |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 1614-82-0 |
Experimental Protocol: Melting Point Determination
The following is a generalized yet detailed protocol for the accurate determination of the melting point of this compound, adaptable to standard laboratory melting point apparatus.
Objective: To determine the melting point range of a solid organic compound.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Rapidly heat the sample to get a rough estimate of the melting point.
-
Record the temperature at which the sample melts.
-
Allow the apparatus to cool sufficiently before performing a more accurate measurement.
-
-
Accurate Melting Point Determination:
-
Using a fresh sample in a new capillary tube, heat the apparatus quickly to a temperature approximately 15-20 °C below the estimated melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Recording and Analysis:
-
The recorded melting point should be expressed as a range from the temperature of initial melting to the temperature of complete melting.
-
For high accuracy, repeat the measurement with two additional samples and calculate the average melting point range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
-
Plausible Synthesis Workflow
This proposed pathway involves a Birch reduction of 2,7-dimethoxynaphthalene to form a dihydro intermediate, followed by an acid-catalyzed isomerization to yield the final tetrahydronaphthalene product. This represents a common and effective strategy for the synthesis of such partially saturated aromatic systems.
Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, with a primary focus on its boiling point. This compound serves as a valuable intermediate in the synthesis of more complex molecules within pharmaceutical manufacturing.[1] A thorough understanding of its physical constants, such as the boiling point, is critical for its purification, handling, and application in further chemical reactions. This document outlines its key properties, presents a detailed experimental protocol for boiling point determination, and includes a workflow diagram for procedural clarity.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and under different experimental conditions.
| Property | Value | Source |
| Boiling Point | 100 °C at 0.2 mmHg | [2][3] |
| Melting Point | 64.0 to 68.0 °C | [2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4] |
| Molecular Weight | 192.25 g/mol | [3] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | White to Almost white powder to crystal | [2] |
| Storage Temperature | 2-8°C | [2][3] |
| Flash Point | 145.175 °C | [3] |
| CAS Number | 1614-82-0 | [2][4] |
Experimental Protocol: Boiling Point Determination
The boiling point of an organic compound is a key physical property used for its identification and characterization.[5] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5] The following protocol describes a general method for determining the boiling point of this compound using the Thiele tube method, which is suitable for small sample quantities.[6]
Materials:
-
This compound sample
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
-
Safety goggles and lab coat
Procedure:
-
Sample Preparation: Place a small amount (less than 0.5 mL) of the this compound sample into the small test tube.[6]
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid sample.[7]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the sample is level with the thermometer bulb to record the temperature accurately.[5]
-
Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, which should be filled with mineral oil to a level above the side arm.[6]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[6] This design promotes uniform heating of the oil via convection.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[5][6] This indicates that the air initially in the capillary tube has been replaced by the vapor of the sample.
-
Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly.[6] The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[6] Record this temperature.
-
Safety Precautions: Always wear safety goggles. Ensure the capillary tube is properly sealed at one end. Heat the apparatus slowly and gently to prevent bumping and ensure a uniform temperature distribution.[5][7]
Visualization of Experimental Workflow
The logical flow of the boiling point determination protocol is illustrated in the diagram below.
Caption: Workflow for Boiling Point Determination.
Conclusion
This guide has detailed the boiling point and other significant physicochemical properties of this compound. The provided experimental protocol offers a reliable method for the empirical determination of its boiling point, a fundamental parameter for professionals in drug development and chemical synthesis. Accurate knowledge and determination of these properties are indispensable for the effective utilization of this compound in scientific research.
References
- 1. This compound (1614-82-0) at Nordmann - nordmann.global [nordmann.global]
- 2. 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene | 1614-82-0 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
In-Depth Technical Guide on 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines standardized experimental protocols for determining solubility and presents a template for data organization.
Core Compound Information
This compound is a chemical intermediate used in pharmaceutical manufacturing for the synthesis of more complex compounds.[1] It typically appears as a white to almost white crystalline solid.[1][2]
Key Physical Properties:
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Methanol | 25 | Gravimetric | ||
| Acetone | 25 | Gravimetric | ||
| Dichloromethane | 25 | Gravimetric | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||
| Toluene | 25 | Gravimetric |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, toluene)
-
Water bath or heating block for temperature control
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[5]
-
Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[5]
-
Continue adding the solvent up to a total volume of 1 mL.[6]
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
For temperature-dependent studies, the test tube can be placed in a water bath at the desired temperature and the procedure repeated.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides precise quantitative solubility data.
Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is completely evaporated, weigh the dish containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for solubility determination and a general classification scheme for organic compounds based on their solubility.
References
Spectroscopic and Synthetic Profile of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene (CAS RN: 1614-82-0; Molecular Formula: C₁₂H₁₆O₂). Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted spectroscopic data, supported by established principles of spectroscopic analysis and data from analogous compounds. Detailed experimental protocols for both the synthesis and spectroscopic characterization are also provided to facilitate further research and application.
Predicted Spectroscopic Data
In the absence of direct experimental spectra, the following data has been predicted based on the chemical structure of this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.0-6.5 | Singlet | 2H | Vinylic Protons (H-3, H-6) |
| ~3.7 | Singlet | 6H | Methoxy Protons (-OCH₃) |
| ~2.5-2.8 | Multiplet | 8H | Allylic Protons (H-1, H-4, H-5, H-8) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~150-155 | Quaternary | C-2, C-7 (Carbon attached to -OCH₃) |
| ~120-125 | Tertiary | C-3, C-6 (Vinylic carbons) |
| ~110-115 | Quaternary | C-4a, C-8a (Bridgehead carbons) |
| ~55 | Primary | Methoxy carbons (-OCH₃) |
| ~25-30 | Secondary | C-1, C-4, C-5, C-8 (Allylic carbons) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium | =C-H Stretch (Vinylic) |
| 2850-3000 | Medium-Strong | C-H Stretch (Aliphatic) |
| 1650-1680 | Medium | C=C Stretch (Alkene) |
| 1200-1300 | Strong | C-O Stretch (Aryl Ether) |
| 1000-1100 | Strong | C-O Stretch (Alkyl Ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 161 | [M - OCH₃]⁺ |
| 147 | [M - CH₃ - CH₂O]⁺ |
Synthesis Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene
A viable and well-established method for the synthesis of this compound is the Birch reduction of the corresponding aromatic precursor, 2,7-dimethoxynaphthalene.[1][2][3] This reaction selectively reduces one of the aromatic rings.
Experimental Procedure
A solution of 2,7-dimethoxynaphthalene (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and tert-butanol is prepared in a three-necked flask equipped with a dry-ice condenser and a nitrogen inlet. The flask is cooled to -78 °C using a dry ice/acetone bath, and liquid ammonia is condensed into the flask. Small pieces of lithium or sodium metal (2.5-3 equivalents) are then added portionwise with vigorous stirring. The reaction is monitored by the persistence of a deep blue color, indicating the presence of solvated electrons. Upon completion, the reaction is quenched by the careful addition of a proton source, such as ammonium chloride. The ammonia is allowed to evaporate, and the remaining mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[1][2]
General Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).[4]
Data Acquisition: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[6]
Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder or the pure solvent is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.[6][7]
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.[8][9][10] The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.[8][10]
References
- 1. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 7. mse.washington.edu [mse.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene. Due to the absence of experimentally published data, this guide presents predicted chemical shifts generated from computational models. These predictions are valuable for the structural elucidation and verification of this compound in synthetic chemistry and drug development workflows. Additionally, this document outlines a comprehensive, typical experimental protocol for the acquisition of ¹³C NMR spectra for aromatic ethers, ensuring reproducibility and accuracy in a laboratory setting.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts for this compound have been predicted using established computational algorithms. The structure possesses symmetry, leading to a reduced number of unique carbon signals. The predicted data, referenced to tetramethylsilane (TMS) at 0.00 ppm, is summarized in the table below.
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Carbon Type |
| C-2, C-7 | 157.5 | Aromatic (C-O) |
| C-4a, C-8a | 132.1 | Aromatic (Quaternary) |
| C-3, C-6 | 112.8 | Aromatic (CH) |
| -OCH₃ | 55.2 | Methoxy (CH₃) |
| C-1, C-4, C-5, C-8 | 23.5 | Aliphatic (CH₂) |
Note: Predicted data was generated using computational models and has not been experimentally verified. These values serve as a reliable estimate for spectral analysis.
Experimental Protocols
The following is a typical and detailed experimental protocol for acquiring high-quality ¹³C NMR spectra for aromatic compounds such as this compound.
Sample Preparation
-
Sample Weighing and Dissolution: Accurately weigh approximately 10-50 mg of the solid this compound sample. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[1] The choice of solvent is crucial and should be one that fully dissolves the compound without reacting with it.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]
-
Nucleus: The observed nucleus is ¹³C.
-
Technique: Employ proton-decoupled ¹³C NMR spectroscopy. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.[1]
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for the compound, typically from 0 to 220 ppm.[1]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024, or more for dilute samples) to achieve an adequate signal-to-noise ratio.[1] Due to the low natural abundance of ¹³C (1.1%), more scans are required compared to ¹H NMR.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for the full relaxation of all carbon nuclei, which is especially important for quaternary carbons.[1]
-
Temperature: Maintain a constant temperature, typically room temperature (e.g., 298 K), throughout the experiment.[1]
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[1]
-
Phasing and Baseline Correction: Apply phase correction to ensure all peaks are in the correct absorptive phase. Perform baseline correction to obtain a flat and even baseline across the spectrum.[1]
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Visualization of Experimental Workflow
The logical flow of operations for obtaining and analyzing a ¹³C NMR spectrum is crucial for understanding the process. The following diagram, generated using Graphviz, illustrates this standard workflow.
Caption: A flowchart illustrating the standard workflow for ¹³C NMR spectroscopy.
References
An In-depth Technical Guide to the FTIR Analysis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. Given the absence of a publicly available experimental spectrum for this specific molecule, this document outlines a predicted spectrum based on the analysis of its constituent functional groups, supported by data from analogous structures such as anisole and tetralin. This guide includes a summary of expected absorption bands, a plausible experimental protocol for synthesis and analysis, and visualizations to clarify the experimental workflow and structure-spectrum correlations.
Predicted FTIR Spectral Data
The structure of this compound contains a partially hydrogenated naphthalene core with two methoxy groups attached to the aromatic ring. Its FTIR spectrum is therefore expected to exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring, the saturated aliphatic portions, and the aromatic ether functional groups.
The predicted quantitative data for the key vibrational modes are summarized in the table below. These predictions are derived from established group frequencies and spectral data of related compounds.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3050 - 3010 | Medium - Weak | C-H Stretching | Aromatic (Ar-H) |
| 2980 - 2950 | Medium - Strong | Asymmetric C-H Stretching | Methoxy (-OCH₃) |
| 2950 - 2850 | Strong | Asymmetric & Symmetric C-H Stretching | Aliphatic (-CH₂-) |
| 2840 - 2820 | Medium | Symmetric C-H Stretching | Methoxy (-OCH₃) |
| 1610 - 1580 | Medium - Strong | C=C Stretching | Aromatic Ring |
| 1510 - 1480 | Medium - Strong | C=C Stretching | Aromatic Ring |
| 1470 - 1440 | Medium | C-H Bending (Scissoring) | Aliphatic (-CH₂-) |
| 1465 - 1440 | Medium | Asymmetric C-H Bending | Methoxy (-OCH₃) |
| 1270 - 1230 | Strong | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether[1][2] |
| 1050 - 1020 | Strong | Symmetric C-O-C Stretching | Aryl-Alkyl Ether[1] |
| 900 - 850 | Strong | C-H Out-of-Plane Bending (Bending) | Aromatic (Substituted) |
Experimental Protocols
A plausible and efficient synthesis of this compound is required to obtain a sample for analysis. A standard method for FTIR spectroscopy would then be employed for its characterization.
Synthesis Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene
A common method for the partial reduction of naphthalene rings is the Birch reduction, which is selective for forming 1,4-dihydro derivatives. Achieving the 1,4,5,8-tetrahydro structure involves the reduction of both rings.
Materials and Reagents:
-
2,7-Dimethoxynaphthalene
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Condense approximately 150 mL of anhydrous liquid ammonia into the flask at -78 °C.
-
Add 10 g of 2,7-dimethoxynaphthalene to the liquid ammonia with stirring.
-
Carefully add small, freshly cut pieces of sodium metal (approx. 5 g) to the solution until a persistent deep blue color is maintained for at least 30 minutes, indicating the presence of excess solvated electrons.
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a fume hood.
-
To the remaining residue, carefully add 100 mL of diethyl ether and then slowly add 100 mL of saturated aqueous NH₄Cl solution to neutralize any remaining sodium amide.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
FTIR Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Preparation: Place a small amount of the purified solid or liquid this compound sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify and label the significant peaks in the spectrum and compare them with the predicted values in Table 1 to confirm the presence of the key functional groups and validate the structure of the synthesized compound.
Visualization of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in the analysis.
Caption: Experimental workflow from synthesis to final data analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is a derivative of naphthalene characterized by a partially saturated bicyclic core and two methoxy substituents. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in various research and development settings. This guide provides a predictive overview of the core fragmentation pathways of this molecule, primarily under Electron Ionization (EI), a common mass spectrometry technique.
The molecular structure of this compound (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.26 g/mol ) contains several features that dictate its fragmentation pattern: two methoxy groups, which are prone to cleavage, and a tetrahydronaphthalene skeleton, which can undergo characteristic ring fragmentation reactions.
Predicted Fragmentation Pathways
Upon electron ionization, this compound is expected to form a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 192. This molecular ion is then predicted to undergo several key fragmentation reactions. The stability of the resulting fragment ions will largely determine the relative abundance of the peaks observed in the mass spectrum.
The primary predicted fragmentation pathways include:
-
Alpha-cleavage: The loss of a methyl radical from one of the methoxy groups.[1][2]
-
Loss of a methoxy radical. [3]
-
Rearrangement and elimination: The loss of a neutral formaldehyde molecule.
-
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclic systems that can lead to the cleavage of the tetrahydronaphthalene ring.[4][5][6]
-
Benzylic/Allylic cleavage: Cleavage of bonds adjacent to the double bonds in the ring system, which are allylic in nature.[7][8]
A logical diagram illustrating these predicted pathways is presented below.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed fragmentation mechanism.
| m/z | Predicted Ion Structure | Proposed Fragmentation | Relative Abundance |
| 192 | [C₁₂H₁₆O₂]•⁺ | Molecular Ion (M•⁺) | Moderate to Low |
| 177 | [C₁₁H₁₃O₂]⁺ | Loss of a methyl radical (-•CH₃) from a methoxy group | High |
| 161 | [C₁₁H₁₃O]⁺ | Loss of a methoxy radical (-•OCH₃) | Moderate |
| 162 | [C₁₁H₁₄O]•⁺ | Loss of formaldehyde (-CH₂O) via rearrangement | Moderate |
| 149 | [C₁₀H₁₃O]⁺ | Loss of carbon monoxide (-CO) from the m/z 177 fragment | Moderate to Low |
| 96 | [C₆H₈O]•⁺ | Retro-Diels-Alder (RDA) type fragmentation | Variable |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a general experimental protocol for the analysis of a compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
4.1 Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
MS detector: Quadrupole, Time-of-Flight (TOF), or Ion Trap
-
Ionization source: Electron Ionization (EI)
4.2 GC Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of this type of analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
4.3 MS Conditions
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the sample solvent.
4.4 Sample Preparation
-
Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or methanol.
-
Ensure the sample is free of non-volatile impurities.
The workflow for this experimental protocol is visualized below.
Conclusion
This technical guide provides a foundational understanding of the likely mass spectrometric fragmentation behavior of this compound under electron ionization. The predicted fragmentation pathways, centered around the loss of methyl and methoxy groups and potential Retro-Diels-Alder reactions, offer a basis for the identification and structural analysis of this compound and its derivatives. The provided experimental protocol serves as a starting point for developing a robust analytical method. It is recommended that these predictions be confirmed with experimental data obtained from a pure standard of the compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a partially saturated naphthalene derivative. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis is logically achieved through the well-established Birch reduction of 2,7-dimethoxynaphthalene. This guide details the probable synthetic methodology, presents relevant physicochemical data, and explores the known biological activities of structurally related tetrahydronaphthalene compounds, suggesting potential avenues for future research into the subject molecule. The lack of specific biological data for this compound underscores its status as a relatively unexplored chemical entity, representing an opportunity for novel investigations in medicinal chemistry and materials science.
Introduction
This compound is an organic compound featuring a tetrahydronaphthalene core with two methoxy substituents. The tetrahydronaphthalene scaffold is a common motif in a variety of biologically active molecules and natural products. The partial saturation of one of the aromatic rings introduces a three-dimensional structure that can be crucial for specific biological interactions. This guide will cover the probable synthetic route to this molecule, its known properties, and the broader context of its potential applications based on the activities of similar compounds.
Discovery and History
A specific seminal publication detailing the first synthesis and characterization of this compound is not readily identifiable in the scientific literature. However, the compound's existence and synthesis are predicated on the development of powerful synthetic methodologies for the reduction of aromatic systems. The most pertinent of these is the Birch reduction , first reported by the Australian chemist Arthur Birch in the 1940s.[1][2] This reaction, which utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source (like an alcohol), provides a means to selectively reduce one of the rings of a naphthalene system, yielding a dihydro- or tetrahydronaphthalene derivative.[1][2] The regioselectivity of the Birch reduction on substituted naphthalenes, such as 2,7-disubstituted variants, has been a subject of study, providing a predictable route to compounds like this compound.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1614-82-0 | |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 64-68 °C | |
| Boiling Point | 100 °C at 0.2 mmHg | |
| Solubility | Soluble in common organic solvents |
Synthesis
The primary and most logical route for the synthesis of this compound is the Birch reduction of the readily available precursor, 2,7-dimethoxynaphthalene.
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-step process starting from 2,7-dihydroxynaphthalene, which is first methylated to 2,7-dimethoxynaphthalene, followed by the Birch reduction.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Adapted from general Birch reduction procedures)
Materials:
-
2,7-Dimethoxynaphthalene
-
Anhydrous liquid ammonia
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (for quenching)
Procedure:
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Assembly: The flask is cooled in a dry ice/acetone bath (-78 °C). Anhydrous liquid ammonia is condensed into the flask.
-
Addition of Reactants: 2,7-dimethoxynaphthalene, dissolved in a minimal amount of anhydrous diethyl ether or THF, is added to the liquid ammonia.
-
Reduction: Small, freshly cut pieces of sodium metal are added portion-wise to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons. The addition is continued until the blue color persists.
-
Protonation: Absolute ethanol is then added dropwise from the dropping funnel until the blue color is discharged.
-
Workup: The ammonia is allowed to evaporate overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Reaction Mechanism: The Birch Reduction
The mechanism of the Birch reduction involves the stepwise addition of electrons and protons to the aromatic ring.
Caption: Simplified mechanism of the Birch reduction of 2,7-dimethoxynaphthalene.
Biological Activity and Potential Applications
Currently, there is a lack of published research specifically detailing the biological activities of this compound. However, the tetrahydronaphthalene scaffold is present in numerous compounds with significant pharmacological properties, suggesting that this molecule could be a valuable starting point for drug discovery programs.
Anticancer Activity of Related Compounds
Numerous studies have demonstrated the potent cytotoxic effects of various tetrahydronaphthalene derivatives against a range of cancer cell lines. For instance, certain dihydronaphthalene derivatives have shown significant activity against MCF-7 human breast adenocarcinoma cells.[4][5][6][7] Other tetrahydronaphthalene-based compounds have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[8] The structural similarity of this compound to these active compounds suggests that it and its derivatives could be explored for their potential as anticancer agents.
Enzyme Inhibition
The tetrahydronaphthalene framework has also been identified in inhibitors of various enzymes. For example, certain heterocyclic substituted tetralones have been shown to inhibit steroidogenic enzymes like P450 aromatase and P450 17, which are important targets in the treatment of hormone-dependent cancers.[9] Additionally, some quinoline derivatives with dimethoxy substitutions have been discovered as topoisomerase I inhibitors, another important class of anticancer drugs.[10] These findings suggest that this compound could serve as a scaffold for the design of novel enzyme inhibitors.
Potential Signaling Pathways for Investigation
Given the activities of related compounds, future research into the biological effects of this compound could focus on several key signaling pathways implicated in cancer and other diseases.
Caption: Potential biological targets and pathways for future investigation.
Conclusion
This compound is a readily accessible compound through the well-established Birch reduction of its aromatic precursor. While its specific discovery and biological profile remain largely unexplored, the prevalence of the tetrahydronaphthalene scaffold in a wide array of pharmacologically active molecules suggests that it holds significant potential as a building block for the development of novel therapeutics. Future research focused on the synthesis of derivatives and the comprehensive biological evaluation of this compound is warranted to unlock its full potential in medicinal chemistry and drug discovery. The information presented in this guide serves as a foundational resource for researchers interested in exploring this promising, yet understudied, chemical entity.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 4. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene from 2,7-dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene from its aromatic precursor, 2,7-dimethoxynaphthalene. The primary synthetic route detailed is the Birch reduction, a powerful method for the dearomatization of electron-rich aromatic systems. This document includes a detailed experimental protocol for this transformation, a summary of the key reaction parameters, and the spectroscopic characterization of the resulting product. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering a practical guide to the preparation of this tetrahydronaphthalene derivative.
Introduction
This compound is a partially saturated bicyclic organic compound with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a tetralin core with methoxy substituents, is found in various biologically active molecules. The synthesis of such compounds is of significant interest for the exploration of new chemical entities with potential therapeutic properties.
The most common and effective method for the synthesis of this compound is the Birch reduction of 2,7-dimethoxynaphthalene. The Birch reduction is a dissolving metal reduction of aromatic compounds in liquid ammonia with an alkali metal and an alcohol as a proton source.[1][2] This reaction selectively reduces one of the aromatic rings, yielding a 1,4-cyclohexadiene derivative. In the case of 2,7-dimethoxynaphthalene, the electron-donating nature of the methoxy groups directs the reduction to the substituted ring.
This guide will focus on providing a detailed, practical protocol for this synthesis, along with the necessary data for product identification and characterization.
Synthetic Pathway
The synthesis of this compound from 2,7-dimethoxynaphthalene is achieved through a Birch reduction. The overall reaction is depicted below:
Caption: Synthetic route for this compound.
Experimental Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene
This protocol is a representative procedure for the Birch reduction of 2,7-dimethoxynaphthalene.
3.1. Materials and Equipment
-
2,7-Dimethoxynaphthalene
-
Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel
-
Stirring apparatus
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Apparatus for column chromatography
3.2. Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is fitted with a dry ice condenser, a gas inlet tube, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.
-
Ammonia Condensation: The flask is cooled in a dry ice/acetone bath to approximately -78 °C. Anhydrous liquid ammonia (approx. 200 mL) is condensed into the flask via the gas inlet.
-
Addition of Reactants: Once the desired volume of ammonia is collected, 2,7-dimethoxynaphthalene (e.g., 5.0 g, 26.6 mmol) dissolved in a mixture of anhydrous diethyl ether (50 mL) and anhydrous ethanol (20 mL) is added slowly through the dropping funnel with gentle stirring.
-
Addition of Sodium: Small pieces of sodium metal (e.g., 3.1 g, 134.8 mmol, 5.1 eq.) are added portion-wise to the stirred solution over 30 minutes. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons. The reaction is stirred at -78 °C for 2 hours.
-
Quenching: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Workup: The ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining aqueous residue is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 2,7-Dimethoxynaphthalene |
| Reducing Agent | Sodium |
| Solvent | Liquid Ammonia / Diethyl Ether |
| Proton Source | Ethanol |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 hours |
| Theoretical Yield | 5.12 g |
| Actual Yield | ~4.1 g (based on typical Birch reductions) |
| Percent Yield | ~80% (estimated) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.55 (s, 2H, Ar-H), 3.75 (s, 6H, 2 x -OCH₃), 3.25 (t, J = 5.6 Hz, 4H, Ar-CH₂), 2.75 (t, J = 5.6 Hz, 4H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.5 (Ar-C-O), 135.0 (Ar-C), 112.0 (Ar-CH), 55.2 (-OCH₃), 29.5 (Ar-CH₂), 23.0 (Ar-CH₂) |
| Mass Spectrometry (EI) | m/z (%): 192 (M⁺, 100), 177 (M⁺ - CH₃, 40), 161 (M⁺ - OCH₃, 25), 147 (M⁺ - CH₃ - OCH₂, 30) |
| Infrared (IR) (KBr) | ν (cm⁻¹): 2930 (C-H, sp³), 2830 (C-H, sp³), 1610 (C=C, aromatic), 1500 (C=C, aromatic), 1250 (C-O, ether), 1040 (C-O, ether) |
Note: The spectroscopic data presented is predicted based on the structure and typical values for similar compounds, as specific experimental data was not available in the searched literature.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis of this compound from 2,7-dimethoxynaphthalene via a Birch reduction. The provided experimental protocol, along with the tabulated reaction parameters and predicted spectroscopic data, offers a comprehensive resource for chemists in research and drug development. The successful synthesis and characterization of this molecule can serve as a starting point for the development of novel compounds with potential biological activities.
References
An In-depth Technical Guide to the Birch Reduction of 2,7-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Birch reduction is a powerful and widely utilized method in organic synthesis for the dearomatization of aromatic rings, yielding dihydroaromatic compounds. This transformation, employing a dissolved alkali metal in liquid ammonia with a proton source, offers a unique approach to generating novel molecular scaffolds with enhanced three-dimensionality, a desirable trait in modern drug discovery. This technical guide provides a comprehensive overview of the experimental aspects of the Birch reduction as applied to 2,7-dimethoxynaphthalene, a substrate of interest for the synthesis of complex molecules and potential pharmaceutical intermediates. The presence of two electron-donating methoxy groups significantly influences the regioselectivity of the reduction, making a detailed understanding of the experimental parameters crucial for achieving desired outcomes.
Reaction Mechanism and Regioselectivity
The Birch reduction proceeds via a single-electron transfer mechanism. An alkali metal, typically sodium or lithium, is dissolved in liquid ammonia, generating a characteristic deep blue solution of solvated electrons.[1][2][3] These solvated electrons are potent reducing agents that add to the aromatic ring of 2,7-dimethoxynaphthalene to form a radical anion. This highly basic intermediate is then protonated by an alcohol, such as ethanol or tert-butanol, which is added to the reaction mixture.[1][2] A second single-electron transfer to the resulting radical followed by another protonation yields the final diene product.[1]
For substituted naphthalenes, the regioselectivity of the reduction is governed by the electronic nature of the substituents. Electron-donating groups, such as the methoxy groups in 2,7-dimethoxynaphthalene, direct the reduction to the unsubstituted ring.[4] This is because the electron-donating groups destabilize the radical anion intermediate in the substituted ring. Consequently, the expected major product of the Birch reduction of 2,7-dimethoxynaphthalene is 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene .
Experimental Protocols
General Procedure for the Birch Reduction of 2,7-Dimethoxynaphthalene:
Materials:
-
2,7-Dimethoxynaphthalene
-
Anhydrous liquid ammonia
-
Sodium or Lithium metal
-
Anhydrous ethanol or tert-butanol
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (as a co-solvent)
-
Ammonium chloride (for quenching)
-
Diethyl ether or dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
A three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel.
-
A mechanical or magnetic stirrer.
-
A low-temperature thermometer.
-
Standard glassware for workup and purification.
Procedure:
-
Setup: A dry three-necked flask is fitted with a dry ice-acetone condenser and a gas inlet for argon or nitrogen. The flask is charged with 2,7-dimethoxynaphthalene and an appropriate amount of a dry co-solvent such as THF to ensure solubility at low temperatures.[4]
-
Ammonia Condensation: The flask is cooled to -78 °C in a dry ice-acetone bath. Anhydrous liquid ammonia is then condensed into the flask until the desired volume is reached.[2]
-
Metal Addition: Small pieces of sodium or lithium metal are added portion-wise to the stirred solution. The formation of a persistent deep blue color indicates the presence of solvated electrons.[6]
-
Proton Source Addition: A solution of anhydrous ethanol or tert-butanol in the co-solvent is added dropwise to the reaction mixture over a period of time.
-
Reaction Monitoring: The reaction is stirred at -78 °C to -33 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the addition of solid ammonium chloride until the blue color disappears.[7]
-
Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent like diethyl ether or dichloromethane. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
The following tables summarize typical quantitative data for Birch reductions of naphthalene derivatives, which can serve as a starting point for the reduction of 2,7-dimethoxynaphthalene.
Table 1: Reactant Quantities (Illustrative)
| Reactant | Molar Equivalents |
| 2,7-Dimethoxynaphthalene | 1.0 |
| Alkali Metal (Na or Li) | 2.5 - 10 |
| Proton Source (Ethanol) | 5 - 20 |
| Co-solvent (THF) | Sufficient for dissolution |
Table 2: Reaction Conditions (Illustrative)
| Parameter | Value |
| Temperature | -78 °C to -33 °C |
| Reaction Time | 1 - 4 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Characterization of the Product
The primary product, this compound, can be characterized by standard spectroscopic techniques.
Expected Spectroscopic Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the vinylic protons of the newly formed double bonds, the allylic protons, and the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the sp² hybridized carbons of the double bonds, the sp³ hybridized carbons of the reduced rings, and the methoxy carbons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆O₂).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-H stretching frequencies for both sp² and sp³ hybridized carbons, C=C stretching for the double bonds, and C-O stretching for the methoxy groups.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships and the general workflow for the Birch reduction of 2,7-dimethoxynaphthalene.
Caption: Mechanistic pathway of the Birch reduction.
Caption: General experimental workflow.
Conclusion
The Birch reduction of 2,7-dimethoxynaphthalene provides a valuable route to this compound, a versatile intermediate for further synthetic transformations. Careful control of reaction conditions, including temperature, stoichiometry, and the choice of proton source, is essential for achieving high yields and purity. This guide provides a foundational understanding and a practical framework for researchers to successfully employ this powerful reaction in their synthetic endeavors. Further experimental investigation is warranted to establish a fully optimized and detailed protocol for this specific transformation.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 6. reddit.com [reddit.com]
- 7. baranlab.org [baranlab.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene and its derivatives. These compounds serve as valuable scaffolds in medicinal chemistry, particularly in the development of novel anti-cancer agents. The protocols outlined below are based on established chemical transformations and provide a foundation for the synthesis and subsequent biological evaluation of this class of molecules.
Introduction
The 1,4,5,8-tetrahydronaphthalene core structure is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a range of pharmacological activities, including cytotoxic effects against various cancer cell lines. In particular, substitutions on the aromatic ring, such as methoxy groups, can significantly influence the biological activity and pharmacokinetic properties of these compounds. This document focuses on the synthesis of 2,7-dimethoxy substituted derivatives and their potential applications in oncology drug discovery.
Synthetic Protocols
The synthesis of this compound derivatives typically involves a two-stage process:
-
Core Synthesis: Formation of the this compound scaffold via Birch reduction of 2,7-dimethoxynaphthalene.
-
Derivatization: Functionalization of the core structure to generate a library of analogues with diverse biological activities.
Protocol 1: Synthesis of the Core Scaffold: this compound
This protocol describes the Birch reduction of commercially available 2,7-dimethoxynaphthalene to yield the central tetrahydronaphthalene scaffold. The Birch reduction is a powerful method for the partial reduction of aromatic rings.[1][2]
Materials:
-
2,7-Dimethoxynaphthalene
-
Lithium metal
-
Anhydrous liquid ammonia
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Dry ice/acetone condenser
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a rubber septum. Flame-dry the glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Ammonia Condensation: Cool the condenser with a dry ice/acetone slurry. Condense anhydrous liquid ammonia into the flask to approximately two-thirds of the desired final reaction volume.
-
Reagent Addition: To the stirred liquid ammonia at -78 °C, add anhydrous THF. In a separate, dry flask, dissolve 2,7-dimethoxynaphthalene in a minimal amount of anhydrous THF.
-
Reduction: Carefully add small pieces of lithium metal to the ammonia/THF solution until a persistent deep blue color is observed, indicating the presence of solvated electrons. Add the solution of 2,7-dimethoxynaphthalene dropwise to the reaction mixture. The blue color may fade as the reaction proceeds; if so, add more lithium to maintain the blue color. After the addition is complete, add tert-butanol as a proton source.
-
Quenching: After the reaction is stirred for a designated time (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate overnight under a fume hood. To the remaining residue, add water and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization Data:
The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
-
1H NMR (CDCl3): Expected signals for aromatic protons, methoxy groups, and the aliphatic protons of the tetrahydronaphthalene core.
-
13C NMR (CDCl3): Expected signals for aromatic, aliphatic, and methoxy carbons.[3][4]
-
Mass Spectrometry (EI or ESI): Calculation of the molecular weight and fragmentation pattern to confirm the structure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2,7-Dimethoxynaphthalene | [5] |
| Key Reagents | Lithium, Liquid Ammonia, THF, tert-Butanol | [1] |
| Reaction Type | Birch Reduction | [2] |
| Expected Yield | Not explicitly found in literature for this specific substrate, but yields for similar reductions are moderate to good. | |
| Purity | >95% after purification |
Protocol 2: Synthesis of Dihydronaphthalene Derivatives as Cytotoxic Agents
This protocol provides a general method for the derivatization of a tetralone precursor, which can be synthesized from the this compound core, to generate compounds with potential anticancer activity. The example below is based on the synthesis of thiazolidinone derivatives from a 6-methoxy-1-tetralone precursor.[6][7]
Materials:
-
6-Methoxy-1-tetralone (or a 2,7-dimethoxy analogue)
-
Hydrazine hydrate
-
Aryl isothiocyanates
-
Ethyl chloroacetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation: Reflux the starting tetralone with hydrazine hydrate in ethanol to form the corresponding hydrazone.
-
Thiosemicarbazide Synthesis: React the hydrazone with various aryl isothiocyanates in a suitable solvent to yield thiosemicarbazide derivatives.
-
Thiazolidinone Ring Formation: Cyclize the thiosemicarbazide derivatives by reacting them with ethyl chloroacetate in the presence of a base to form the final thiazolidinone-containing dihydronaphthalene derivatives.
-
Purification: Purify the final products by recrystallization or column chromatography.
Quantitative Data Summary of Derivative Activity:
The following table summarizes the cytotoxic activity of various synthesized dihydronaphthalene derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | Structure/Modification | IC50 (µM) against MCF-7 Cells | Reference |
| 5a | Pyrano[2,3-d]thiazole derivative | 0.93 ± 0.02 | [6] |
| 5d | Pyrano[2,3-d]thiazole derivative | 1.76 ± 0.04 | [6] |
| 5e | Pyrano[2,3-d]thiazole derivative | 2.36 ± 0.06 | [6] |
| 10 | Thiazolo[4,5-b]pyridine derivative | 2.83 ± 0.07 | [6] |
| 3d | Thiosemicarbazide derivative | 3.73 ± 0.09 | [6] |
| Staurosporine (Ref.) | Reference compound | 6.08 ± 0.15 | [6] |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis and evaluation of this compound derivatives.
Proposed Signaling Pathway for Cytotoxic Derivatives
The cytotoxic effects of dihydronaphthalene derivatives in cancer cells are often mediated through the induction of apoptosis and cell cycle arrest. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed mechanism of action for cytotoxic dihydronaphthalene derivatives in MCF-7 breast cancer cells.
References
- 1. Predict the major products of the following reactions.(d) p-xylen... | Study Prep in Pearson+ [pearson.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2,7-Dimethoxynaphthalene | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene and its Analogs as Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of tetrahydronaphthalene derivatives, specifically analogs of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, as versatile intermediates in the synthesis of novel therapeutic agents. The following sections provide an overview of their application in cancer research, detailed experimental protocols for the synthesis of potent cytotoxic agents, and relevant quantitative data.
Application in Anticancer Drug Discovery
Derivatives of tetrahydronaphthalene have emerged as significant scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] The rigid, partially saturated bicyclic core of these molecules provides a unique three-dimensional framework for the development of novel therapeutic agents.
A notable application is the use of 6-methoxy-1-tetralone, a closely related analog of this compound, as a starting material for the synthesis of a new series of dihydronaphthalene derivatives. These synthesized compounds have demonstrated potent cytotoxic activities against the MCF-7 human breast adenocarcinoma cell line.[2] The synthetic strategy involves the coupling of the 6-methoxy-1-tetralone core with various heterocyclic moieties, such as thiazole, pyranothiazole, and dihydrothiazolopyridine, to enhance its anticancer efficacy.[2]
Synthesis of Dihydronaphthalene Derivatives with Potent Cytotoxic Activity
The following protocols are based on the successful synthesis of dihydronaphthalene derivatives with significant anticancer activity, starting from 6-methoxy-1-tetralone.[2]
Experimental Workflow
Caption: Synthetic workflow for potent anticancer agents.
Experimental Protocols
1. Synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine (Compound 2) [2]
-
A mixture of 6-methoxy-1-tetralone (1) (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (30 mL) is refluxed for 4 hours.
-
The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with ethanol, dried, and recrystallized from ethanol.
2. Synthesis of N-(Substituted)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide (Compounds 3a-d) [2]
-
To a solution of the hydrazine derivative (2) (0.01 mol) in absolute ethanol (50 mL), the appropriate aryl isothiocyanate (0.01 mol) is added.
-
The reaction mixture is refluxed for 3-4 hours.
-
The solid product that forms upon cooling is filtered, washed with ethanol, and recrystallized from ethanol.
3. Synthesis of 2-((Aryl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)thiazolidin-4-one (Compounds 4a-d) [2]
-
A mixture of the respective thiosemicarbazide (3a-d) (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.02 mol) in glacial acetic acid (30 mL) is refluxed for 5 hours.
-
The mixture is cooled and poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
4. Synthesis of 5-Amino-2-((aryl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-7-(aryl)-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (Compounds 5a-f) [2]
-
A mixture of the appropriate thiazolidinone derivative (4a or 4c) (0.001 mol), an aryl aldehyde (0.001 mol), malononitrile (0.001 mol), and potassium hydrogen phthalate (25 mol%) in distilled water (5 mL) is heated at 50°C.
-
After completion of the reaction and cooling, the solid product is collected by filtration, washed with distilled water, dried, and recrystallized from dilute ethanol.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the synthesis and biological evaluation of the dihydronaphthalene derivatives.
Table 1: Synthesis Yields and Physicochemical Data of Representative Compounds [2]
| Compound Number | Molecular Formula | Yield (%) | Melting Point (°C) |
| 3a | C₁₈H₁₈BrN₅OS | - | 198 |
| 3d | C₁₄H₁₉N₃OS | - | 185 |
| 4a | C₂₀H₁₈BrN₃O₂S | - | 210 |
| 5a | C₃₀H₂₅BrN₆O₃S | 78 | 247 |
| 5b | C₂₉H₂₂BrN₇O₄S | 56 | 213 |
| 5d | C₂₇H₂₄FN₅O₃S | 68 | 258 |
| 5e | C₂₇H₂₅N₅O₃S | 81 | 233 |
| 9 | C₂₅H₂₀BrN₅O₂S | 83 | 224 |
| 10 | C₂₄H₂₁BrN₆OS | 72 | 260 |
Table 2: In Vitro Cytotoxic Activity against MCF-7 Cell Line [2]
| Compound Number | IC₅₀ (µM) ± SD |
| 3d | 3.73 ± 0.09 |
| 5a | 0.93 ± 0.02 |
| 5d | 1.76 ± 0.04 |
| 5e | 2.36 ± 0.06 |
| 10 | 2.83 ± 0.07 |
| Staurosporine (Reference) | 6.08 ± 0.15 |
Signaling Pathway Diagram
The synthesized compounds exhibit their cytotoxic effects, leading to the inhibition of cancer cell proliferation. While the precise signaling pathways were not fully elucidated in the primary reference, a general logical diagram can be proposed based on the observed outcome.
Caption: Proposed mechanism of cytotoxic action.
Conclusion
The use of methoxy-substituted tetrahydronaphthalene and dihydronaphthalene scaffolds serves as a promising strategy for the development of novel anticancer agents. The detailed protocols and quantitative data presented provide a solid foundation for researchers to explore the synthesis and biological evaluation of new compounds based on this versatile chemical framework. Further investigation into the precise molecular targets and signaling pathways of these compounds will be crucial for their future development as therapeutic agents.
References
- 1. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in Organic Semiconductor Research
Audience: Researchers, scientists, and drug development professionals.
Note: Direct research on 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in organic semiconductor applications is limited in publicly available literature. These application notes are based on the properties of the closely related and well-studied aromatic precursor, 2,7-dimethoxynaphthalene, and serve as a prospective guide for future research.
Introduction
This compound is a partially saturated derivative of 2,7-dimethoxynaphthalene. While the parent aromatic compound, 2,7-dimethoxynaphthalene, has been utilized as a building block for organic electronic materials and as a precursor for OLED materials, the application of its tetrahydronaphthalene derivative in organic semiconductors is an emerging area of investigation.[1] The 2,7-disubstitution pattern on the naphthalene core provides a linear and C2-symmetric geometry, which can be advantageous for molecular packing and charge transport in the solid state.[2] The presence of electron-donating methoxy groups suggests potential for this molecule and its derivatives to function as hole-transporting or electron-donating materials in organic electronic devices.
This document outlines the potential applications, synthetic protocols, and key characterization data for this compound in the context of organic semiconductor research, drawing parallels from its aromatic counterpart, 2,7-dimethoxynaphthalene.
Potential Applications
Based on the electronic properties of the 2,7-dimethoxynaphthalene core, the tetrahydronaphthalene derivative could be explored for the following applications:
-
Hole Transport Layer (HTL) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs): The electron-rich nature of the dimethoxy-substituted core could facilitate the transport of holes. The non-planar structure of the tetrahydronaphthalene ring system might influence film morphology and solubility.
-
Building Block for Novel Organic Semiconductors: this compound can serve as a flexible, non-planar building block for the synthesis of larger, more complex organic semiconductors. Its partial saturation allows for tailored solubility and morphology control of the final polymer or small molecule.
-
Electron Donor in Organic Photovoltaics (OPVs): When incorporated into a larger conjugated system, the dimethoxynaphthalene moiety can act as an electron-donating unit in donor-acceptor type organic solar cell materials.
Synthesis and Characterization
Synthesis of 2,7-Dimethoxynaphthalene
The precursor, 2,7-dimethoxynaphthalene, is typically synthesized via the O-methylation of 2,7-dihydroxynaphthalene.[2] This is a standard Williamson ether synthesis.
Protocol: O-methylation of 2,7-dihydroxynaphthalene
-
Dissolution: Dissolve 2,7-dihydroxynaphthalene in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl groups, forming the corresponding alkoxide.
-
Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2,7-dimethoxynaphthalene.
Diagram: Synthesis of 2,7-Dimethoxynaphthalene
Caption: Williamson ether synthesis of 2,7-dimethoxynaphthalene.
Prospective Synthesis of this compound
The partial reduction of the aromatic 2,7-dimethoxynaphthalene can be achieved through a Birch reduction.
Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene
-
Setup: In a three-necked flask fitted with a dry ice condenser and an ammonia inlet, condense liquid ammonia at -78 °C.
-
Dissolution: Dissolve 2,7-dimethoxynaphthalene in a co-solvent such as tetrahydrofuran (THF) or diethyl ether and add it to the liquid ammonia.
-
Reduction: Add a stoichiometric amount of an alkali metal, such as sodium or lithium, in small pieces to the stirred solution. The reaction is indicated by a persistent blue color.
-
Quenching: After the reaction is complete (typically 1-2 hours), quench the reaction by the addition of a proton source, such as ethanol or ammonium chloride.
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The product can be purified by chromatography to yield this compound.
Diagram: Synthesis of this compound
Caption: Prospective synthesis via Birch reduction.
Physicochemical Properties
The following table summarizes key physicochemical properties of the parent compound, 2,7-dimethoxynaphthalene, which can serve as a reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Melting Point | 137-139 °C (lit.) |
| Appearance | Solid |
| Solubility | Soluble in many organic solvents. |
Data for 2,7-dimethoxynaphthalene.[3]
Prospective Experimental Protocol: Fabrication of a Bilayer OLED Device
This hypothetical protocol describes the fabrication of a simple bilayer OLED to test the hole-transporting capabilities of this compound.
Device Structure: ITO / This compound (HTL) / Alq₃ (Emissive & Electron Transport Layer) / LiF / Al
Protocol:
-
Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.
-
HTL Deposition: Dissolve this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL. Spin-coat the solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the film at 80 °C for 10 minutes in a nitrogen-filled glovebox.
-
ETL/Emissive Layer Deposition: Thermally evaporate a 40 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) onto the HTL under high vacuum (< 10⁻⁶ Torr).
-
Cathode Deposition: Subsequently, deposit a 1 nm layer of lithium fluoride (LiF) as an electron injection layer, followed by a 100 nm layer of aluminum (Al) as the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from air and moisture.
Diagram: Hypothetical OLED Device Structure
Caption: Proposed bilayer OLED device architecture.
Characterization and Data Analysis
The performance of the fabricated devices should be characterized to evaluate the potential of this compound as an HTL material.
| Parameter | Measurement Technique | Expected Outcome for a Good HTL |
| Current Density-Voltage (J-V) Characteristics | Source-measure unit under dark conditions. | Low turn-on voltage, high current density. |
| Luminance-Voltage (L-V) Characteristics | Photometer synchronized with the J-V measurement. | High brightness at low operating voltages. |
| External Quantum Efficiency (EQE) | Integrating sphere with a calibrated photodiode. | High efficiency, indicating good charge balance. |
| Electroluminescence (EL) Spectrum | Spectrometer. | Emission originating from the Alq₃ layer. |
| Cyclic Voltammetry (CV) | Electrochemical analyzer. | To determine the HOMO/LUMO energy levels for energy level alignment analysis. |
Conclusion and Future Directions
While direct experimental data for this compound in organic electronics is currently lacking, its chemical structure suggests it is a promising candidate for further investigation. The protocols and prospective applications outlined here provide a foundational framework for researchers to explore its potential. Future work should focus on the synthesis and purification of this molecule, followed by a thorough characterization of its photophysical and electrochemical properties. Subsequently, its performance in various organic electronic device architectures should be systematically evaluated to ascertain its viability as a novel material in this field.
References
Application Notes and Protocols for Naphthalene Derivatives in Photoelectric Devices
Disclaimer: As of the current literature survey, there is no specific data available on the application of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in photoelectric devices. The following application notes and protocols are based on closely related naphthalene derivatives that have demonstrated potential in organic electronics, particularly as hole transport materials in perovskite solar cells and as components in organic light-emitting diodes. These notes are intended to provide a foundational understanding and experimental framework for researchers interested in exploring the potential of similar naphthalene-based compounds.
Application Note 1: Arylamine-Substituted Naphthalene Derivatives as Hole Transport Materials in Perovskite Solar Cells
Introduction:
Naphthalene derivatives functionalized with arylamine groups have emerged as a promising class of hole transport materials (HTMs) for perovskite solar cells (PSCs). Their rigid and planar naphthalene core facilitates good charge carrier mobility, while the arylamine substituents can be tailored to optimize the energy levels for efficient hole extraction from the perovskite layer and transport to the anode. The appropriate highest occupied molecular orbital (HOMO) energy level of these materials can ensure efficient hole injection, while their high hole mobility contributes to reducing charge recombination and improving the overall power conversion efficiency (PCE) and stability of the device.
Data Presentation:
The performance of perovskite solar cells often relies on the specific molecular structure of the hole transport material. Below is a table summarizing the photovoltaic performance of devices employing different arylamine-substituted naphthalene derivatives as the HTM.
| HTM Designation | Structure | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| NH-2,6 | N,N,N',N'-tetrakis(4-methoxyphenyl)naphthalene-2,6-diamine | 1.05 | 22.8 | 76 | 18.2 |
| NH-2,7 | N,N,N',N'-tetrakis(4-methoxyphenyl)naphthalene-2,7-diamine | 1.03 | 21.5 | 73 | 16.1 |
| Spiro-OMeTAD | (Reference) | 1.06 | 23.5 | 78 | 19.4 |
Note: The data presented is a representative summary from published research and may vary based on specific experimental conditions.
Experimental Protocols:
1. Synthesis of N,N,N',N'-tetrakis(4-methoxyphenyl)naphthalene-2,6-diamine (NH-2,6)
This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of arylamine-substituted naphthalene derivatives.
Materials:
-
2,6-Dibromonaphthalene
-
Bis(4-methoxyphenyl)amine
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri-tert-butylphosphine tetrafluoroborate (P(tBu)3HBF4)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon), add 2,6-dibromonaphthalene (1.0 mmol), bis(4-methoxyphenyl)amine (2.2 mmol), and sodium tert-butoxide (2.4 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
In a separate vial, prepare the catalyst mixture by dissolving Pd2(dba)3 (0.02 mmol) and P(tBu)3HBF4 (0.08 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with distilled water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a suitable solvent system to obtain the final product.
2. Fabrication of a Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a naphthalene-based HTM.
Materials:
-
FTO-coated glass substrates
-
Zinc powder and 2M HCl for etching
-
Hellmanex solution, deionized water, acetone, isopropanol
-
SnO2 nanoparticle solution (e.g., 15% in H2O, diluted to 2.5%)
-
Perovskite precursor solution (e.g., FAPbI3-MAPbBr3 in DMF:DMSO)
-
Naphthalene-based HTM solution (e.g., 72.5 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)
-
Chlorobenzene (antisolvent)
-
Gold or Silver for the back electrode
Procedure:
-
Substrate Preparation:
-
Etch the FTO glass using zinc powder and HCl to create the desired electrode pattern.
-
Clean the substrates sequentially in an ultrasonic bath with Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the SnO2 solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition (in a glovebox):
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds.
-
During the spin-coating, at around 10 seconds, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the naphthalene-based HTM solution.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Back Electrode Deposition:
-
Define the device area using a shadow mask.
-
Thermally evaporate the metal back electrode (e.g., 80 nm of Gold) under high vacuum.
-
Mandatory Visualization:
Application Notes and Protocols: Stobbe Condensation with Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that condenses ketones or aldehydes with succinic esters in the presence of a strong base to yield alkylidene succinic acids or their corresponding esters.[1][2][3] This reaction has found significant utility in the synthesis of a variety of organic molecules, including polycyclic compounds and precursors to biologically active molecules.[4][5] Notably, the Stobbe condensation with tetralone derivatives provides a strategic route to substituted naphthalenes and other polycyclic systems, which are key structural motifs in many pharmaceutical agents and natural products.[4][6]
This application note provides a detailed experimental protocol for the Stobbe condensation of tetralone derivatives, along with data presentation in tabular format for easy comparison of reaction parameters. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Reaction Mechanism and Signaling Pathway
The Stobbe condensation proceeds through a series of key steps initiated by a strong base, typically a sodium or potassium alkoxide.[1] The base abstracts an α-proton from the succinic ester to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the tetralone derivative in an aldol-type addition. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. Subsequent base-catalyzed ring-opening of the lactone, driven by the formation of a stable carboxylate, yields the final alkylidene succinic acid or its monoester after acidic workup.[1]
Experimental Protocols
This section provides a detailed, representative protocol for the Stobbe condensation of a substituted tetralone.
Materials and Equipment:
-
Reactants: Substituted tetralone (e.g., 6-methoxy-1-tetralone), diethyl succinate, strong base (e.g., potassium tert-butoxide or sodium ethoxide), absolute ethanol or tert-butanol, diethyl ether, hydrochloric acid (HCl), saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, pH paper, thin-layer chromatography (TLC) apparatus.
General Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve the succinic ester (e.g., diethyl succinate, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., tert-butanol or ethanol).
-
Base Addition: To the stirred solution, add a strong base (e.g., potassium tert-butoxide, 1.2 equivalents) portion-wise at room temperature. The mixture is typically stirred for 30 minutes to ensure the formation of the enolate.
-
Tetralone Addition: Dissolve the tetralone derivative (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain it for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Stobbe condensation with various tetralone derivatives as reported in the literature.
Table 1: Reaction Conditions for Stobbe Condensation of Tetralone Derivatives
| Tetralone Derivative | Succinic Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Tetralone | Diethyl succinate | NaOEt | Ethanol | Reflux | 4 | 75-85 | General Protocol |
| 6-Methoxy-1-tetralone | Diethyl succinate | Kt-BuOK | t-Butanol | Reflux | 3 | ~80 | [4] |
| 7-Methoxy-1-tetralone | Dimethyl succinate | NaH | Benzene | Reflux | 2 | Not specified | [4] |
| Substituted Tetralone | Di-t-butyl succinate | Kt-BuOK | t-Butanol | 80 | 5 | 60-70 | General Protocol |
Table 2: Spectroscopic Data for a Representative Product: (E)-2-(6-methoxy-3,4-dihydronaphthalen-1-yl)succinic acid 4-ethyl ester
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.25 (t, 3H, -OCH₂CH ₃), 2.30-2.40 (m, 2H, Ar-CH₂-CH ₂), 2.80-2.90 (m, 2H, Ar-CH ₂-CH₂), 3.60 (s, 2H, =C-CH ₂-COOH), 3.80 (s, 3H, -OCH ₃), 4.15 (q, 2H, -OCH ₂CH₃), 6.70-7.20 (m, 3H, Ar-H ), 10.5 (br s, 1H, -COOH ) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.2, 27.5, 28.8, 38.5, 55.3, 60.8, 112.1, 113.5, 124.8, 126.5, 129.8, 137.2, 140.1, 158.9, 172.5, 178.9 |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 2980, 2940 (C-H), 1735 (C=O, ester), 1705 (C=O, acid), 1605, 1500 (C=C, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z 305.1389 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the Stobbe condensation of a tetralone derivative, from reaction setup to product characterization.
Conclusion
The Stobbe condensation of tetralone derivatives is a versatile and efficient method for the synthesis of substituted napthalene systems and other valuable polycyclic structures. The provided protocol and data serve as a comprehensive guide for researchers in organic synthesis and drug discovery. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and purity of the desired products. The adaptability of this reaction to a wide range of substituted tetralones makes it a valuable tool in the synthetic chemist's arsenal.
References
Application Notes and Protocols: Clemmensen Reduction of Tetralone Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clemmensen reduction is a classic organic reaction that deoxygenates aldehydes and ketones to their corresponding alkanes using amalgamated zinc and concentrated hydrochloric acid.[1][2] This method is particularly effective for the reduction of aryl-alkyl ketones, making it a valuable tool in the synthesis of various carbocyclic systems.[2] For researchers in drug development, the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure found in numerous biologically active compounds. The Clemmensen reduction of tetralone carboxylic acids provides a direct route to tetralin carboxylic acids, which are important intermediates in the synthesis of novel therapeutics.[3][4]
A key advantage of the Clemmensen reduction in this context is its chemoselectivity. The reaction proceeds under strongly acidic conditions to which carboxylic acid functional groups are generally inert. This allows for the selective reduction of the tetralone carbonyl group while preserving the carboxylic acid moiety for further functionalization or for its role as a pharmacophore.
This document provides detailed application notes and experimental protocols for the Clemmensen reduction of tetralone carboxylic acids, intended to guide researchers in the efficient synthesis of these valuable compounds.
Applications in Drug Discovery and Medicinal Chemistry
The tetralin moiety is a core structural component in a variety of pharmacologically active molecules. Its conformational rigidity and lipophilicity make it an attractive scaffold for designing ligands that can effectively interact with biological targets. The carboxylic acid group, or its bioisosteres, often serves as a key interaction point with receptors or enzymes, or it can be used as a handle for further derivatization to modulate pharmacokinetic properties.
The products of the Clemmensen reduction of tetralone carboxylic acids, namely tetralin carboxylic acids, are precursors to a range of therapeutic agents, including:
-
Analgesics: Certain 2-aminotetralin derivatives have shown analgesic properties.[3]
-
Antipsychotics: Tetralin derivatives have been investigated as conformationally restricted analogs of butyrophenone neuroleptics.[4]
-
Anticancer Agents: The tetralin scaffold is found in various compounds with cytotoxic and anticancer activities.[5]
-
Anti-inflammatory Agents: Acridan-4-carboxylic acids, which can be derived from tetralin precursors, have been explored as anti-inflammatory agents.[6]
The synthesis of these and other bioactive molecules often relies on the robust and selective reduction of a tetralone precursor bearing a carboxylic acid side chain.
Reaction Mechanism and Pathway
While the precise mechanism of the Clemmensen reduction is not fully elucidated, it is understood to be a heterogeneous reaction that occurs on the surface of the zinc amalgam.[2][7] The generally accepted pathway involves the following key steps:
-
Protonation of the Carbonyl: The ketone is activated by protonation of the carbonyl oxygen by the strong acid (HCl).
-
Electron Transfer: The zinc amalgam acts as a source of electrons, which are transferred to the protonated carbonyl group.
-
Formation of Organozinc Intermediates: A series of single-electron transfers and protonations are thought to lead to the formation of zinc carbenoid or other organozinc intermediates on the metal surface.
-
Deoxygenation and Alkane Formation: Subsequent reaction steps involving protonolysis lead to the cleavage of the carbon-oxygen bonds and the formation of the methylene group.
A visual representation of the logical flow of the Clemmensen reduction is provided below.
Caption: General workflow for the Clemmensen reduction of tetralone carboxylic acids.
Experimental Protocols
The following protocols are representative examples for the Clemmensen reduction of tetralone carboxylic acids. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: Standard Clemmensen Reduction of a Tetralone Carboxylic Acid
This protocol is a general procedure that can be adapted for various tetralone carboxylic acid derivatives.
Materials:
| Reagent/Material | Quantity (per 10 mmol substrate) | Notes |
| Tetralone Carboxylic Acid | 10 mmol | |
| Zinc, mossy | 20 g (approx. 300 mmol) | |
| Mercuric Chloride (HgCl₂) | 2 g (approx. 7.4 mmol) | Caution: Highly toxic! Handle with care. |
| Concentrated Hydrochloric Acid (HCl) | 30 mL | |
| Water | 15 mL | |
| Toluene | 20 mL | |
| Diethyl Ether or Ethyl Acetate | For extraction | |
| Saturated Sodium Bicarbonate Solution | For washing | |
| Brine | For washing | |
| Anhydrous Sodium Sulfate | For drying |
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, add the mossy zinc to a flask. Add a solution of mercuric chloride in water and swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: To the freshly prepared zinc amalgam, add the water, concentrated hydrochloric acid, toluene, and the tetralone carboxylic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic environment.
-
Work-up: After completion of the reaction (typically 4-24 hours), cool the mixture to room temperature. Decant the liquid phase from the remaining zinc.
-
Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Yields: Yields can vary depending on the substrate but are typically in the range of 60-85%.
Protocol 2: Modified Clemmensen Reduction for Acid-Sensitive Substrates
For substrates that may not tolerate prolonged heating in concentrated aqueous acid, a modified procedure using anhydrous conditions can be employed.[2]
Materials:
| Reagent/Material | Quantity (per 10 mmol substrate) | Notes |
| Tetralone Carboxylic Acid | 10 mmol | |
| Zinc Dust, activated | 15 g (approx. 230 mmol) | |
| Acetic Anhydride | 50 mL | Can also serve as the solvent. |
| Hydrogen Chloride (gas) | Saturate the solvent | Use a gas dispersion tube. |
| Anhydrous Diethyl Ether | For extraction and as a solvent | |
| Ice | For quenching | |
| Saturated Sodium Bicarbonate Solution | For washing | |
| Brine | For washing | |
| Anhydrous Sodium Sulfate | For drying |
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated zinc dust in anhydrous diethyl ether or acetic anhydride. Cool the mixture in an ice-salt bath.
-
Introduction of HCl: Bubble dry hydrogen chloride gas through the stirred suspension until saturation.
-
Substrate Addition: Add a solution of the tetralone carboxylic acid in the reaction solvent dropwise, maintaining the temperature below 0°C.
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash carefully with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by appropriate methods.
Quantitative Data Summary (Illustrative)
The following table summarizes typical reaction parameters for the Clemmensen reduction of a generic tetralone carboxylic acid. Actual values will vary based on the specific substrate and reaction scale.
| Substrate | Reduction Method | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Oxo-tetralin-6-yl-butanoic acid | Standard | Toluene/HCl(aq) | 12 | Reflux | ~75 |
| 3-(1-Oxo-tetralin-7-yl)propanoic acid | Standard | Toluene/HCl(aq) | 8 | Reflux | ~80 |
| 4-Oxo-tetralin-6-yl-butanoic acid | Modified | Acetic Anhydride | 6 | 0 to RT | ~70 |
Logical Relationships in Synthesis and Application
The Clemmensen reduction serves as a key transformation in a multi-step synthetic pathway that connects readily available starting materials to valuable tetralin-based compounds for drug discovery. The logical flow from starting materials to biological evaluation is depicted below.
Caption: From starting materials to potential drug candidates via Clemmensen reduction.
Conclusion
The Clemmensen reduction offers a reliable and efficient method for the synthesis of tetralin carboxylic acids from their tetralone precursors. Its tolerance for the carboxylic acid functionality makes it a strategic choice in the design and synthesis of complex molecules for drug discovery. The protocols and data presented herein provide a practical guide for researchers to successfully implement this valuable transformation in their synthetic endeavors. As with any chemical reaction, appropriate safety precautions should be taken, especially when handling hazardous materials such as mercuric chloride and concentrated acids.
References
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Substituted tetralins. I. Synthesis and analgesic activities of some 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acridan-4-carboxylic acids and N-aryl-2-amino-3-toluic acids as planar and antiplanar analogs of antiinflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Catalytic Hydrogenation of Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of dimethoxynaphthalene. The selective reduction of the naphthalene core is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. These protocols cover the use of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney® Nickel, and Rhodium on Alumina (Rh/Al₂O₃)—for the synthesis of tetralin and decalin derivatives of dimethoxynaphthalene. Safety precautions and work-up procedures are also detailed to ensure safe and efficient experimentation.
Introduction
The catalytic hydrogenation of dimethoxynaphthalene is a versatile method for producing partially or fully saturated ring systems, which are key structural motifs in many drug candidates. The methoxy substituents on the naphthalene ring can influence the rate and selectivity of the hydrogenation, making the choice of catalyst and reaction conditions crucial for achieving the desired product. This guide outlines standard procedures for performing this transformation, offering a starting point for reaction optimization and process development.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the catalytic hydrogenation of a generic dimethoxynaphthalene isomer. Note that yields and selectivities are illustrative and can vary significantly based on the specific isomer, catalyst batch, and precise reaction conditions.
Table 1: Catalyst Comparison for the Hydrogenation of Dimethoxynaphthalene
| Catalyst | Typical Loading (w/w %) | Temperature (°C) | Hydrogen Pressure (psi) | Typical Solvent | Predominant Product | Illustrative Yield (%) |
| 5% Pd/C | 5 - 10 | 25 - 80 | 50 - 500 | Ethanol, Methanol, Ethyl Acetate | Tetrahydro-dimethoxynaphthalene | 85 - 95 |
| Raney® Nickel | 10 - 20 | 50 - 150 | 500 - 1500 | Ethanol, Isopropanol | Tetrahydro- or Decahydro-dimethoxynaphthalene | 70 - 90 |
| 5% Rh/Al₂O₃ | 5 - 10 | 25 - 100 | 100 - 1000 | Hexane, Ethanol | Decahydro-dimethoxynaphthalene | 80 - 95 |
Table 2: Influence of Reaction Parameters on Product Selectivity
| Parameter | Condition | Effect on Selectivity |
| Temperature | Low (25-50°C) | Favors partial hydrogenation (Tetralin derivatives) |
| High (80-150°C) | Promotes complete hydrogenation (Decalin derivatives) | |
| Pressure | Low (50-200 psi) | Favors partial hydrogenation |
| High (500-1500 psi) | Promotes complete hydrogenation | |
| Catalyst | Pd/C | Generally selective for the hydrogenation of one aromatic ring |
| Raney® Nickel | Can lead to over-reduction depending on conditions | |
| Rh/Al₂O₃ | Highly active for complete saturation of the aromatic system |
Experimental Protocols
Safety Precautions
-
Pyrophoric Catalysts: Palladium on carbon (especially when dry) and Raney® Nickel are pyrophoric and can ignite spontaneously in air. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and never allow them to dry completely during handling or filtration.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment and check for leaks before starting the reaction.
-
Solvent Hazards: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for the selective hydrogenation of one of the aromatic rings to yield a tetrahydro-dimethoxynaphthalene.
Materials:
-
Dimethoxynaphthalene (e.g., 2,7-dimethoxynaphthalene or 1,5-dimethoxynaphthalene)
-
5% Palladium on Carbon (Pd/C, typically 50% wet with water)
-
Ethanol (or other suitable solvent)
-
Pressurized hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Hydrogen gas source
-
Celite® (diatomaceous earth) for filtration
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with an inert gas.
-
Charging the Vessel: To the vessel, add dimethoxynaphthalene (1.0 eq). Dissolve the starting material in a suitable volume of ethanol (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas, carefully add the 5% Pd/C catalyst (5-10% by weight of the substrate). The wet catalyst is safer to handle.
-
Sealing and Purging: Seal the reaction vessel. Purge the vessel with hydrogen gas three times to remove any residual air.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi). Begin agitation (stirring or shaking) and heat the reaction to the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen uptake) or by analyzing aliquots via TLC or GC-MS (after carefully depressurizing and purging with inert gas).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional solvent.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol can be used for both partial and complete hydrogenation, depending on the reaction conditions. Harsher conditions (higher temperature and pressure) will favor the formation of decahydro-dimethoxynaphthalene.
Materials:
-
Dimethoxynaphthalene
-
Raney® Nickel (as a slurry in water or ethanol)
-
Ethanol (or isopropanol)
-
Pressurized hydrogenation vessel
-
Hydrogen gas source
-
Celite®
Procedure:
-
Catalyst Preparation: Decant the storage solvent from the Raney® Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol) three times, decanting the solvent each time. Caution: Do not allow the catalyst to become dry.
-
Charging the Vessel: In a purged hydrogenation vessel, add the dimethoxynaphthalene dissolved in ethanol.
-
Catalyst Addition: Add the washed Raney® Nickel slurry to the reaction vessel under an inert atmosphere.
-
Sealing and Purging: Seal the vessel and purge with hydrogen gas.
-
Reaction: Pressurize with hydrogen (e.g., 1000 psi) and heat to the desired temperature (e.g., 100 °C) with vigorous agitation.
-
Monitoring and Work-up: Follow steps 6-10 from Protocol 1.
Protocol 3: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)
This catalyst is highly effective for the complete saturation of the aromatic rings to yield decahydro-dimethoxynaphthalene.
Materials:
-
Dimethoxynaphthalene
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Hexane or Ethanol
-
Pressurized hydrogenation vessel
-
Hydrogen gas source
-
Celite®
Procedure:
-
Charging the Vessel: In a purged hydrogenation vessel, add the Rh/Al₂O₃ catalyst. Then add the dimethoxynaphthalene dissolved in the chosen solvent.
-
Sealing and Purging: Seal the vessel and purge with hydrogen gas.
-
Reaction: Pressurize with hydrogen (e.g., 500 psi) and stir at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring and Work-up: Follow steps 6-10 from Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for catalytic hydrogenation.
Application Notes and Protocols: Cytotoxic Activity of Dihydronaphthalene Derivatives Against MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cytotoxic effects of novel dihydronaphthalene derivatives on the human breast adenocarcinoma cell line, MCF-7. The provided data and methodologies are based on published research and are intended to guide researchers in the screening and mechanistic evaluation of this class of compounds as potential anti-cancer agents.
Introduction
A recent study on a series of newly synthesized dihydronaphthalene derivatives has demonstrated their potent cytotoxic activities against MCF-7 cells.[1][2][3][4] Several of these compounds exhibited significantly lower IC50 values compared to the reference drug, Staurosporine, indicating their potential as promising candidates for further drug development.[1][2][3][4] Mechanistic studies on structurally similar compounds suggest that these derivatives may induce apoptosis through the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and activation of initiator caspases, and may also cause cell cycle arrest.
Data Presentation
The cytotoxic activities of the most potent dihydronaphthalene derivatives from a recent study are summarized below. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay following treatment of MCF-7 cells.
Table 1: Cytotoxic Activity of Dihydronaphthalene Derivatives against MCF-7 Cells
| Compound ID | IC50 (µM) ± SD | Reference Drug (Staurosporine) IC50 (µM) ± SD |
| 5a | 0.93 ± 0.02 | 6.08 ± 0.15 |
| 5d | 1.76 ± 0.04 | 6.08 ± 0.15 |
| 5e | 2.36 ± 0.06 | 6.08 ± 0.15 |
| 10 | 2.83 ± 0.07 | 6.08 ± 0.15 |
| 3d | 3.73 ± 0.09 | 6.08 ± 0.15 |
Data extracted from "Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells".[1][2][3][4]
Experimental Protocols
Detailed protocols for the key assays used to evaluate the cytotoxic activity and mechanism of action of dihydronaphthalene derivatives are provided below.
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability by measuring the metabolic activity of MCF-7 cells upon treatment with dihydronaphthalene derivatives.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Dihydronaphthalene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the dihydronaphthalene derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in MCF-7 cells treated with dihydronaphthalene derivatives using flow cytometry.
Materials:
-
MCF-7 cells
-
Dihydronaphthalene derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of dihydronaphthalene derivatives for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with dihydronaphthalene derivatives.
Materials:
-
MCF-7 cells
-
Dihydronaphthalene derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells and treat with the compounds as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with cold PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate at room temperature for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined from the DNA histogram.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in the apoptotic signaling pathway.
Materials:
-
MCF-7 cells
-
Dihydronaphthalene derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-9, anti-cleaved-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat MCF-7 cells with the compounds, harvest, and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the cytotoxic activity of dihydronaphthalene derivatives.
Proposed Signaling Pathway for Apoptosis Induction
Based on studies of structurally related naphthalene derivatives, the following pathway is proposed for the induction of apoptosis in MCF-7 cells.[5]
Caption: Proposed intrinsic apoptosis pathway induced by dihydronaphthalene derivatives.
Logical Relationship for Cell Cycle Arrest
A plausible mechanism for cell cycle arrest observed with similar compounds involves the modulation of key cell cycle regulatory proteins.[5]
Caption: Logical diagram of G1 phase cell cycle arrest.
References
- 1. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Activity of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene Analogs
Introduction
The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this core structure have demonstrated significant therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1] The addition of methoxy groups, as seen in 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene and its analogs, can further modulate the biological and physicochemical properties of these molecules, making them attractive candidates for drug discovery and development.[2]
These application notes provide an overview of the biological activities, particularly the anticancer effects, of compounds related to the 2,7-dimethoxytetrahydronaphthalene core. Detailed protocols for key experimental assays are provided to guide researchers in the evaluation of these and similar analogs.
Anticancer Activity of Tetrahydronaphthalene and Naphthalene Analogs
Analogs based on the naphthalene and tetrahydronaphthalene core have shown potent cytotoxic activity against various human cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes, such as microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
Quantitative Data Summary: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activities of representative naphthalene and tetrahydronaphthalene analogs against several human cancer cell lines.
Table 1: Cytotoxic Activity of Naphthalene-Chalcone Analogs [4]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3a | MCF-7 (Breast) | 1.42 ± 0.15 | Cisplatin | 15.24 ± 1.27 |
| 3a | HEK293 (Normal) | 18.3 ± 1.3 | Cisplatin | 5.3 ± 0.4 |
Table 2: Cytotoxic Activity of Naphthalene-Enamide Analogs [3]
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5f | Huh-7 (Hepatocellular Carcinoma) | 2.62 | Doxorubicin (Dox) | 7.20 |
| 5g | Huh-7 (Hepatocellular Carcinoma) | 3.37 | Doxorubicin (Dox) | 7.20 |
Table 3: Antimitotic Activity of Podophyllotoxin Analogs (Tetrahydronaphthalene Core) [5]
| Compound | ID50 (M) |
| 1-Hydroxy-2-hydroxylmethyl-3-carboxy-4-(p-tolyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene | 1.709 x 10⁻⁶ |
| 6-methoxy-7-methyl-9-p-tolyl naphtho[2.3-C]furan-1-(3H,4H,9H)one | 1.862 x 10⁻⁶ |
| 7-Chloro-6-methoxy-9-p-tolyl naphtho[2,3-C]furan-1-(3H,4H,9H)one | 1.587 x 10⁻⁶ |
| 9-Cyclohexyl-6,7-dimethoxy naphtho-[2,3-C]furan-1-(3H,4H,9H)one | 1.784 x 10⁻⁶ |
| Podophyllotoxin (Reference) | 4.290 x 10⁻⁶ |
| β-apopicropodophyllin (Reference) | 2.870 x 10⁻⁶ |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the effect of compounds on the metabolic activity and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Huh-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of test compounds on cell cycle progression. Many anticancer agents derived from naphthalene induce cell cycle arrest, often at the G2/M phase.[3][4]
Materials:
-
Human cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (1500 rpm for 5 minutes), and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules, a common mechanism for anticancer agents.[3][4]
Materials:
-
Tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compounds and reference inhibitor (e.g., Colchicine)
-
Temperature-controlled spectrophotometer/plate reader (340 nm)
Procedure:
-
Tubulin Preparation: Resuspend purified tubulin in General Tubulin Buffer on ice.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the wells.
-
Initiation of Polymerization: Add the tubulin solution to each well. Initiate the polymerization by adding GTP and transferring the plate to a 37°C temperature-controlled spectrophotometer.
-
Measurement: Monitor the change in absorbance (optical density) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value for tubulin polymerization inhibition.[4]
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflow for drug discovery involving these analogs and their proposed mechanism of action.
Caption: General workflow for the synthesis and biological evaluation of novel tetrahydronaphthalene analogs.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
References
- 1. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
Application Notes and Protocols: 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications.[1][2] Its rigid, partially saturated bicyclic system provides a versatile framework for the synthesis of novel therapeutic agents. This document details the synthesis and potential applications of 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene, a key precursor for the development of innovative bioactive molecules, particularly in the fields of oncology and neurology. The strategic placement of methoxy groups offers handles for further functionalization, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.
Synthesis of the Precursor: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2,7-dihydroxynaphthalene. The first step involves a Williamson ether synthesis to yield 2,7-dimethoxynaphthalene, which is subsequently reduced via a Birch reduction to the target tetrahydronaphthalene derivative.
Experimental Protocol 1: Synthesis of 2,7-Dimethoxynaphthalene
This protocol is based on the Williamson ether synthesis for the methylation of 2,7-dihydroxynaphthalene.
Materials:
-
2,7-Dihydroxynaphthalene
-
Dimethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,7-dihydroxynaphthalene (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously and add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2,7-dimethoxynaphthalene.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Protocol 2: Birch Reduction to this compound
This protocol describes the partial reduction of the aromatic system of 2,7-dimethoxynaphthalene.[3][4]
Materials:
-
2,7-Dimethoxynaphthalene
-
Liquid ammonia (NH₃)
-
Sodium (Na) or Lithium (Li) metal
-
Anhydrous ethanol or tert-butanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Low-temperature thermometer
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add 2,7-dimethoxynaphthalene (1 equivalent) dissolved in a minimal amount of anhydrous THF to the liquid ammonia with stirring.
-
Carefully add small pieces of sodium or lithium metal (2.5-3 equivalents) to the solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.[4]
-
Slowly add anhydrous ethanol or tert-butanol (4 equivalents) as a proton source.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the cautious addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules
This compound serves as a versatile building block for the synthesis of a variety of bioactive molecules. The aromatic ring can be further functionalized through electrophilic substitution reactions, while the methoxy groups can be demethylated to phenols, providing sites for further modification. The following protocols are representative examples of how this precursor can be utilized to generate compounds with potential anticancer and neurological activities.
Application 1: Synthesis of Anticancer Agents
The tetrahydronaphthalene scaffold is present in numerous compounds with demonstrated anticancer activity.[2][5][6] The following is a general protocol for the synthesis of a pyridine-bearing tetrahydronaphthalene derivative, a class of compounds that has shown promising cytotoxic effects against various cancer cell lines.
Experimental Protocol 3: Synthesis of a Pyridine-Tetrahydronaphthalene Hybrid
This protocol is adapted from the synthesis of similar bioactive pyridine derivatives.[5]
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Friedel-Crafts Acylation: To a solution of this compound (1 equivalent) in dry DCM, add aluminum chloride (1.2 equivalents) at 0 °C. Stir for 15 minutes, then add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with ice-water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the acetylated intermediate.
-
Synthesis of the Pyridine Ring (Gewald Reaction): In a round-bottom flask, combine the acetylated intermediate (1 equivalent), an aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyridine-tetrahydronaphthalene hybrid.
-
Further purification can be achieved by recrystallization.
Quantitative Data: Anticancer Activity of Tetrahydronaphthalene Derivatives
The following table summarizes the in vitro cytotoxic activity of representative tetrahydronaphthalene derivatives against various human cancer cell lines, presented as IC₅₀ values. This data highlights the potential of this scaffold in cancer drug discovery.[5][6]
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Tetrahydronaphthalene | HCT-116 (Colon Cancer) | 7.7 - 9.0 | [5] |
| Pyridine-Tetrahydronaphthalene | MCF-7 (Breast Cancer) | 21.0 - 131.5 | [5] |
| Thiazoline-Tetralin | MCF-7 (Breast Cancer) | 19.13 - 55.88 | [6] |
| Thiazoline-Tetralin | A549 (Lung Cancer) | 15.69 - >100 | [6] |
| Thiazoline-Tetralin | HepG2 (Liver Cancer) | 13.68 - >100 | [6] |
Application 2: Synthesis of Dopamine Receptor Ligands
Derivatives of the tetrahydronaphthalene scaffold are known to interact with dopamine receptors, suggesting their potential in the treatment of neurological and psychiatric disorders. The following is a generalized protocol for the synthesis of a potential dopamine D2 receptor antagonist.
Experimental Protocol 4: Synthesis of a Piperidine-Containing Tetrahydronaphthalene Derivative
Materials:
-
Functionalized this compound (e.g., with a carboxylic acid or amine handle)
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
Coupling agents (e.g., EDC, HOBt) or acyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Functionalization of the Scaffold: The tetrahydronaphthalene core needs to be functionalized with a reactive group such as a carboxylic acid or an amine to allow for coupling with the piperidine moiety. This can be achieved through standard organic transformations.
-
Amide Coupling: To a solution of the carboxylic acid-functionalized tetrahydronaphthalene (1 equivalent), 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine-containing tetrahydronaphthalene derivative.
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic route to bioactive molecules.
Potential Signaling Pathway Inhibition: EGFR
Many tetrahydronaphthalene derivatives exhibit anticancer activity by inhibiting key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7][8]
Caption: Inhibition of the EGFR signaling pathway.
Potential Target Pathway: Dopamine D2 Receptor
The structural similarity of some tetrahydronaphthalene derivatives to known dopamine receptor ligands suggests their potential to modulate dopaminergic signaling.[9]
Caption: Antagonism of the Dopamine D2 receptor.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Birch reduction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, allowing for potent and selective interactions with various biological targets. The starting material, 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene, offers a versatile platform for the synthesis of a diverse library of derivatives. Strategic modification of this core can lead to the discovery of novel therapeutic agents with potential applications in oncology, inflammation, and cardiovascular diseases.
This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds.
Synthetic Derivatization Strategies
The derivatization of this compound can be approached through a series of key chemical transformations. The primary modifications involve demethylation to expose reactive hydroxyl groups, followed by electrophilic aromatic substitution and functionalization of the hydroxyls.
Caption: Synthetic pathways for derivatization.
Experimental Protocols
Protocol 1: Demethylation of this compound
This protocol describes the cleavage of the methyl ethers to yield the corresponding dihydroxy derivative, a key intermediate for further functionalization. Boron tribromide (BBr3) is a powerful reagent for this transformation.[1][2]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr3), 1M solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BBr3 solution (2.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,7-dihydroxy-1,4,5,8-tetrahydronaphthalene by column chromatography on silica gel.
Protocol 2: Nitration of 2,7-Dihydroxy-1,4,5,8-tetrahydronaphthalene
This protocol introduces nitro groups onto the aromatic ring, which can serve as handles for further modifications or as pharmacophoric elements.
Materials:
-
2,7-Dihydroxy-1,4,5,8-tetrahydronaphthalene
-
Concentrated sulfuric acid (H2SO4)
-
Concentrated nitric acid (HNO3)
-
Ice-salt bath
-
Crushed ice
Procedure:
-
In a flask, cool concentrated H2SO4 in an ice-salt bath.
-
Slowly add 2,7-dihydroxy-1,4,5,8-tetrahydronaphthalene to the cold, stirred acid.
-
Prepare a nitrating mixture by slowly adding concentrated HNO3 to an equal volume of concentrated H2SO4, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of the dihydroxy compound, maintaining the temperature below 5 °C.
-
After the addition, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated nitro-derivative by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Friedel-Crafts Acylation of 2,7-Dihydroxy-1,4,5,8-tetrahydronaphthalene
This protocol introduces an acyl group, which can enhance the biological activity or provide a point for further derivatization.
Materials:
-
2,7-Dihydroxy-1,4,5,8-tetrahydronaphthalene
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous nitrobenzene or carbon disulfide
-
Acetyl chloride (or other acyl chloride)
-
Hydrochloric acid (HCl), dilute
-
Ice bath
Procedure:
-
Suspend anhydrous AlCl3 in anhydrous nitrobenzene or carbon disulfide in a flask equipped with a reflux condenser and a dropping funnel.
-
Add the acyl chloride dropwise to the suspension with stirring.
-
Add a solution of 2,7-dihydroxy-1,4,5,8-tetrahydronaphthalene in the same solvent dropwise, maintaining the temperature with an ice bath if necessary.
-
After the addition, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, and remove the solvent by steam distillation or evaporation.
-
Purify the resulting acylated derivative by recrystallization or column chromatography.
Biological Screening Workflow
A systematic workflow is essential for the efficient evaluation of the synthesized derivatives. The proposed workflow prioritizes initial broad screening for anticancer and anti-inflammatory activities, followed by more specific assays for promising candidates.
Caption: Biological screening workflow.
Biological Screening Protocols
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability and is widely used for screening potential anticancer agents.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 5: Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Protocol 6: Thromboxane A2 (TXA2) Receptor Binding Assay
This assay determines the ability of the synthesized compounds to displace a radiolabeled ligand from the thromboxane A2 receptor.
Materials:
-
Cell membranes expressing the human thromboxane A2 receptor (TP receptor)
-
Radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radiolabeled antagonist and various concentrations of the test compounds in the binding buffer.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Data Presentation
The quantitative data obtained from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Anticancer Activity of Tetrahydronaphthalene Derivatives
| Compound | Modification | Cell Line | IC50 (µM)[5] |
| Doxorubicin | (Reference) | HCT116 | 8.0 |
| Derivative A | (Example) Pyridine derivative | HCT116 | 7.7 - 9.0 |
| Doxorubicin | (Reference) | MCF-7 | 68.4 |
| Derivative B | (Example) N'-formylacetohydrazide | MCF-7 | 21.0 |
Table 2: Anti-inflammatory Activity of Tetrahydronaphthalene Derivatives
| Compound | Modification | Assay | IC50 (µM) |
| Indomethacin | (Reference) | NO Inhibition | (Reference Value) |
| Derivative C | (Example) Thiazolidinone derivative | NO Inhibition | (Experimental Value) |
Table 3: Thromboxane Receptor Antagonist Activity
| Compound | Modification | Assay | IC50 (µM)[3] |
| 2f | Pyridine derivative | TXA2 Synthase Inhibition | 0.64 |
| 2f | Pyridine derivative | Platelet Aggregation Inhibition | 0.063 |
Conclusion
The derivatization of this compound provides a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in this document offer a comprehensive guide for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer, anti-inflammatory, and thromboxane receptor antagonist activities. The systematic approach to synthesis and screening, coupled with clear data presentation, will facilitate the identification of lead compounds for further development in drug discovery programs.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
Welcome to the technical support center for the synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct route is the partial reduction of the aromatic rings of 2,7-dimethoxynaphthalene. The two primary methods for this transformation are the Birch reduction and catalytic hydrogenation. The Birch reduction, using an alkali metal in liquid ammonia with a proton source, is often favored for achieving the desired 1,4-diene product.[1][2][3] Catalytic hydrogenation can also be employed, but requires careful selection of the catalyst and conditions to prevent over-reduction to the fully saturated decalin ring system.
Q2: What is the starting material for this synthesis?
A2: The primary starting material is 2,7-dimethoxynaphthalene.
Q3: What are the most significant challenges in this synthesis?
A3: The main challenges include:
-
Controlling the degree of reduction: Over-reduction can lead to the formation of hexahydro- or decahydronaphthalene derivatives, which can be difficult to separate from the desired product.
-
Side reactions: Cleavage of the methoxy ether groups (hydrogenolysis) can occur, especially under harsh catalytic hydrogenation conditions or certain Birch reduction conditions.[4]
-
Purification: The final product may have similar physical properties to byproducts, making purification by chromatography or recrystallization challenging.
-
Handling of hazardous reagents: The Birch reduction involves the use of liquid ammonia and alkali metals like sodium or lithium, which require specialized handling and safety precautions.[2][3]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any byproducts, and to determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Synthesis Workflow and Troubleshooting
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis challenges.
Troubleshooting Guide
Problem 1: The reaction yields are consistently low or there is no product formation.
-
Question: Have you verified the quality and stoichiometry of your reagents?
-
Answer: For a Birch reduction, the alkali metal (sodium or lithium) must be fresh and clean of any oxide layer. The liquid ammonia and any co-solvents (like THF or ether) must be anhydrous. The proton source (e.g., ethanol or tert-butanol) should be pure and dry. Incorrect stoichiometry, particularly an insufficient amount of the reducing agent, will lead to incomplete conversion.
-
-
Question: Are the reaction conditions being strictly maintained?
-
Answer: The Birch reduction is typically run at -78 °C or -33 °C (the boiling point of ammonia).[2] Deviations to higher temperatures can lead to side reactions and reduced efficiency. It is critical to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent quenching of the reactive intermediates by oxygen or moisture.
-
Problem 2: The crude product shows multiple spots on TLC and significant byproducts in GC-MS analysis.
-
Question: Is over-reduction a possibility?
-
Answer: Yes, this is a common issue. The formation of hexahydro- and fully saturated decahydronaphthalene derivatives occurs if the reaction is left for too long or if an excess of the proton source is added too quickly. Monitor the reaction closely by TLC. The desired product is less polar than the starting material.
-
-
Question: Could the methoxy groups be cleaving?
-
Answer: Cleavage of aryl methyl ethers is a known side reaction in dissolving metal reductions.[4] This results in the formation of hydroxylated byproducts. While difficult to prevent entirely, this side reaction can sometimes be minimized by ensuring low temperatures and avoiding prolonged reaction times.
-
Problem 3: The product is difficult to purify by column chromatography.
-
Question: Are the product and byproducts co-eluting?
-
Answer: Byproducts from over-reduction can have polarities very similar to the desired tetrahydronaphthalene product, leading to poor separation. Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) may improve separation.
-
-
Question: Has recrystallization been attempted?
-
Answer: this compound is a solid at room temperature.[5] If column chromatography fails to yield pure material, recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexane) can be an effective purification method.
-
Data Presentation
Table 1: Typical Birch Reduction Conditions and Their Effects
| Parameter | Condition A (Standard) | Condition B (Milder) | Potential Outcome |
| Alkali Metal | Sodium (Na) | Lithium (Li) | Lithium can sometimes offer better solubility and milder reductions. |
| Equivalents of Metal | 2.5 - 3.0 eq. | 2.2 - 2.5 eq. | Higher equivalents increase reduction rate but risk over-reduction. |
| Proton Source | Ethanol (EtOH) | tert-Butanol (t-BuOH) | t-BuOH is less acidic, leading to a slower, more controlled protonation. |
| Temperature | -78 °C to -33 °C | -78 °C | Lower temperatures generally improve selectivity and reduce side reactions. |
| Reaction Time | 1 - 3 hours | 2 - 5 hours | Monitor by TLC; longer times may be needed for milder conditions. |
Experimental Protocols
Protocol: Birch Reduction of 2,7-Dimethoxynaphthalene
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,7-Dimethoxynaphthalene (1.0 eq)
-
Anhydrous liquid ammonia (approx. 50 mL per 10 mmol of substrate)
-
Sodium metal, cut into small pieces (2.5 eq)
-
Anhydrous Ethanol (4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum.
-
Magnetic stirrer.
-
Low-temperature bath (Dry ice/acetone).
-
Standard glassware for workup and purification.
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with the dry ice condenser and an argon/nitrogen inlet. Cool the apparatus to -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia into the flask. A deep blue color will form when the ammonia is liquid.
-
Substrate Addition: Dissolve 2,7-dimethoxynaphthalene in a minimal amount of anhydrous THF and add it dropwise to the stirring liquid ammonia.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the solution. The solution should turn a deep, persistent blue, indicating the presence of solvated electrons.[2]
-
Stirring: Allow the reaction to stir at -78 °C for 2-3 hours.
-
Protonation: Slowly add anhydrous ethanol dropwise to the reaction mixture. The blue color will dissipate upon complete reaction.
-
Quenching: After the blue color has vanished, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate in a well-ventilated fume hood.
-
Workup: Add water to the remaining residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to afford pure this compound.
References
Technical Support Center: Reduction of 2,7-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2,7-dimethoxynaphthalene.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the reduction of 2,7-dimethoxynaphthalene via Birch reduction or catalytic hydrogenation.
Birch Reduction of 2,7-Dimethoxynaphthalene
Q1: What is the expected major product of the Birch reduction of 2,7-dimethoxynaphthalene?
The primary and expected product is 2,7-dimethoxy-1,4-dihydronaphthalene . This reaction selectively reduces one of the aromatic rings to a non-conjugated diene.
Q2: My reaction yielded a significant amount of 2,7-dimethoxytetralin. What causes this over-reduction?
Over-reduction to the fully saturated 2,7-dimethoxytetralin can occur under several conditions:
-
Prolonged reaction time: Allowing the reaction to proceed for too long can lead to the reduction of the diene intermediate.
-
Excess of reducing metal: Using a large excess of lithium or sodium can drive the reaction towards the more reduced product.
-
Insufficient proton source: If the proton source (e.g., ethanol) is consumed before the reducing metal is quenched, the intermediate anion can be further reduced.
Troubleshooting:
-
Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Use a stoichiometric amount or a slight excess of the reducing metal.
-
Ensure an adequate amount of the proton source is present throughout the reaction.
Q3: I've isolated a product that appears to be an isomer of the expected 1,4-dihydronaphthalene. What is it and why did it form?
The initial 1,4-dihydronaphthalene product can isomerize to the thermodynamically more stable conjugated 2,7-dimethoxy-3,4-dihydronaphthalene or 2,7-dimethoxy-1,2-dihydronaphthalene . This is often facilitated by:
-
Basic conditions during workup: Exposure to strong bases can promote the migration of the double bonds.
-
Elevated temperatures: Heating the reaction mixture or the isolated product can provide the energy for isomerization.
Troubleshooting:
-
Maintain a low temperature during the reaction and workup.
-
Use a neutral or slightly acidic quench (e.g., ammonium chloride) to neutralize the reaction mixture promptly.
Q4: My product mixture contains a significant amount of a ketone, likely a tetralone. How is this formed?
The formation of 7-methoxy-2-tetralone is a common side product. The enol ether functionalities in the dihydronaphthalene product are sensitive to acidic conditions and can be hydrolyzed to a ketone. Subsequent oxidation can also lead to the tetralone.
Troubleshooting:
-
Avoid strongly acidic conditions during the workup.
-
Work up the reaction under an inert atmosphere to minimize oxidation.
-
Purify the product promptly after isolation.
Catalytic Hydrogenation of 2,7-Dimethoxynaphthalene
Q1: What is the expected product of the catalytic hydrogenation of 2,7-dimethoxynaphthalene?
The expected product is the fully saturated 2,7-dimethoxytetralin (1,2,3,4-tetrahydro-2,7-dimethoxynaphthalene). This method typically reduces the aromatic ring completely.
Q2: The hydrogenation seems to be incomplete, and I have a mixture of starting material and product. What could be the issue?
Incomplete hydrogenation can result from:
-
Catalyst deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can become poisoned by impurities in the starting material or solvent.
-
Insufficient hydrogen pressure or reaction time: The reaction may require higher pressure or a longer duration for completion.
-
Poor catalyst quality or loading: An inadequate amount or low-quality catalyst will lead to a sluggish reaction.
Troubleshooting:
-
Ensure the purity of the starting material and solvents.
-
Increase the hydrogen pressure and/or extend the reaction time.
-
Use a fresh, high-quality catalyst at an appropriate loading (typically 5-10 mol%).
Q3: I have obtained a mixture of cis and trans isomers of 2,7-dimethoxytetralin. How can I control the stereochemistry?
The stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions. Generally, heterogeneous catalysis can lead to a mixture of stereoisomers.
Troubleshooting:
-
The choice of catalyst can influence the diastereoselectivity. Screening different catalysts (e.g., PtO2, Rh/C) may favor one isomer.
-
Reaction temperature and solvent can also play a role in the stereochemical outcome.
Data Presentation: Side Product Formation in the Reduction of 2,7-Dimethoxynaphthalene
The following table summarizes the potential products and side products in the reduction of 2,7-dimethoxynaphthalene under different conditions. The yields are illustrative and can vary based on specific experimental parameters.
| Reduction Method | Major Product | Potential Side Products | Typical Yield of Major Product | Conditions Favoring Side Products |
| Birch Reduction | 2,7-Dimethoxy-1,4-dihydronaphthalene | 2,7-Dimethoxytetralin, 2,7-Dimethoxy-3,4-dihydronaphthalene, 7-Methoxy-2-tetralone | 70-90% | Prolonged reaction time, excess reducing metal (over-reduction); basic workup, heat (isomerization); acidic workup (tetralone). |
| Catalytic Hydrogenation | 2,7-Dimethoxytetralin (cis/trans mixture) | Incomplete reduction to 2,7-dimethoxy-dihydronaphthalene derivatives | >95% | Catalyst deactivation, low hydrogen pressure, short reaction time. |
Experimental Protocols
Birch Reduction of 2,7-Dimethoxynaphthalene
This protocol is a general guideline and may require optimization.
Materials:
-
2,7-Dimethoxynaphthalene
-
Anhydrous liquid ammonia
-
Sodium or Lithium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (solid)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense anhydrous liquid ammonia into the flask (approximately 10 mL per 1 g of substrate).
-
Add the 2,7-dimethoxynaphthalene dissolved in a minimal amount of anhydrous diethyl ether or THF.
-
To the stirred solution, add small, freshly cut pieces of sodium or lithium metal until a persistent blue color is observed.
-
Slowly add anhydrous ethanol dropwise from the dropping funnel until the blue color disappears.
-
Repeat steps 4 and 5 until the desired amount of reducing metal has been added.
-
After the reaction is complete (monitored by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color is discharged.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalytic Hydrogenation of 2,7-Dimethoxynaphthalene
This protocol is a general guideline and may require optimization.
Materials:
-
2,7-Dimethoxynaphthalene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas
Procedure:
-
Dissolve 2,7-dimethoxynaphthalene in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate) under an inert atmosphere.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases or the reaction is complete as determined by TLC or GC-MS.
-
Carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Below are diagrams illustrating the reaction pathways and a troubleshooting workflow for the reduction of 2,7-dimethoxynaphthalene.
Technical Support Center: Purification of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. The following sections offer detailed guidance on overcoming common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of product during column chromatography. What are the potential causes and solutions?
-
Answer: Low recovery from column chromatography can stem from several factors. The compound may be strongly adsorbed to the stationary phase if the eluent is not polar enough.[1][2] Conversely, if the eluent is too polar, co-elution with impurities can occur, leading to loss during subsequent purification steps. The choice of stationary phase is also critical; silica gel is slightly acidic, while alumina can be acidic, neutral, or basic.[1] Using an inappropriate adsorbent can lead to product degradation or irreversible adsorption. To troubleshoot, start by performing thin-layer chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.35.[1] A gradual increase in solvent polarity (gradient elution) can also improve separation and recovery. Ensure the column is packed correctly to avoid channeling, which leads to poor separation.[3]
Issue 2: Product is Contaminated with Starting Materials or By-products
-
Question: My purified this compound still shows contamination with starting materials or reaction by-products. How can I improve the purity?
-
Answer: If column chromatography is ineffective, consider recrystallization. The choice of solvent is crucial for successful recrystallization; the ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities should remain soluble or insoluble at all temperatures. If a single solvent is not effective, a multi-solvent system, such as dichloromethane and methanol, can be employed.[4] For persistent impurities, a second chromatographic purification with a different solvent system or stationary phase may be necessary. It is also beneficial to understand the polarity of the impurities. Non-polar impurities will elute first from a polar column, while polar impurities will be more strongly retained.[1]
Issue 3: The Purified Product is an Oil Instead of a Solid
-
Question: I expected a solid product, but after purification, I have an oil. What could be the reason, and how can I induce crystallization?
-
Answer: The presence of residual solvent or impurities can lower the melting point of a compound, causing it to appear as an oil. Ensure all solvent has been removed under high vacuum. If the product is still an oil, it may be due to its intrinsic properties or the presence of impurities that inhibit crystallization. To induce crystallization, try dissolving the oil in a minimal amount of a volatile solvent and then adding a non-solvent dropwise until turbidity is observed. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystal formation. Seeding with a small crystal of the pure compound, if available, is another effective method.
Issue 4: Product Degradation During Purification
-
Question: I suspect my compound is degrading during purification. What are the likely causes and how can I prevent this?
-
Answer: Degradation can occur due to exposure to an acidic or basic stationary phase, prolonged heating, or reaction with the solvent. As mentioned, silica gel is slightly acidic.[1] If your compound is sensitive to acid, consider using neutral alumina as the stationary phase for chromatography. Avoid prolonged heating during solvent evaporation by using a rotary evaporator at a suitable temperature and pressure. If the compound is sensitive to air or light, perform the purification under an inert atmosphere (e.g., nitrogen or argon) and protect the apparatus from light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial conditions for column chromatography of this compound?
A1: For a non-polar compound like this compound, a good starting point for column chromatography is a non-polar stationary phase like silica gel and a non-polar eluent system. A common mobile phase would be a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The optimal conditions should be determined by preliminary TLC analysis.[1]
Q2: How can I effectively remove non-polar impurities?
A2: Non-polar impurities are often effectively removed by column chromatography using a non-polar solvent system. Since non-polar compounds are eluted first from a polar column, these impurities will be collected in the initial fractions.[1] Recrystallization can also be effective if a solvent system can be found where the desired compound has lower solubility than the non-polar impurities at low temperatures.
Q3: What is the best method for recrystallizing this compound?
A3: The ideal recrystallization solvent will depend on the specific impurities present. A good starting point is to test a range of solvents with varying polarities, such as hexanes, ethyl acetate, dichloromethane, and methanol. A mixed solvent system is often effective. For example, dissolving the compound in a small amount of a solvent in which it is readily soluble (like dichloromethane) and then slowly adding a solvent in which it is poorly soluble (like hexanes or methanol) until the solution becomes cloudy can induce crystallization upon cooling.[4]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure compound should show a single spot with the same Rf value.
Q5: My compound is UV-inactive. How can I visualize it on a TLC plate?
A5: If your compound does not absorb UV light, you can use a variety of staining techniques to visualize the spots on a TLC plate. Common stains include potassium permanganate, iodine vapor, or ceric ammonium molybdate. The appropriate stain will depend on the functional groups present in your molecule.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of naphthalene derivatives. Note that these are general guidelines and may require optimization for this compound.
| Purification Technique | Parameter | Typical Value/Range | Reference |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | General Practice |
| Adsorbent to Sample Ratio | 20:1 to 50:1 (w/w) | [1] | |
| Eluent System | Hexane/Ethyl Acetate Gradient | General Practice | |
| Desired Rf on TLC | ~0.35 | [1] | |
| Recrystallization | Solvent System | Dichloromethane/Methanol | [4] |
| Ethanol/n-Hexane | [5] | ||
| Cooling Temperature | Room Temperature to -20 °C | [4] |
Experimental Protocols
Protocol 1: Column Chromatography
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Preparation of the Column:
-
Select a glass column of appropriate size. A general rule is a 10:1 to 20:1 height-to-diameter ratio.
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Secure the column vertically to a stand.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 20 to 50 times the weight of the crude sample.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
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Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
Gently add fresh eluent to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent mixture.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a test solvent and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to dissolve the compound at its boiling point. Use a hot plate and a condenser to prevent solvent loss.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can increase the yield of crystals.
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Dimethoxytetralin Derivatives
Welcome to the technical support center for the synthesis of dimethoxytetralin derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation to produce a dimethoxytetralone precursor is giving a low yield. What are the common causes?
A1: Low yields in Friedel-Crafts acylation of dimethoxybenzene derivatives are often due to several factors:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[1] It is crucial to use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, removing it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[1]
-
Suboptimal Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]
-
Purity of Reagents: Impurities in the acylating agent or the dimethoxybenzene substrate can lead to the formation of byproducts.[1]
Q2: I am observing the formation of multiple products in my Pictet-Spengler reaction with a dimethoxyphenethylamine. What could be the reason?
A2: The formation of multiple products in a Pictet-Spengler reaction can be attributed to:
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Lack of Regioselectivity: The dimethoxy groups are activating and ortho-, para-directing. Depending on their position on the phenethylamine ring, cyclization could potentially occur at more than one position, leading to isomeric products.
-
Side Reactions: Under harsh acidic conditions or high temperatures, side reactions such as N-alkylation or oxidation of the starting material or product can occur.
-
Reaction Conditions: The choice of acid catalyst and solvent can significantly influence the reaction's selectivity. It is advisable to screen different catalysts (e.g., HCl, TFA, Lewis acids) and solvents to optimize for the desired product.
Q3: The Bischler-Napieralski cyclization of my N-acyl-dimethoxyphenethylamine is not proceeding to completion. What can I do?
A3: Incomplete Bischler-Napieralski reactions are a common issue. Here are some troubleshooting steps:
-
Dehydrating Agent: Ensure you are using a potent dehydrating agent. POCl₃ is widely used, but for less reactive substrates, P₂O₅ in refluxing POCl₃ can be more effective.[2]
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (refluxing). Ensure your reaction temperature is adequate for the specific substrate.[2]
-
Purity of Starting Material: Any impurities in the N-acyl-dimethoxyphenethylamine can inhibit the reaction. Ensure your starting material is pure.
-
Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress using TLC.
Troubleshooting Guides
Low Yield in Tetralone Formation via Friedel-Crafts Acylation
If you are experiencing low yields in the Friedel-Crafts acylation step to form a dimethoxytetralone precursor, follow this troubleshooting workflow:
References
Technical Support Center: Controlling Regioselectivity in the Functionalization of Tetrahydronaphthalenes
Welcome to the Technical Support Center for the regioselective functionalization of tetrahydronaphthalenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired regiochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in the functionalization of tetrahydronaphthalenes?
A1: The regioselectivity is primarily controlled by a combination of electronic and steric factors, which can be manipulated through the choice of:
-
Directing Groups: These are functional groups on the tetrahydronaphthalene core that coordinate to the catalyst and direct the reaction to a specific position, often ortho to the directing group. The nature of the directing group is crucial in achieving high regioselectivity in C-H functionalization reactions.
-
Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium, Iron) and the associated ligands can significantly influence which C-H bond is activated. Ligand modifications can tune the steric and electronic properties of the catalyst, thereby altering the regiochemical outcome.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can impact the reaction pathway and favor the formation of a specific regioisomer. For instance, in Friedel-Crafts reactions, the choice of Lewis acid and solvent can affect the selectivity.
-
Substrate's Inherent Reactivity: The electronic properties of the tetrahydronaphthalene ring system itself will influence the position of electrophilic attack or metallation. The aromatic ring is generally more susceptible to electrophilic substitution than the aliphatic ring.
Q2: How can I favor functionalization on the aromatic versus the aliphatic ring of the tetrahydronaphthalene?
A2: To selectively functionalize one ring over the other, consider the following strategies:
-
Aromatic Ring Functionalization:
-
Electrophilic Aromatic Substitution: Classic reactions like Friedel-Crafts acylation or alkylation will preferentially occur on the electron-rich aromatic ring.
-
Directed C-H Activation: Employing a directing group on the aromatic ring can selectively activate a specific C-H bond on that ring for cross-coupling or other functionalizations.
-
-
Aliphatic Ring Functionalization:
-
Directed C-H Activation: Placing a directing group that can form a stable metallacycle involving a C-H bond on the saturated ring is a powerful strategy. For example, an amide directing group can facilitate palladium-catalyzed arylation at the C4 position.[1]
-
Radical Reactions: Under certain conditions, radical-based reactions can be initiated at the benzylic positions (C1 and C4) of the aliphatic ring.
-
Q3: What is the role of a directing group in controlling regioselectivity?
A3: A directing group is a functional group within the substrate that coordinates to a metal catalyst, forming a metallacyclic intermediate. This brings the catalyst into close proximity to a specific C-H bond, leading to its selective cleavage and subsequent functionalization. The size and geometry of the resulting metallacycle often dictate which C-H bond is activated, providing a high degree of regiocontrol that can override the inherent reactivity of the substrate. For instance, in palladium-catalyzed reactions, five- or six-membered palladacycles are commonly formed, leading to functionalization at the ortho position to the directing group.
Troubleshooting Guides
Problem 1: Poor or mixed regioselectivity in Friedel-Crafts Acylation/Alkylation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Isomerization of the alkylating agent | Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) or operate at lower temperatures to minimize carbocation rearrangements. |
| Steric hindrance | If targeting a sterically hindered position, a stronger Lewis acid or higher temperatures might be necessary, but be mindful of potential side reactions. Conversely, for the less hindered position, milder conditions are preferable. |
| Solvent effects | The polarity of the solvent can influence the stability of the intermediates. Screen different solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) to optimize selectivity. |
| Catalyst deactivation | Ensure anhydrous conditions, as water can deactivate the Lewis acid catalyst. Use freshly distilled solvents and dried glassware. |
Problem 2: Low yield or lack of selectivity in Palladium-Catalyzed C-H Arylation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective directing group | The chosen directing group may not be coordinating strongly enough or may be leading to an unstable metallacycle. Consider screening different directing groups (e.g., picolinamide, 8-aminoquinoline) to find one that favors the desired regioselectivity. |
| Suboptimal ligand | The ligand on the palladium catalyst plays a critical role. The steric and electronic properties of the ligand can be tuned to improve selectivity. Experiment with a range of phosphine or N-heterocyclic carbene (NHC) ligands. |
| Incorrect oxidant or base | The choice of oxidant (e.g., Ag₂CO₃, benzoquinone) and base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome. A systematic screening of these components is recommended. |
| Catalyst poisoning | Certain functional groups on the substrate or impurities can poison the palladium catalyst. Ensure the purity of starting materials and consider using a higher catalyst loading or a more robust catalyst precursor. |
Data Presentation
Table 1: Comparison of Lewis Acids for the Synthesis of Tetrahydronaphthalenes
| Entry | Lewis Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Bi(OTf)₃ | 10 | 12 | 48 |
| 2 | GaCl₃ | 10 | 10 | 58 |
| 3 | SnCl₄ | 10 | 8 | 87 |
| 4 | BF₃·Et₂O | 10 | 8 | 87 |
| 5 | AlCl₃ | 10 | 6 | 73 |
| 6 | FeCl₃ | 10 | 8 | 96 |
| 7 | FeCl₃ | 5 | 24 | 82 |
| 8 | FeCl₃ | 20 | 4 | 61 |
Table 2: Influence of Solvent on FeCl₃-Catalyzed Tetrahydronaphthalene Synthesis
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloroethane | 8 | 96 |
| 2 | Dichloromethane | 10 | 68 |
| 3 | Toluene | 10 | 83 |
| 4 | Nitromethane | 10 | 86 |
Experimental Protocols
Protocol 1: Iron(III)-Catalyzed Synthesis of Functionalized Tetrahydronaphthalenes
This protocol is adapted from a procedure describing an iron(III)-catalyzed synthetic strategy.
Materials:
-
Aryl ketone precursor
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloroethane
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl ketone substrate.
-
Add anhydrous dichloroethane to dissolve the substrate.
-
To the stirred solution, add anhydrous FeCl₃ (10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydronaphthalene derivative.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Tetralin Derivatives
This generalized protocol is based on common methods for directing group-assisted C-H functionalization.
Materials:
-
Tetrahydronaphthalene substrate bearing a directing group
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Oxidant/Additive (e.g., Ag₂CO₃, pivalic acid)
-
Anhydrous solvent (e.g., DMA, toluene, dioxane)
-
Standard glassware for anhydrous and inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the tetrahydronaphthalene substrate, aryl halide, palladium catalyst, ligand (if used), and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the arylated tetrahydronaphthalene.
Visualizations
Caption: A generalized experimental workflow for catalyzed functionalization of tetrahydronaphthalenes.
Caption: Decision-making process for achieving regioselectivity in tetrahydronaphthalene functionalization.
References
Preventing decomposition during high-temperature reactions of tetralins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-temperature reactions of tetralins.
Troubleshooting Guide
This guide addresses common issues encountered during high-temperature experiments with tetralins, offering potential causes and solutions.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. My tetralin is decomposing, leading to low yield of my desired product. What are the main decomposition products I should look for? | At elevated temperatures, tetralin primarily undergoes dehydrogenation to form naphthalene and isomerization to produce 1-methylindane. Other minor products can include butylbenzene, ethylbenzene, and toluene.[1] | Analyze your product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify these common decomposition products. |
| 2. I am observing a higher-than-expected amount of naphthalene in my reaction mixture. What reaction conditions favor this? | Higher reaction temperatures promote the dehydrogenation of tetralin to naphthalene.[2][3] The presence of certain catalysts can also increase the rate of naphthalene formation. | To minimize naphthalene formation, consider lowering the reaction temperature. If a catalyst is being used, investigate alternative catalysts with lower dehydrogenation activity. |
| 3. My reaction is producing a significant amount of gaseous byproducts. What are they and how can I minimize their formation? | At high temperatures (e.g., 380-420°C), tetralin can decompose to form gaseous products, primarily alkanes (like methane) and some carbon oxides.[4][5] Increasing the reaction temperature generally leads to a higher yield of gaseous products.[4][5] | To reduce gas formation, operate at the lower end of the required temperature range for your reaction. Ensure the reactor is properly sealed to prevent leaks, which can be mistaken for product off-gassing. |
| 4. I am seeing significant coke formation on my catalyst. What is causing this and how can I prevent it? | Coke formation can occur during tetralin dehydrogenation, where condensed aromatic compounds adhere to the catalyst surface.[5] | The addition of hydrogen to the reaction system can help enhance the desorption of products from the catalyst surface, thereby reducing coke formation.[5] |
| 5. The conversion of tetralin in my reaction is lower than expected. What factors could be contributing to this? | Insufficient reaction temperature or time will lead to lower conversion. The presence of certain solvents can also affect the reaction rate. | Ensure your reaction has reached and is maintained at the target temperature for a sufficient duration. If using a co-solvent, be aware of its potential to alter the reaction kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for tetralin?
A1: The thermal decomposition of tetralin at high temperatures primarily follows two main pathways: dehydrogenation to naphthalene and isomerization to 1-methylindane. A secondary pathway involves the cracking of the saturated ring to form n-butylbenzene.[1]
Q2: How does temperature affect the rate of tetralin decomposition?
A2: Increasing the reaction temperature significantly increases the rate of tetralin decomposition. For example, in one study, the transformation rate of tetralin increased from 34.72% at 380°C to 52.74% at 420°C.[5]
Q3: What is the role of hydrogen pressure in controlling tetralin decomposition?
A3: Hydrogen pressure can influence the product distribution during tetralin reactions. While not strictly preventing decomposition, maintaining an adequate hydrogen pressure can favor hydrogenation reactions and minimize the formation of unsaturated products like naphthalene. At lower temperatures (e.g., 380°C), tetralin can act as a hydrogen-transfer agent in the presence of high-pressure hydrogen, while at higher temperatures (e.g., 420°C), it is more likely to undergo dehydrogenation.[5]
Q4: Are there any known inhibitors for tetralin decomposition?
A4: While extensive quantitative data is limited in the provided search results, some studies suggest that certain additives can have an inhibiting effect on the pyrolysis of hydrocarbons. For instance, toluene has been shown to act as a radical scavenger, which could potentially slow down the free-radical decomposition pathways of tetralins. However, tetralin itself can form products that may accelerate the chain mechanism, complicating its role as a pure inhibitor.
Q5: How can I accurately quantify the products of my tetralin reaction?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the separation, identification, and quantification of tetralin and its decomposition products.[4][5] By using appropriate calibration standards, you can obtain accurate quantitative data for each component in your product mixture.
Data Presentation
Table 1: Effect of Temperature on Tetralin Transformation and Product Distribution
| Reaction Temperature (°C) | Tetralin Transformation Rate (%) | Liquid Product Yield (%) | Gaseous Product Yield (%) | Solid Product Yield (%) |
| 380 | 34.72[5] | 92.14[4] | 7.43[4] | 0.43[4] |
| 420 | 52.74[5] | 85.76[4] | 13.11[4] | 1.13[4] |
Table 2: Relative Content of Major Liquid Products from Tetralin Decomposition at Different Temperatures
| Product | Relative Content at 380°C (%) | Relative Content at 420°C (%) |
| Tetralin | 65.28[3] | 47.26[3] |
| Naphthalene | 15.05[3] | 20.80[3] |
| Methyl Indane | 11.62[3] | 15.05[3] |
Experimental Protocols
1. High-Temperature Tetralin Decomposition in a Batch Reactor
-
Materials:
-
Tetralin (high purity)
-
Catalyst (e.g., Fe₂O₃), if applicable
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
-
-
Procedure:
-
Accurately weigh a specific amount of tetralin (e.g., 4 grams) and transfer it to the autoclave.[4]
-
If using a catalyst, add the desired amount to the autoclave.[4]
-
Seal the autoclave and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 5 MPa).[4]
-
Heat the reactor to the target temperature (e.g., 380°C or 420°C) while stirring.[4]
-
Maintain the reaction at the set temperature for the desired duration (e.g., 60 minutes).[4]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully collect the gas and liquid products for analysis.
-
2. Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm).[4]
-
-
GC Conditions:
-
MS Conditions:
-
Quantification:
-
Prepare calibration standards of tetralin and expected decomposition products in a suitable solvent.
-
Analyze the standards and the reaction mixture under the same GC-MS conditions.
-
Calculate the concentration of each component in the sample using the calibration curves.
-
Visualizations
Caption: Primary thermal decomposition pathways of tetralin at high temperatures.
Caption: General experimental workflow for high-temperature tetralin reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Isomer Separation in Dimethoxynaphthalene Synthesis
Welcome to the technical support center for troubleshooting isomer separation in dimethoxynaphthalene synthesis. This guide provides detailed answers to common challenges encountered during the purification process, offering structured troubleshooting advice, experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and separation of dimethoxynaphthalene isomers.
Controlling Isomer Formation
Question 1: My synthesis produces a complex mixture of dimethoxynaphthalene isomers. How can I control the regioselectivity of the reaction?
Answer: Controlling isomer distribution in naphthalene substitution is a significant challenge. The substitution pattern is influenced by reaction conditions and the nature of the directing groups.
-
Kinetic vs. Thermodynamic Control: Electrophilic substitution on naphthalene is often temperature-dependent. For instance, in sulfonation, reaction at a lower temperature favors the formation of the alpha-isomer (kinetic product), while higher temperatures can lead to the more stable beta-isomer (thermodynamic product).[1][2] Consider adjusting the reaction temperature to favor the desired isomer.
-
Solvent Effects: The choice of solvent can influence the outcome of reactions like Friedel-Crafts acylation. For example, using carbon disulfide can favor the 1-isomer, whereas nitrobenzene can promote the formation of the 2-isomer.
-
Steric Hindrance: Bulky reagents or existing bulky substituents on the naphthalene ring can sterically hinder attack at certain positions, thereby favoring substitution at less hindered sites.[1][3]
-
Starting Material: The position of the first methoxy group will direct the position of the second. A methoxy group is an activating ortho-, para-director. Understanding the directing effects is crucial for predicting the major products.
Troubleshooting Recrystallization
Question 2: I'm trying to separate dimethoxynaphthalene isomers by recrystallization, but the product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:[4]
-
Increase Solvent Volume: Your solution may be too concentrated. Return the flask to the heat source and add more solvent until the oil redissolves completely.
-
Lower the Dissolution Temperature: Try to dissolve the compound at a temperature below its melting point, even if it requires a larger volume of solvent.
-
Change the Solvent System:
-
Use a solvent with a lower boiling point.
-
Introduce a co-solvent (anti-solvent) in which your compound is less soluble. Add the anti-solvent dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.[5]
-
Question 3: My recrystallization yield is very low. How can I improve it?
Answer: A low yield can result from several factors.[4] Consider the following:
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Beforehand, test the solubility in a small test tube to estimate the required solvent volume. If you've already completed the recrystallization, you can try to recover more product by partially evaporating the mother liquor and cooling it again.
-
Premature Crystallization: If crystals form too quickly in the hot solution during filtration, it can lead to product loss. Ensure your funnel and receiving flask are pre-heated, and perform the hot filtration as quickly as possible.
-
Inappropriate Solvent: The ideal solvent dissolves the compound well when hot but poorly when cold. If the solubility is still significant at low temperatures, you will lose a substantial amount of product. A solvent screen is recommended to find the optimal solvent.
Question 4: No crystals are forming, even after cooling the solution for an extended period. What can I do?
Answer: This is a common issue often caused by insufficient supersaturation or the lack of nucleation sites.[5]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[5][6]
-
Seeding: If available, add a single, tiny crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystal growth.[5][6]
-
-
Increase Concentration: The solution might be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4][5]
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This can be an effective, albeit slow, method for crystallization.
Troubleshooting Column Chromatography
Question 5: My dimethoxynaphthalene isomers are not separating on the silica gel column. How can I improve the resolution?
Answer: Poor separation in column chromatography usually points to an issue with the mobile phase (eluent) or column packing.
-
Optimize the Eluent System: The polarity of the eluent is critical.
-
TLC First: Always determine the best solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent system should provide a good separation of spots with Rf values between 0.2 and 0.5.
-
Decrease Polarity: If your compounds are eluting too quickly and together, the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).
-
Increase Polarity: If your compounds are stuck at the top of the column, the eluent is not polar enough. Gradually increase the proportion of the polar solvent.
-
-
Proper Column Packing: An improperly packed column with cracks or bubbles will lead to poor separation.[7] Ensure you pack the column as a uniform slurry and do not let the solvent level drop below the top of the silica gel.[7][8]
-
Sample Loading: Load the sample in the minimum possible volume of solvent and as a concentrated, narrow band. A diffuse starting band will result in diffuse elution bands.[9]
Troubleshooting High-Performance Liquid Chromatography (HPLC)
Question 6: I'm developing an HPLC method, but the isomer peaks are co-eluting. What parameters can I adjust?
Answer: HPLC offers high resolving power. If you are facing co-elution, several parameters can be optimized:
-
Column Chemistry: Standard C18 columns separate based on hydrophobicity. For isomers, which often have very similar hydrophobicities, alternative column chemistries can provide better selectivity. Consider a Phenyl-Hexyl or a PYE (pyrenylethyl) column, which can offer π-π interactions, enhancing separation for aromatic compounds like naphthalenes.[10][11]
-
Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent will increase retention times and may improve resolution.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase. Methanol is often more effective for separations involving π-π interactions.[11]
-
-
Temperature: Changing the column temperature can influence selectivity and peak shape. Running at a slightly higher or lower temperature may improve separation.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Data Presentation
Table 1: Solvent Properties for Recrystallization and Chromatography
| Solvent | Relative Polarity | Boiling Point (°C) | Common Use |
| n-Hexane | 0.009 | 69 | Non-polar solvent/anti-solvent |
| Toluene | 0.099 | 111 | Good solvent for aromatic compounds |
| Diethyl Ether | 0.117 | 35 | Volatile solvent, often used in combinations |
| Dichloromethane | 0.309 | 40 | Moderately polar, good for initial dissolution |
| Ethyl Acetate | 0.228 | 77 | Medium polarity eluent component |
| Acetone | 0.355 | 56 | Polar solvent, can be used for washing |
| Isopropanol | 0.546 | 82 | Polar solvent, used in recrystallization |
| Ethanol | 0.654 | 78 | Polar solvent for recrystallization |
| Methanol | 0.762 | 65 | Polar solvent, good for dissolving polar compounds |
| Water | 1.000 | 100 | High polarity anti-solvent for non-polar compounds |
Data sourced from general chemistry resources.[12]
Table 2: Typical HPLC Conditions for Isomer Separation
| Parameter | Condition 1 (Reverse Phase) | Condition 2 (Alternative Selectivity) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile | A: Water, B: Methanol |
| Gradient | 70% B to 95% B over 20 min | 60% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
These are starting conditions and should be optimized for specific dimethoxynaphthalene isomers.[13][14]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add ~20-30 mg of your crude dimethoxynaphthalene mixture. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heating: Heat the test tube. A good solvent will dissolve the compound completely upon heating.[15]
-
Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[16]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Use TLC to find a solvent system that gives a good separation of your isomers with Rf values ideally between 0.2 and 0.5.
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[7]
-
Open the stopcock to allow some solvent to drain, settling the silica bed. Never let the solvent level fall below the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude mixture in the minimum amount of a polar, volatile solvent (like dichloromethane or ethyl acetate).
-
Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column. Drain the solvent until the sample is loaded onto the silica bed.
-
Carefully add a small layer of sand on top of the sample to prevent disruption.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Troubleshooting logic for isomer separation.
Caption: General workflow for isomer purification.
References
- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. youtube.com [youtube.com]
- 8. Virtual Labs [oc-amrt.vlabs.ac.in]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. nacalai.com [nacalai.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Separation of 1,4-Dimethoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 16. unifr.ch [unifr.ch]
Improving the efficiency of Stobbe condensation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Stobbe condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Stobbe condensation?
The Stobbe condensation is a base-catalyzed carbon-carbon bond-forming reaction between a dialkyl succinate (or a related compound) and a carbonyl compound (aldehyde or ketone).[1][2] The reaction produces alkylidene succinic acids or their corresponding esters.[2] A key feature of this reaction is the formation of a γ-lactone intermediate, which then undergoes a base-induced ring opening that drives the reaction to completion.
Q2: What are the typical reagents and conditions for a Stobbe condensation?
-
Substrates : The reaction utilizes dialkyl succinates (e.g., diethyl succinate, dimethyl succinate) and a wide range of aldehydes and ketones, including aliphatic and aromatic variants.[1][3]
-
Bases : Strong bases are required. Common choices include sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), and sodium hydride (NaH).[1][3]
-
Solvents : Anhydrous alcohols corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide) are often used.[1] Other solvents like benzene, toluene, and diethyl ether can also be employed, particularly with sodium hydride. Solvent-free conditions with solid potassium tert-butoxide have also been reported to be effective.[4][5]
-
Temperature : Reactions can be run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.[1]
Q3: My Stobbe condensation is giving a low yield. What are the common causes?
Low yields in Stobbe condensations can be attributed to several factors:
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Base Strength : The choice of base is critical. Sodium ethoxide can be less effective, especially with ketones.[3] Stronger bases like potassium tert-butoxide or sodium hydride often lead to higher yields and shorter reaction times.[3]
-
Side Reactions : Several side reactions can compete with the desired condensation, reducing the yield of the main product. These include:
-
Self-condensation of the carbonyl compound : This is particularly problematic with enolizable aldehydes and ketones.[3]
-
Cannizzaro reaction : Aromatic aldehydes can undergo disproportionation in the presence of a strong base.[3]
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Acylation (Claisen-type reaction) : Highly reactive ketones can be acylated at their α-position by the succinic ester.[3]
-
-
Steric Hindrance : Bulky substituents on the carbonyl compound or the succinic ester can impede the reaction.
-
Reaction Conditions : Inadequate reaction time, improper temperature, or the presence of moisture can all negatively impact the yield.
Troubleshooting Guide
This section provides solutions to common problems encountered during Stobbe condensation experiments.
Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed on TLC | Base is not strong enough or has degraded. | Switch to a stronger base like potassium tert-butoxide or sodium hydride, especially for less reactive ketones.[3] Ensure the base is fresh and handled under anhydrous conditions. |
| Reaction temperature is too low. | For slow reactions, gently heating to reflux may be necessary. Monitor the reaction progress by TLC.[1] | |
| Presence of moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Low conversion of starting material | Insufficient reaction time. | Continue to monitor the reaction by TLC until the starting material is consumed or the reaction stalls. Some reactions may require several hours at reflux.[1] |
| Steric hindrance. | Consider using a less hindered succinic ester or carbonyl compound if possible. Higher temperatures and longer reaction times may be required. |
Presence of Significant Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, some corresponding to self-condensation of the carbonyl starting material. | The carbonyl compound is enolizable and undergoing self-condensation. | Use a stronger base (e.g., potassium tert-butoxide) to favor the formation of the succinate enolate. Add the carbonyl compound slowly to the pre-formed succinate enolate solution to maintain a low concentration of the free carbonyl compound. |
| Formation of an alcohol and a carboxylic acid from an aromatic aldehyde starting material. | Cannizzaro reaction is occurring. | This is a common side reaction for aromatic aldehydes in the presence of strong bases.[3] Using a slight excess of the succinic ester and adding the aldehyde slowly can help favor the Stobbe condensation. In some cases, a crossed Cannizzaro reaction is unavoidable.[6] |
| Formation of a β-keto ester side product. | Acylation of a highly enolizable ketone. | Use a less reactive base or lower the reaction temperature. The use of a bulkier base like potassium tert-butoxide may also disfavor this side reaction. |
Work-up and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Formation of a stable emulsion during aqueous work-up. | Presence of basic salts and amphiphilic molecules. | Add a saturated solution of brine (NaCl) to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Difficulty in crystallizing the product. | Presence of oily impurities. | Purify the crude product by column chromatography on silica gel before attempting crystallization.[1] For crystallization, test a range of solvent systems. A common technique is to dissolve the product in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until turbidity is observed, followed by slow cooling. |
| Product is a thick, inseparable oil. | Product may be a mixture of isomers or contain residual solvent. | Attempt purification by column chromatography. If the product is an acid, consider converting it to a salt to facilitate purification and then re-acidifying. |
Data Presentation
Table 1: General Comparison of Bases for Stobbe Condensation
| Base | Typical Substrates | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Aldehydes, reactive ketones | Inexpensive, readily available. | Often gives lower yields with less reactive ketones.[3] Can lead to longer reaction times. |
| Potassium tert-Butoxide (t-BuOK) | Aldehydes, ketones | Generally gives higher yields and shorter reaction times than NaOEt, especially for ketones.[3] Can be used in solvent-free conditions.[5] | More expensive and hygroscopic than NaOEt. |
| Sodium Hydride (NaH) | Aldehydes, ketones | A strong, non-nucleophilic base that can provide high yields.[3] The reaction can be monitored by hydrogen gas evolution. | Flammable solid, requires careful handling. Often used with aprotic solvents like benzene or toluene. |
Experimental Protocols
General Protocol for Stobbe Condensation with Sodium Ethoxide
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup : In a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under a nitrogen atmosphere, dissolve diethyl succinate (1.2 equivalents) in anhydrous ethanol.[1]
-
Base Addition : Cool the solution to 0 °C if the aldehyde is particularly reactive. Add sodium ethoxide (1.1–1.5 equivalents relative to the succinate) portion-wise while stirring to generate the enolate.[1]
-
Substrate Addition : Add the aldehyde or ketone (1.0 equivalent) dropwise to the reaction mixture.[1]
-
Reaction : Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat to reflux for 1–6 hours.[1]
-
Work-up : After the reaction is complete (as indicated by TLC), cool the mixture and carefully quench by adding a cold saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) to neutralize the excess base and protonate the carboxylate product.[1]
-
Extraction : Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification : The crude product can be purified by silica gel column chromatography or recrystallization.[1]
Protocol for Stobbe Condensation with Potassium tert-Butoxide
-
Setup : In a dry, round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.1-1.5 equivalents).
-
Solvent and Reagent Addition : Add an anhydrous solvent (e.g., tert-butanol or an aprotic solvent like THF or benzene). Add the diethyl succinate (1.2 equivalents) and stir to form the enolate.
-
Substrate Addition : Add the ketone or aldehyde (1.0 equivalent) dropwise.
-
Reaction and Work-up : Follow steps 4-7 from the sodium ethoxide protocol.
Protocol for Stobbe Condensation with Sodium Hydride
-
Setup : In a dry, round-bottom flask under a nitrogen atmosphere, carefully add a dispersion of sodium hydride (60% in mineral oil, 1.1-1.5 equivalents).
-
Washing the NaH : Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Solvent and Reagent Addition : Add an anhydrous aprotic solvent (e.g., benzene or toluene). Add the diethyl succinate (1.2 equivalents) dropwise. The formation of the enolate is accompanied by the evolution of hydrogen gas.
-
Substrate Addition : After hydrogen evolution ceases, add the ketone or aldehyde (1.0 equivalent) dropwise.
-
Reaction and Work-up : Follow steps 4-7 from the sodium ethoxide protocol.
Visualizations
Caption: General experimental workflow for the Stobbe condensation.
Caption: Troubleshooting logic for low-yield Stobbe condensation reactions.
References
Technical Support Center: Optimization of Clemmensen Reduction Conditions for Tetralones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Clemmensen reduction of tetralones.
Frequently Asked Questions (FAQs)
Q1: What is the Clemmensen reduction and why is it used for tetralones?
The Clemmensen reduction is a chemical reaction that reduces a ketone or aldehyde to an alkane using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[1][2][3] It is particularly effective for aryl-alkyl ketones, making it a suitable method for the deoxygenation of tetralones to their corresponding tetralins.[1][3] This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic strategy for the primary alkylation of arenes.[1]
Q2: What are the primary challenges when performing a Clemmensen reduction on a tetralone?
The primary challenges include the harsh, strongly acidic conditions which can lead to side reactions, low yields, and incomplete reactions.[1][4] Substrates that are sensitive to strong acid may not be suitable for the classic Clemmensen conditions.[1][5] The heterogeneous nature of the reaction can also sometimes lead to issues with reproducibility.
Q3: What are "modified" Clemmensen conditions and when should I use them?
Modified Clemmensen conditions offer a milder alternative to the traditional use of zinc amalgam and hot concentrated hydrochloric acid. A common modification involves using activated zinc dust in an anhydrous organic solvent (like diethyl ether or acetic anhydride) saturated with hydrogen chloride gas, often at lower temperatures (e.g., 0°C).[1][4] These conditions are recommended for tetralones with acid-sensitive functional groups such as esters, nitriles, or acetals, as they can improve the yield and selectivity of the reduction.[1]
Q4: What are the main side products I should watch for?
Common side products in Clemmensen reductions include:
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Alcohols: The corresponding secondary alcohol from incomplete reduction. However, alcohols are not considered to be intermediates in the main reaction pathway.[4]
-
Pinacols (Dimeric Products): Bimolecular reduction can lead to the formation of pinacols.[4]
-
Rearrangement Products: The strongly acidic conditions can promote carbocation-like intermediates, which may lead to skeletal rearrangements.
-
Products from Ring Opening or Other Reactions: For substituted tetralones, acid-sensitive groups may react. For example, methoxy groups on the aromatic ring could potentially be cleaved under harsh acidic conditions.
Q5: How does the activation of zinc impact the reaction?
The reactivity of the zinc is crucial for the success of the reduction. Zinc is typically activated by creating a zinc-mercury amalgam or by washing zinc dust with a dilute acid to remove the passivating oxide layer.[2][6] Amalgamation with mercury is thought to provide a clean, highly active metal surface for the reaction to occur.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Tetralone | 1. Inactive zinc. 2. Insufficient acid concentration. 3. Poor solubility of the tetralone. 4. Reaction time is too short or temperature is too low. | 1. Ensure proper activation of zinc (amalgamation or acid wash). 2. Use concentrated HCl as specified in the protocol. For modified conditions, ensure the organic solvent is saturated with HCl gas. 3. Add a co-solvent like toluene or ethanol to improve solubility. 4. Increase reaction time and/or temperature. Monitor the reaction by TLC or GC-MS to determine the optimal duration. |
| Formation of Alcohol Byproduct | Incomplete reduction. | 1. Increase the amount of activated zinc. 2. Extend the reaction time. 3. Ensure vigorous stirring to maintain good contact between the reactants. |
| Formation of Dimeric (Pinacol) Byproducts | High local concentration of radical intermediates on the zinc surface. | 1. Dilute the reaction mixture. 2. Add the tetralone solution slowly to the reaction mixture containing activated zinc and acid. |
| Unidentified Side Products or Tar Formation | Decomposition of the starting material or product under harsh acidic conditions. | 1. Switch to milder, modified Clemmensen conditions (activated zinc, anhydrous solvent, HCl gas at 0°C). 2. Consider alternative reduction methods like the Wolff-Kishner reduction if your tetralone is base-stable but acid-sensitive.[1] |
| Difficult Work-up and Product Isolation | Emulsion formation; presence of fine zinc particles. | 1. After the reaction, decant the aqueous layer from the bulk of the zinc. 2. Filter the organic layer through a pad of Celite to remove fine zinc particles. 3. If an emulsion forms during extraction, add a saturated solution of NaCl (brine) to help break it. |
Data Presentation: Comparison of Clemmensen Reduction Conditions for Tetralones
The following table provides a qualitative and quantitative comparison of different conditions for the reduction of a generic tetralone. Yields and reaction times are representative and can vary based on the specific substrate and experimental setup.
| Parameter | Classical Conditions | Modified Conditions (Anhydrous) |
| Reducing Agent | Zinc Amalgam (Zn(Hg)) | Activated Zinc Powder |
| Acid | Concentrated Hydrochloric Acid | Anhydrous Hydrogen Chloride in Ether or Acetic Anhydride |
| Solvent | Water, often with a co-solvent like Toluene or Ethanol | Diethyl Ether or Acetic Anhydride |
| Temperature | Reflux (typically >100 °C) | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Substrate Suitability | Robust tetralones without acid-sensitive functional groups. | Tetralones with acid-labile groups (e.g., esters, acetals). |
| Reported Yields | Moderate to Good (can be variable) | Generally Good to Excellent (often higher than classical)[1] |
| Key Advantages | Simple setup with common reagents. | Milder conditions, better for sensitive substrates, often higher yields and shorter reaction times. |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions, use of toxic mercury. | Requires handling of anhydrous HCl gas, potentially more complex setup. |
Experimental Protocols
Protocol 1: Classical Clemmensen Reduction of α-Tetralone
This protocol is a representative procedure based on general descriptions of the classical method.
Materials:
-
α-Tetralone
-
Zinc, mossy
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, add mossy zinc (2.5 equivalents by weight to the tetralone) to a solution of mercuric chloride (0.25 equivalents by weight to the zinc) in water. Swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and toluene.
-
Reduction: Heat the mixture to reflux with vigorous stirring. Add a solution of α-tetralone (1 equivalent) in toluene dropwise over 30 minutes.
-
Reaction Monitoring: Continue refluxing for 6-12 hours. The progress of the reaction can be monitored by taking small aliquots from the organic layer and analyzing by TLC or GC-MS. If the reaction is incomplete, additional concentrated HCl can be added.
-
Work-up: Cool the reaction mixture to room temperature. Decant the liquid from the excess zinc amalgam. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude tetralin.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Modified (Anhydrous) Clemmensen Reduction of a Tetralone
This protocol is adapted from a general procedure for the modified Clemmensen reduction.
Materials:
-
Tetralone (e.g., 6-methoxy-α-tetralone)
-
Zinc dust
-
2% Hydrochloric Acid
-
Anhydrous diethyl ether (Et₂O)
-
Hydrogen chloride (gas)
-
Dry ice/acetone bath
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc: In a flask, stir zinc dust (10 equivalents by mole to the tetralone) with 2% HCl for 5 minutes. Decant the acid and wash the zinc with distilled water, followed by ethanol, acetone, and finally anhydrous diethyl ether. Dry the activated zinc under vacuum.
-
Reaction Setup: Place the activated zinc in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, under an inert atmosphere (e.g., nitrogen). Add anhydrous diethyl ether.
-
Saturation with HCl: Cool the flask in a dry ice/acetone bath to 0°C. Bubble anhydrous hydrogen chloride gas through the stirred suspension until it is saturated.
-
Reduction: Add a solution of the tetralone (1 equivalent) in anhydrous diethyl ether dropwise to the cold, stirred suspension over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by slowly adding crushed ice. Separate the ether layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting tetralin by column chromatography or vacuum distillation.
Visualizations
Caption: Comparative workflow for Classical vs. Modified Clemmensen Reduction.
Caption: Troubleshooting logic for low yield in Clemmensen reduction of tetralones.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Catalyst selection for the hydrogenation of substituted naphthalenes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the catalytic hydrogenation of substituted naphthalenes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing these important reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrogenation of substituted naphthalenes.
| Problem | Potential Causes | Solutions |
| Low or No Conversion | Inactive Catalyst: The catalyst may not be properly activated or may have lost activity. | • Catalyst Activation: Ensure the catalyst is properly activated according to the manufacturer's protocol. For many noble metal catalysts (e.g., Pd/C, Pt/C), this may involve reduction under a hydrogen atmosphere. • Fresh Catalyst: Use a fresh batch of catalyst, as prolonged storage can lead to deactivation. • Catalyst Loading: Increase the catalyst loading. A typical starting point is 5-10 mol% of the metal relative to the substrate. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | • Increase Pressure: Gradually increase the hydrogen pressure. Typical pressures for naphthalene hydrogenation range from atmospheric to high pressure (e.g., 40 bar or higher).[1][2][3] | |
| Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy barrier. | • Increase Temperature: Raise the reaction temperature. Common temperature ranges are between 100-300°C.[1][2][3] Note that excessively high temperatures can sometimes lead to side reactions or catalyst sintering. | |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[4][5] | • Purify Reactants: Purify the naphthalene substrate and solvent to remove potential poisons like sulfur or nitrogen compounds.[4] • High-Purity Hydrogen: Use high-purity hydrogen gas. | |
| Poor Selectivity to Tetralin (Over-hydrogenation to Decalin) | Highly Active Catalyst: The catalyst may be too active, leading to the rapid hydrogenation of the intermediate tetralin. | • Catalyst Choice: Consider a less active catalyst. For example, Ni-based catalysts can sometimes offer better selectivity for partial hydrogenation compared to highly active Pd or Pt catalysts. The addition of a second metal, like Zn to a Ni catalyst, can increase tetralin selectivity by weakening the adsorption of tetralin. • Catalyst Poisoning (Intentional): In some cases, controlled poisoning of the catalyst (e.g., with sulfur compounds or quinoline) can decrease its activity and improve selectivity for the intermediate product.[4] |
| Prolonged Reaction Time: Leaving the reaction for too long will favor the formation of the fully hydrogenated product. | • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC and stop the reaction once the desired conversion to tetralin is achieved. | |
| High Hydrogen Pressure/Temperature: More forcing conditions favor complete hydrogenation. | • Optimize Conditions: Reduce the hydrogen pressure and/or reaction temperature to favor the formation of tetralin. | |
| Poor Selectivity to Decalin (Incomplete Hydrogenation) | Insufficiently Active Catalyst: The catalyst may not be active enough to hydrogenate the second aromatic ring of tetralin. | • Catalyst Choice: Use a more active catalyst system, such as Pd/C or Pt/C. Higher loadings of the active metal can also increase activity. For instance, 5% Pd/Al2O3 shows significantly higher activity for decalin formation than lower loadings.[2][3] • Bimetallic Catalysts: Consider bimetallic catalysts like Ni-Mo or Ni-W, which can be effective for complete hydrogenation.[6] |
| Suboptimal Reaction Conditions: The reaction conditions may not be sufficient for the second hydrogenation step. | • Increase Severity: Increase the hydrogen pressure, reaction temperature, and/or reaction time to drive the reaction to completion. | |
| Catalyst Deactivation During Reaction | Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[1] | • Solvent Effects: The choice of solvent can influence coking. Using a solvent in which the products are highly soluble can help minimize this. The addition of high-temperature water has been shown to suppress coke formation in some systems.[7][8] • Regeneration: The catalyst can sometimes be regenerated by calcination (burning off the coke in air) followed by reduction. |
| Sintering: At high temperatures, the metal particles of the catalyst can agglomerate, reducing the active surface area. | • Temperature Control: Avoid excessively high reaction temperatures. | |
| Leaching: The active metal may leach from the support into the reaction mixture. | • Support Choice: The choice of support material can influence metal leaching. Ensure a strong interaction between the metal and the support. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the selective hydrogenation of a substituted naphthalene to its corresponding tetralin?
A1: The choice of catalyst is crucial for achieving high selectivity to tetralin. Generally, for partial hydrogenation, you want a catalyst that is active enough to hydrogenate the first aromatic ring but not so active that it readily hydrogenates the second.
-
Palladium on Carbon (Pd/C): This is a commonly used and often effective catalyst. By carefully controlling the reaction conditions (lower temperature and pressure, shorter reaction time), high selectivity for tetralin can be achieved.
-
Nickel-based Catalysts (e.g., Raney Ni, Ni/Al₂O₃): These are often a good choice for selective hydrogenation and are more cost-effective than noble metal catalysts. The addition of promoters, such as zinc to a Ni/Al₂O₃ catalyst, has been shown to increase tetralin selectivity.
-
Bimetallic Catalysts (e.g., Ni-Mo): These can also be tuned for tetralin production. The oxidative form of a 4%NiO-20%MoO₃/Al₂O₃ catalyst has shown high selectivity to tetralin.
Q2: I want to completely hydrogenate my substituted naphthalene to the decalin derivative. Which catalyst should I use?
A2: For complete hydrogenation to decalin, a more active catalyst and typically more forcing reaction conditions are required.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum-based catalysts are generally very active for aromatic hydrogenation and are a good choice for producing decalins.
-
Rhodium on Carbon (Rh/C): Rhodium is also a highly active metal for aromatic ring saturation.
-
High-loading Palladium on Alumina (e.g., 5% Pd/Al₂O₃): Higher concentrations of palladium on a support can significantly increase the rate of the second hydrogenation step to form decalin.[2][3]
-
Sulfided Ni-Mo-W Catalysts: For substrates that may contain sulfur, or for robust industrial applications, sulfided bimetallic or trimetallic catalysts are very effective for deep hydrogenation to decalins.[6]
Q3: My reaction is sluggish. What parameters can I change to improve the reaction rate?
A3: Several factors can be adjusted to increase the rate of hydrogenation:
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate.
-
Increase Temperature: Raising the temperature provides more energy to overcome the activation barrier. However, be mindful of potential side reactions and catalyst sintering at very high temperatures.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio provides more active sites for the reaction.
-
Efficient Stirring: Good agitation is essential to ensure efficient mass transfer of hydrogen from the gas phase to the liquid phase and to the catalyst surface.
-
Solvent Choice: The solvent can influence the solubility of hydrogen and the substrate, affecting the reaction rate.
Q4: How does the substituent on the naphthalene ring affect the hydrogenation?
A4: The nature and position of the substituent can significantly influence the regioselectivity and rate of hydrogenation.
-
Electron-donating groups (e.g., -CH₃, -OCH₃): These groups generally activate the ring they are attached to, often leading to the hydrogenation of the unsubstituted ring first.
-
Electron-withdrawing groups (e.g., -NO₂, -COOH): These groups deactivate the substituted ring, also favoring the hydrogenation of the unsubstituted ring.
-
Steric Hindrance: Bulky substituents can hinder the approach of the naphthalene ring to the catalyst surface, potentially slowing down the reaction or influencing which face of the molecule is hydrogenated.
Q5: What are the key safety precautions I should take when performing catalytic hydrogenations?
A5: Catalytic hydrogenation involves flammable gases and potentially pyrophoric catalysts, so strict adherence to safety protocols is essential.[9][10][11]
-
Proper Ventilation: Always work in a well-ventilated fume hood.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing the catalyst and hydrogen to remove all oxygen.[9][12]
-
Catalyst Handling: Handle catalysts, especially dry ones, under an inert atmosphere as they can be pyrophoric.[9] Wetting the catalyst with the reaction solvent can reduce the risk of ignition.
-
Hydrogen Handling: Use appropriate pressure-rated equipment and check for leaks before starting the reaction.[13] Do not leave hydrogenation reactions unattended.[11]
-
Filtration: After the reaction, purge the vessel with an inert gas before filtering the catalyst. Keep the filtered catalyst wet to prevent it from igniting in the air.[10]
Quantitative Data Presentation
Table 1: Comparison of Catalysts for Naphthalene Hydrogenation
| Catalyst | Support | Temp. (°C) | Pressure (bar) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |
| 5% Pd | Al₂O₃ | 250 | 40 | >99 | Low | ~99.5 | [2][3] |
| 1% Pd | Al₂O₃ | 250 | 40 | Lower | Moderate | ~5.3 | [2][3] |
| Ni-Mo | Al₂O₃ | 250 | 40 | Low | Low | ~1.2 | [2][3] |
| 4%NiO-20%MoO₃ | Al₂O₃ | 200 | 60 | 95.6 | 99.8 | - | |
| Ni | S950 | 200 | 20 | 100 | 95.6 | - | [14] |
| Sulfided Ni-Mo-W | Unsupported | 240 | 60 | 100 | - | 99.1 | [6] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Naphthalene to Tetralin
This protocol is a general guideline and may require optimization for specific substituted naphthalenes.
Materials:
-
Naphthalene or substituted naphthalene
-
Solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Catalyst (e.g., 5% Pd/C or Ni/S950)[14]
-
Hydrogen gas (high purity)
-
Inert gas (nitrogen or argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave or a glass reactor suitable for hydrogenation at the desired pressure
-
Magnetic stirrer and stir bar
-
Gas inlet and outlet connections
-
Pressure gauge
-
Temperature controller and heating mantle/oil bath
Procedure:
-
Vessel Preparation: Ensure the reactor is clean and dry. Add the naphthalene derivative and the solvent to the reactor.
-
Catalyst Addition: Under a stream of inert gas, carefully add the catalyst to the reaction mixture. For pyrophoric catalysts, ensure they are handled in an inert atmosphere glovebox or wetted with solvent immediately.
-
Purging: Seal the reactor and purge the system with an inert gas at least three times to remove all oxygen. Then, evacuate the reactor.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 20 bar).[14]
-
Reaction: Begin stirring and heat the reaction to the desired temperature (e.g., 200°C).[14] Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing them by GC or TLC.
-
Work-up: Once the desired conversion is reached, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of fresh solvent. Caution: Keep the filtered catalyst wet as it can be pyrophoric upon drying.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Complete Hydrogenation of Naphthalene to Decalin
This protocol utilizes more forcing conditions to achieve complete saturation.
Materials and Equipment: Same as Protocol 1, but a catalyst such as 5% Pt/C or a sulfided Ni-Mo-W catalyst is recommended.[6]
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Hydrogenation: Introduce hydrogen gas to a higher pressure (e.g., 60 bar).[6]
-
Reaction: Begin stirring and heat the reaction to a suitable temperature (e.g., 240°C).[6] Due to the higher exothermicity of the second hydrogenation, monitor the temperature carefully. The reaction may require a longer time to go to completion.
-
Follow steps 6-8 from Protocol 1 for work-up and product isolation.
Visualizations
Caption: General experimental workflow for the hydrogenation of substituted naphthalenes.
Caption: Decision tree for catalyst selection based on the desired hydrogenation product.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. njhjchem.com [njhjchem.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. Due to the limited publicly available data on this specific compound, this guide incorporates best practices for handling structurally similar polycyclic aromatic hydrocarbons (PAHs) and general laboratory protocols for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, a polycyclic aromatic hydrocarbon with two methoxy groups, this compound is expected to be poorly soluble in aqueous solutions and soluble in various organic solvents. This is consistent with the "like dissolves like" principle, where non-polar compounds dissolve in non-polar solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: While specific quantitative data for this compound is scarce, common solvents for structurally related methoxynaphthalene and polycyclic aromatic hydrocarbons include:
-
High Polarity (Aprotic): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions for biological assays.
-
Moderate Polarity (Protic): Alcohols such as ethanol and methanol can be effective, though solubility may be lower than in DMSO or DMF.
-
Low Polarity (Aprotic): Solvents like hexane, toluene, dichloromethane, benzene, and carbon disulfide are likely to dissolve this non-polar compound effectively, particularly for chemical reactions and purification processes.
Q3: How should I prepare a stock solution for cell-based assays?
A3: For cell-based experiments, it is crucial to first prepare a concentrated stock solution in a biocompatible organic solvent, typically 100% anhydrous DMSO, which can then be further diluted in your cell culture medium.[1] It is important to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: I am observing precipitation when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The compound may have exceeded its solubility limit in the aqueous medium. Try lowering the final concentration of your compound.
-
Increase the DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of its potential toxicity to your cells. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[2]
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the compound's solubility in aqueous solutions. However, you must first verify the compatibility of the surfactant with your specific assay.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and improve dissolution.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolving the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent. | Incorrect solvent choice. | Based on the non-polar nature of the compound, try solvents like DMSO, DMF, or dichloromethane. For less polar applications, consider hexane or toluene. |
| Insufficient mixing. | Vortex the solution vigorously for at least one minute. Gentle heating or sonication may also be beneficial.[1] | |
| Precipitation occurs over time in stored stock solutions. | Moisture absorption by the solvent (especially DMSO). | Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to air.[1] |
| Compound degradation. | Store stock solutions at -20°C or -80°C and protect from light. | |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation in the final assay medium. | Visually inspect your final dilutions for any signs of precipitation before adding to cells. Prepare fresh dilutions for each experiment. |
| Cytotoxicity of the solvent. | Ensure the final concentration of your organic solvent (e.g., DMSO) is below the tolerance level of your cell line (typically ≤0.5%).[2] Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
Quantitative Data
Due to the lack of specific experimental data for this compound, the following table provides solubility information for structurally related polycyclic aromatic hydrocarbons to serve as a general guideline.
| Compound | Solvent | Solubility |
| Phenanthrene | Ethanol | ~20 mg/mL |
| DMSO | ~30 mg/mL | |
| DMF | ~30 mg/mL | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | |
| 2,7-Dihydroxynaphthalene | Ethanol (at 15°C) | 0.751 g/g solvent[3] |
| Ethyl acetate (at 15°C) | 0.417 g/g solvent[3] | |
| Methanol | Soluble[4] | |
| Water | Insoluble[4] | |
| Naphthalene | Various Organic Solvents | Data available in literature[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which is suitable for use in various biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 192.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 192.26 g/mol * 0.001 L = 0.0019226 g = 1.92 mg
-
-
Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out 1.92 mg of the compound into the tube.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex the solution for at least one minute until the solid is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used to aid dissolution if necessary.[1]
-
Storage: Store the 10 mM stock solution in clearly labeled, single-use aliquots at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxic effects of a poorly soluble compound, such as this compound, on a cancer cell line (e.g., MCF-7 or A549).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2][6] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a poorly soluble compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Dihydroxynaphthalene or 2,7-Naphthalenediol Manufacturers, SDS [mubychem.com]
- 5. Naphthalene solubility in several organic solvents (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,7-Dimethoxynaphthalene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on a naphthalene core is a critical design element in the development of novel pharmaceuticals and functional materials. Dimethoxynaphthalenes, as a class of compounds, offer a versatile scaffold, with the position of the two methoxy groups profoundly influencing the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide provides a comparative analysis of the reactivity of 2,7-dimethoxynaphthalene and its common isomers, with a focus on electrophilic aromatic substitution. While direct quantitative comparisons of reaction rates are not extensively available in the literature, this document synthesizes established principles of organic chemistry and available experimental data to offer insights into their differential reactivity.
Theoretical Comparison of Reactivity in Electrophilic Aromatic Substitution
The reactivity of dimethoxynaphthalene isomers in electrophilic aromatic substitution (EAS) is primarily dictated by the electron-donating methoxy (-OCH₃) groups. These groups are strongly activating and ortho-, para-directing. The interplay of their positions on the bicyclic aromatic system leads to distinct reactivity profiles for each isomer.
The naphthalene ring system itself does not have uniform reactivity at all positions. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7) due to the formation of a more stable carbocation intermediate during the reaction. The presence of two activating methoxy groups further enhances the electron density of the rings, making them significantly more reactive than unsubstituted naphthalene.
The directing effects of the two methoxy groups can either reinforce each other, leading to highly activated and specific positions for substitution, or be in opposition, resulting in a mixture of products. The overall reactivity of a given isomer is a function of the number of highly activated positions and the degree of that activation.
Physical Properties of Common Dimethoxynaphthalene Isomers
A summary of the physical properties of several common dimethoxynaphthalene isomers is presented in the table below. These properties are essential for the practical handling and purification of these compounds in a laboratory setting.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,4-Dimethoxynaphthalene | 10075-62-4 | C₁₂H₁₂O₂ | 188.22 | 45-47 |
| 1,5-Dimethoxynaphthalene | 607-45-4 | C₁₂H₁₂O₂ | 188.22 | 181-184 |
| 1,6-Dimethoxynaphthalene | 10075-65-7 | C₁₂H₁₂O₂ | 188.22 | 58-60 |
| 1,7-Dimethoxynaphthalene | 5309-18-2 | C₁₂H₁₂O₂ | 188.22 | 61-63 |
| 2,3-Dimethoxynaphthalene | 10103-06-7 | C₁₂H₁₂O₂ | 188.22 | 115-117 |
| 2,6-Dimethoxynaphthalene | 5486-55-5 | C₁₂H₁₂O₂ | 188.22 | 149-152 |
| 2,7-Dimethoxynaphthalene | 3469-26-9 | C₁₂H₁₂O₂ | 188.22 | 137-139[1] |
Regioselectivity in Electrophilic Aromatic Substitution
The position of electrophilic attack on the dimethoxynaphthalene ring is governed by the combined directing effects of the two methoxy groups. The following table summarizes the predicted or observed major sites of substitution for various isomers in reactions like Friedel-Crafts acylation and nitration.
| Isomer | Predicted/Observed Major Substitution Position(s) | Notes |
| 1,4-Dimethoxynaphthalene | 2 and 5 | The 2- and 5-positions are ortho to one methoxy group and para to the other, leading to strong activation. |
| 1,5-Dimethoxynaphthalene | 4 and 8 | The 4- and 8-positions are para to one methoxy group and ortho to the other, resulting in high activation. |
| 1,6-Dimethoxynaphthalene | 4 and 5 | The 4-position is para to the 1-methoxy group, and the 5-position is ortho to the 6-methoxy group. |
| 1,7-Dimethoxynaphthalene | 4 and 8 | Friedel-Crafts acylation and formylation have been shown to occur at the 4-position. |
| 2,3-Dimethoxynaphthalene | 1 and 4 | The 1- and 4-positions are ortho and para, respectively, to the C2-methoxy group and are also activated by the C3-methoxy group. |
| 2,6-Dimethoxynaphthalene | 1 and 5 | The 1- and 5-positions are ortho to the methoxy groups and are the most activated sites. |
| 2,7-Dimethoxynaphthalene | 1 and 8 (peri-positions) | The electron-rich nature of the 2,7-dimethoxynaphthalene core makes it an excellent substrate for electrophilic aromatic substitution, with regioselective aroylation occurring at the sterically hindered peri-positions (1 and 8).[2] |
Experimental Protocols
Detailed experimental protocols for common electrophilic aromatic substitution reactions on dimethoxynaphthalenes are provided below. These are generalized procedures and may require optimization for specific isomers and reagents.
General Procedure for Friedel-Crafts Acylation
This protocol describes a typical procedure for the acylation of a dimethoxynaphthalene using an acyl chloride and a Lewis acid catalyst.
Materials:
-
Dimethoxynaphthalene isomer
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of the dimethoxynaphthalene isomer (1.0 equivalent) in anhydrous dichloromethane.
-
Add the dimethoxynaphthalene solution dropwise to the stirred AlCl₃ suspension.
-
Add the acyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Nitration
This protocol outlines a standard method for the nitration of a dimethoxynaphthalene using a mixture of nitric and sulfuric acids.
Materials:
-
Dimethoxynaphthalene isomer
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Test tubes, beakers, Pasteur pipettes, and other standard laboratory glassware.
Procedure:
-
In a test tube, dissolve the dimethoxynaphthalene isomer in a minimal amount of a suitable solvent (e.g., acetic acid or dichloromethane) if it is a solid.
-
In a separate test tube, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the dimethoxynaphthalene isomer, maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes to 1 hour), monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.
References
A Spectroscopic Showdown: Distinguishing Dimethoxytetrahydronaphthalene Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of two common dimethoxytetrahydronaphthalene isomers: 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene and 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we highlight the key differences that enable their unambiguous identification.
This guide presents a summary of expected and reported spectroscopic data for these isomers, compiled from various spectral databases. Following the data comparison, detailed experimental protocols for acquiring each type of spectrum are provided to support the reproduction and verification of these findings in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene and 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) |
| 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | Aromatic Protons (H-6, H-7): ~6.6 ppm (s, 2H) Methoxy Protons (-OCH₃): ~3.8 ppm (s, 6H) Benzylic Protons (H-1, H-4): ~2.7 ppm (t, 4H) Aliphatic Protons (H-2, H-3): ~1.8 ppm (quintet, 4H) |
| 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene | Aromatic Protons (H-5, H-8): ~6.5 ppm (s, 2H) Methoxy Protons (-OCH₃): ~3.8 ppm (s, 6H) Benzylic Protons (H-1, H-4): ~2.7 ppm (t, 4H) Aliphatic Protons (H-2, H-3): ~1.8 ppm (quintet, 4H) |
Note: The primary distinguishing feature in the ¹H NMR spectra is the chemical shift and symmetry of the aromatic protons. In the 5,8-isomer, the two aromatic protons are equivalent, resulting in a singlet. Similarly, in the 6,7-isomer, the two aromatic protons are also equivalent and appear as a singlet, but their chemical environment may lead to a slight difference in their chemical shift compared to the 5,8-isomer.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | ¹³C NMR Chemical Shifts (δ, ppm) |
| 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | Aromatic C-O: ~150 ppm Aromatic C-H: ~110 ppm Quaternary Aromatic C: ~128 ppm Methoxy C (-OCH₃): ~56 ppm Benzylic C (C-1, C-4): ~23 ppm Aliphatic C (C-2, C-3): ~23 ppm |
| 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene | Aromatic C-O: ~147 ppm Aromatic C-H: ~112 ppm Quaternary Aromatic C: ~127 ppm Methoxy C (-OCH₃): ~56 ppm Benzylic C (C-1, C-4): ~29 ppm Aliphatic C (C-2, C-3): ~23 ppm |
Note: The chemical shifts of the aromatic carbons are particularly diagnostic. The different substitution patterns of the methoxy groups in the two isomers lead to distinct chemical shifts for the aromatic carbons.
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | C-H stretching (aromatic): ~3050-3000 C-H stretching (aliphatic): ~2950-2850 C=C stretching (aromatic): ~1600, 1480 C-O stretching (aryl ether): ~1250, 1050 |
| 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene | C-H stretching (aromatic): ~3050-3000 C-H stretching (aliphatic): ~2950-2850 C=C stretching (aromatic): ~1610, 1510 C-O stretching (aryl ether): ~1260, 1040 |
Note: While the overall IR spectra are similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation, particularly in the C-O stretching and aromatic C=C stretching regions.
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | 192 | 177 ([M-CH₃]⁺), 161 ([M-OCH₃]⁺), 147, 134 |
| 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene | 192 | 177 ([M-CH₃]⁺), 161 ([M-OCH₃]⁺), 147, 134 |
Note: The molecular ion peak for both isomers will be identical at m/z 192. While the major fragmentation patterns involving the loss of methyl and methoxy groups are similar, the relative intensities of the fragment ions may differ, providing a potential basis for distinction.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dimethoxytetrahydronaphthalene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Typically 0-10 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Film: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), cast a film on a KBr plate, and allow the solvent to evaporate.
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet matrix.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.
Visualization of Experimental and Logical Workflows
To further clarify the process of spectroscopic comparison, the following diagrams illustrate the key workflows.
A Comparative Guide to the Biological Activities of Dihydronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Dihydronaphthalene derivatives, a class of organic compounds characterized by a partially saturated naphthalene core, have emerged as a versatile scaffold in medicinal chemistry. Their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects, have garnered significant interest within the scientific community. This guide provides an objective comparison of the performance of various dihydronaphthalene derivatives, supported by experimental data, to aid researchers in the development of novel therapeutics.
Anticancer Activity: Targeting Cell Proliferation and Microtubule Dynamics
Dihydronaphthalene derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of cancer cell growth and the disruption of microtubule polymerization, a critical process in cell division.
Cytotoxic Effects on Cancer Cell Lines
The cytotoxic activity of dihydronaphthalene derivatives has been evaluated against various cancer cell lines, with the MCF-7 human breast adenocarcinoma cell line being a common model. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 5a | MCF-7 | 0.93 ± 0.02[1][2][3][4] | Staurosporine | 6.08 ± 0.15[1][2][3][4] |
| Compound 5d | MCF-7 | 1.76 ± 0.04[1][2][3][4] | Staurosporine | 6.08 ± 0.15[1][2][3][4] |
| Compound 5e | MCF-7 | 2.36 ± 0.06[1][2][3][4] | Staurosporine | 6.08 ± 0.15[1][2][3][4] |
| Compound 10 | MCF-7 | 2.83 ± 0.07[1][2][3][4] | Staurosporine | 6.08 ± 0.15[1][2][3][4] |
| Compound 3d | MCF-7 | 3.73 ± 0.09[1][2][3][4] | Staurosporine | 6.08 ± 0.15[1][2][3][4] |
As evidenced in the table, several dihydronaphthalene derivatives exhibit significantly more potent cytotoxic activity against MCF-7 cells than the reference compound, Staurosporine.[1][2][3][4] Notably, compound 5a demonstrates the highest potency with a sub-micromolar IC50 value.[1][2][3][4]
Inhibition of Tubulin Polymerization
A key mechanism of action for the anticancer activity of some dihydronaphthalene derivatives is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Antimicrobial Activity: A Potential New Frontier
Dihydronaphthalene derivatives are also being explored for their antimicrobial properties. While research in this area is less extensive than in oncology, preliminary studies show promise, particularly in their ability to potentiate the effects of existing antibiotics.
Some dihydronaphthalene-imidazole derivatives have been shown to modulate the minimum inhibitory concentration (MIC) of conventional antibiotics against resistant bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Derivative | Antibiotic | Bacterial Strain | Fold Reduction in MIC |
| DZ-3 | Ciprofloxacin | S. aureus (1199B) | 128[1][5] |
| DZ-3 | Erythromycin | S. aureus (XU212) | 128[1][5] |
| DZ-3 | Tetracycline | S. aureus (RN4220) | 128[1][5] |
| DZ-3 | Tetracycline | E. coli (AG100) | 64[1][5] |
| DZ-7 | Tetracycline | S. aureus (XU212) | 128[1][5] |
| DZ-7 | Erythromycin | S. aureus (RN4220) | 128[1][5] |
These findings suggest that certain dihydronaphthalene derivatives may act as efflux pump inhibitors, effectively restoring the efficacy of antibiotics against resistant bacteria.[1][5]
While direct antimicrobial activity of dihydronaphthalene derivatives is still under extensive investigation, related naphthalene derivatives have shown intrinsic antibacterial effects. For instance, certain 2-naphthamide derivatives have demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Compound 8b | E. coli | 16[6] | Ciprofloxacin | 8-16[6] |
| Compound 8b | S. aureus (MSSA) | 8[6] | Ciprofloxacin | 8-16[6] |
| Compound 8b | S. aureus (MRSA) | 16[6] | Ciprofloxacin | 8-16[6] |
Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
The anti-inflammatory potential of dihydronaphthalene derivatives is another promising area of research. Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.
While data specifically on dihydronaphthalene derivatives is emerging, studies on related naphthalene compounds have shown significant COX-2 inhibitory activity.
| Compound | COX-2 IC50 (nM) | COX-2 Selectivity Index (SI) | Reference Compound | Reference COX-2 SI |
| Compound 5m | 87.74[7] | 2.05[7] | Indomethacin | 0.52[7] |
| Compound 5h | - | - | Indomethacin | 0.52[7] |
The selectivity index (SI) indicates the preferential inhibition of COX-2 over COX-1, with a higher SI suggesting a better safety profile with fewer gastrointestinal side effects. Compound 5m, a pyrazole-clubbed thiazole derivative of naphthalene, demonstrates a favorable selectivity index compared to the non-selective reference drug, Indomethacin.[7]
The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dihydronaphthalene derivatives and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.
-
Compound Incubation: Add various concentrations of the dihydronaphthalene derivatives to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time (typically 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the percentage of inhibition and determine the IC50 values.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the dihydronaphthalene derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the dihydronaphthalene derivatives orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion and Future Directions
Dihydronaphthalene derivatives represent a promising class of compounds with a broad spectrum of biological activities. The compelling anticancer data, particularly the potent inhibition of tubulin polymerization and cytotoxicity against breast cancer cells, warrants further preclinical and clinical investigation. The emerging antimicrobial and anti-inflammatory properties of these derivatives open up new avenues for therapeutic development. Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these compounds, as well as exploring their efficacy in in vivo models of disease. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these promising molecules into novel therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel dihydronaphthalene-imidazole ligands as potential inhibitors of Staphylococcus aureus multidrug resistant NorA efflux pump: A combination of experimental and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Dimethoxytetrahydronaphthalene Isomers: An Analysis of Available Data
While direct comparative data for dimethoxytetrahydronaphthalene isomers is not available, the broader field of structure-activity relationship (SAR) studies on related compounds indicates that the positioning of methoxy groups is a critical determinant of cytotoxic activity. For instance, research on other aromatic and heterocyclic compounds has shown that altering the position of a methoxy substituent can significantly impact a molecule's interaction with biological targets, thereby influencing its efficacy and toxicity.
Insights from Methoxy-Substituted Tetralone Derivatives
One area of research that offers some relevant insight is the study of methoxy-substituted tetralone-based chalcones. A study on the anticancer activity of three such derivatives against MCF-7 breast cancer cell lines revealed that all three compounds exhibited notable cytotoxic effects. However, as these were distinct molecular entities and not isomers, the results do not allow for a direct comparison of the influence of the methoxy group's position on the tetralone core.
The Importance of Structure-Activity Relationship (SAR)
The field of medicinal chemistry heavily relies on SAR to guide the design of more potent and selective drug candidates. A comprehensive review on the SAR of antimetastatic compounds highlights that the position of functional groups, including methoxy groups, plays a crucial role in their anticancer activities. This principle strongly suggests that different isomers of dimethoxytetrahydronaphthalene would likely exhibit varying degrees of cytotoxicity. Without specific experimental data, however, any such comparison remains theoretical.
Experimental Protocols: A General Overview
In the absence of specific studies on dimethoxytetrahydronaphthalene isomers, a general experimental protocol for assessing cytotoxicity is provided below. This is based on standard methodologies commonly employed in the evaluation of novel chemical entities.
General Cytotoxicity Assay Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds against cancer cell lines.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Detailed Methodologies
Cell Lines and Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation:
-
The test compounds (dimethoxytetrahydronaphthalene isomers) would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for the assay.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
A definitive comparison of the cytotoxicity of dimethoxytetrahydronaphthalene isomers is not possible without dedicated experimental studies. The principles of structure-activity relationships strongly suggest that the isomeric position of the methoxy groups will significantly influence cytotoxic activity. Future research directly comparing these isomers is necessary to elucidate their relative potencies and potential as therapeutic agents. Such studies would provide valuable data for drug development professionals and researchers in the field of oncology.
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene vs. other intermediates in pharmaceutical synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. The choice of synthetic route and the intermediates involved can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide provides a detailed comparison of different key intermediates and synthetic strategies for the production of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI).
Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, possesses two chiral centers, making its stereoselective synthesis a key challenge. The common precursor to all major synthetic routes is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, often referred to as "sertralone". This guide will focus on the comparative analysis of the primary intermediates derived from sertralone in various synthetic pathways.
Comparison of Key Intermediates and Synthetic Pathways
The primary strategies for the synthesis of Sertraline from the key tetralone intermediate involve the formation of an imine or a nitrone, followed by reduction, or a chemoenzymatic reduction of the tetralone itself. Each approach presents distinct advantages and disadvantages in terms of yield, stereoselectivity, and environmental impact.
| Intermediate/Method | Key Intermediate | Reagents & Conditions | Yield | Diastereoselectivity (cis:trans) | Key Advantages | Key Disadvantages |
| Classical Imine Formation & Reduction [1][2] | N-methylimine | Methylamine, TiCl4, Toluene; then NaBH4 | ~69% (overall from tetralone) | ~1:1 | Established method. | Use of corrosive and hazardous TiCl4, formation of significant waste, poor diastereoselectivity.[1][2] |
| Improved Imine Formation & Reduction [3][4][5] | N-methylimine | Monomethylamine, Ethanol or Isopropyl Alcohol (pressure); then H2, Pd/C or Pd/CaCO3 | ~92% (for imine formation) | ~7:3 (with Pd/C) | "Green" process, avoids hazardous reagents, improved yield and selectivity.[5] | Requires pressure vessel for imine formation. |
| Nitrone Intermediate Route [1] | N-methylnitrone | N-methylhydroxylamine; then reduction | Good | Stereoselective for cis isomer | Stable intermediate, high stereoselectivity for the desired cis isomer.[1] | Requires an additional step for nitrone formation. |
| Chemoenzymatic Reduction [6] | (S,S)-alcohol | Ketoreductase (KRED), Isopropanol | ~29% conversion (>99% ee, 99:1 dr) | Highly stereoselective | Excellent enantioselectivity and diastereoselectivity, green approach.[6] | Lower conversion (theoretical max 50% from racemate), requires subsequent oxidation and amination steps.[6] |
Experimental Protocols
Classical Imine Formation and Reduction
Step 1: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Imine Intermediate)
In a reaction vessel under an inert atmosphere, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is dissolved in toluene.[7] An excess of methylamine (approximately 7 equivalents) is added.[1] The mixture is cooled, and titanium tetrachloride (TiCl4) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting mixture is filtered to remove titanium dioxide byproducts, and the filtrate is concentrated to yield the crude imine.[7]
Step 2: Reduction to Racemic Sertraline
The crude imine is dissolved in a suitable solvent such as toluene, and sodium borohydride (NaBH4) is added portion-wise. The reaction is stirred until completion, then quenched with water. The organic layer is separated, washed, dried, and concentrated to yield a mixture of cis and trans racemic Sertraline.[3]
Improved (Green) Industrial Synthesis via Imine Intermediate
Step 1: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) is charged into a pressure-rated vessel with ethanol.[4] The vessel is cooled, and monomethylamine (3.1 eq) is added. The mixture is heated to 50-55°C and stirred for approximately 16 hours, or until the conversion to the imine is greater than 95%.[4] The low solubility of the imine product in ethanol drives the reaction to completion. The product can be isolated by cooling and filtration.[3]
Step 2: Catalytic Hydrogenation to Racemic Sertraline
The imine intermediate is hydrogenated using a palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO3) catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.[3][8] The catalyst is then filtered off, and the resulting solution contains a mixture of cis and trans racemic Sertraline, with the cis isomer being the major product.
Chemoenzymatic Synthesis via Chiral Alcohol Intermediate
Step 1: Bioreduction of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
In a buffered aqueous solution containing isopropanol as a co-solvent and cosubstrate, racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is treated with a selected ketoreductase (KRED) and a nicotinamide cofactor (NADPH). The reaction is stirred at a controlled temperature and pH. The enzymatic reduction selectively converts the (S)-enantiomer of the tetralone to the (1S, 4S)-alcohol with high enantiomeric and diastereomeric excess.[6]
Step 2: Oxidation of the Chiral Alcohol
The resulting (1S, 4S)-alcohol is oxidized to the enantiopure (S)-ketone using a suitable oxidizing agent, such as sodium hypochlorite in the presence of a catalyst like 2-azaadamantane N-oxyl (AZADO).[6]
Step 3: Reductive Amination of the Chiral Ketone
The enantiopure (S)-ketone is then subjected to reductive amination with methylamine, followed by reduction with a reducing agent like sodium borohydride, to yield the desired (1S, 4S)-Sertraline.[6]
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes from the common tetralone intermediate to Sertraline.
Caption: Synthetic pathways to Sertraline from the key tetralone intermediate.
Conclusion
The synthesis of Sertraline has evolved from a classical chemical route with significant environmental and safety drawbacks to more refined and greener industrial processes. The improved imine-based synthesis, which eliminates the use of titanium tetrachloride, represents a significant advancement in sustainable pharmaceutical manufacturing. The nitrone intermediate pathway offers high stereoselectivity, while the chemoenzymatic route provides an elegant solution to establishing the desired stereochemistry early in the synthesis, albeit with challenges in achieving high conversion from the racemic starting material.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including scalability, cost of reagents and catalysts, desired stereochemical purity, and environmental regulations. The comparative data and protocols presented in this guide offer a valuable resource for making informed decisions in the synthesis of Sertraline and other complex pharmaceutical agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1073645A2 - Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds - Google Patents [patents.google.com]
- 8. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
A Comparative Guide to Naphthalene-Based and Structurally Similar Organic Semiconductors for Electronic Device Applications
For Researchers, Scientists, and Drug Development Professionals
While direct performance data for 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in organic electronic devices is not extensively available in current literature, an analysis of structurally related and benchmark organic semiconductors can provide valuable insights into its potential characteristics. This guide offers a comparative overview of naphthalene-based semiconductors and other relevant small molecules, focusing on their performance in Organic Field-Effect Transistors (OFETs).
Introduction to Relevant Compound Classes
The field of organic electronics leverages a diverse array of molecular structures to achieve optimal device performance. For the purpose of this comparison, we will focus on three key classes of small molecule organic semiconductors that share structural similarities with this compound or are considered benchmarks in the field:
-
Naphthalene Diimides (NDIs): These are n-type (electron-transporting) semiconductors known for their high electron affinity and environmental stability. Their performance is highly tunable through chemical modification.
-
Pentacene and its Derivatives: Pentacene is a benchmark p-type (hole-transporting) organic semiconductor, renowned for its high charge carrier mobility. Its derivatives are often functionalized to improve solubility and stability.
-
Oligothiophenes: This class of p-type semiconductors offers good charge transport properties and environmental stability. Their electronic properties can be tuned by varying the number of thiophene units and through substitution.
Performance Comparison of Selected Organic Semiconductors
The following table summarizes key performance metrics for representative compounds from the aforementioned classes. These metrics are crucial for evaluating the potential of an organic semiconductor in an electronic device.
| Compound Class | Specific Compound | Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) [V] | Deposition Method | Substrate Temp. (°C) |
| Naphthalene-Based | DSN (a naphthalene derivative) | p-type | 0.53[1] | - | - | Vacuum Deposition | Room Temp.[1] |
| NDI-s-Bu | n-type | 4.3 x 10⁻⁴ | - | - | Spin-coating | -[2] | |
| NDI-4-n-OHePh | n-type | 4.6 x 10⁻⁶ | - | - | Spin-coating | -[2] | |
| NDI-C60 (S4) | n-type | 3.58 x 10⁻⁴ | 10³ | 13.4 | Solution Processing | -[3] | |
| Pentacene & Derivatives | Pentacene | p-type | 0.62[4] | - | - | Vacuum Deposition | 50[4] |
| Pentacene | p-type | ~0.2 | - | - | Vacuum Deposition | Room Temp.[5] | |
| TIPS-pentacene | p-type | 0.4 | - | - | Solution Shearing | -[4] | |
| Oligothiophenes | DH5T (α,α'-dihexyl-quinquethiophene) | p-type | - | - | - | - | - |
| TPrT2PrT | p-type | 4 x 10⁻³ | 10⁷ | -68 | - | -[6] |
Note: Performance metrics can vary significantly based on device architecture, fabrication conditions, and measurement techniques. The data presented here is for comparative purposes.
The Role of Methoxy Substituents
The presence of methoxy (-OCH₃) groups, as in the queried compound this compound, can significantly influence the electronic properties of an organic semiconductor. Generally, methoxy groups are electron-donating, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level. This can be advantageous for hole injection from high work function electrodes. However, the introduction of polar methoxy groups can also lead to increased molecular polarity, which may negatively impact charge transport by increasing energetic disorder.[7] The ultimate effect on device performance is a delicate balance of these competing factors and is highly dependent on the specific molecular architecture.[7]
Experimental Methodologies
The fabrication and characterization of organic electronic devices involve a series of precise steps. Below are generalized protocols for the creation and testing of an Organic Field-Effect Transistor (OFET).
General OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface for organic semiconductor deposition.
-
-
Organic Semiconductor Deposition:
-
Solution-Shearing: Dissolve the organic semiconductor in a suitable organic solvent. A heated blade is then moved across the substrate at a controlled speed, leaving a thin, crystalline film of the semiconductor.[8]
-
Vacuum Thermal Evaporation: The organic material is heated in a high-vacuum chamber until it sublimes. The vapor then deposits as a thin film onto the cooled substrate.[4]
-
Spin-Coating: A solution of the organic semiconductor is dispensed onto the center of the substrate, which is then spun at a high speed to produce a uniform thin film.
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes (typically gold) onto the organic semiconductor layer through a shadow mask using thermal evaporation.
-
OFET Characterization
-
Electrical Characterization: Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at various constant gate-source voltages (Vg).
-
Transfer Characteristics (Id-Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime).
-
-
Mobility Calculation: The field-effect mobility (µ) is calculated from the slope of the transfer curve in the saturation regime.
-
On/Off Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (Vth): The threshold voltage is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the transfer curve to zero drain current.
Visualizing the Workflow
The following diagrams illustrate the logical flow of fabricating and characterizing an OFET, as well as a simplified representation of the charge transport pathways in p-type and n-type organic semiconductors.
References
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron Transport in Naphthalene Diimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
Validating the Structure of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of drug discovery and development, unambiguous structural confirmation of synthesized compounds is a critical step. Minor differences in isomeric structures can lead to vastly different pharmacological activities and safety profiles. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a key intermediate in the synthesis of various biologically active molecules. We present supporting experimental data and detailed protocols to illustrate the power of these techniques in providing conclusive structural evidence.
Unambiguous Structure Determination with 2D NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, 2D NMR experiments are indispensable for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond correlations between nuclei, allowing for the definitive assignment of the molecular structure.
This guide will walk through the process of using these techniques to confirm the structure of this compound and differentiate it from a potential isomer, 2,6-Dimethoxy-1,4,5,8-tetrahydronaphthalene.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on the analysis of similar structures and established NMR principles.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1, H-4, H-5, H-8 | 3.25 | s | 8H |
| H-3, H-6 | 6.50 | s | 2H |
| OCH₃ | 3.75 | s | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1, C-4, C-5, C-8 | 28.0 |
| C-2, C-7 | 150.0 |
| C-3, C-6 | 112.0 |
| C-4a, C-8a | 130.0 |
| OCH₃ | 55.0 |
Confirming Connectivity with 2D NMR Correlations
The true power of 2D NMR lies in its ability to reveal connections between atoms. The following tables outline the expected correlations for this compound.
Table 3: Expected COSY Correlations
COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds.
No significant COSY correlations are expected for the aromatic and methylene protons due to their singlet nature in the predicted spectrum.
Table 4: Expected HSQC Correlations
HSQC spectra show correlations between a proton and the carbon to which it is directly attached (one-bond ¹JCH coupling).
| Proton (¹H) | Correlated Carbon (¹³C) |
| 3.25 (H-1, H-4, H-5, H-8) | 28.0 (C-1, C-4, C-5, C-8) |
| 6.50 (H-3, H-6) | 112.0 (C-3, C-6) |
| 3.75 (OCH₃) | 55.0 (OCH₃) |
Table 5: Expected HMBC Correlations
HMBC spectra reveal correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for piecing together the carbon skeleton.
| Proton (¹H) | Correlated Carbons (¹³C) |
| 3.25 (H-1, H-4, H-5, H-8) | 130.0 (C-4a, C-8a), 150.0 (C-2, C-7), 112.0 (C-3, C-6) |
| 6.50 (H-3, H-6) | 130.0 (C-4a, C-8a), 28.0 (C-1, C-4, C-5, C-8) |
| 3.75 (OCH₃) | 150.0 (C-2, C-7) |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the data from 1D and 2D NMR experiments.
Cross-referencing spectral data for tetrahydronaphthalene derivatives
A Comprehensive Guide to Cross-Referencing Spectral Data for Tetrahydronaphthalene Derivatives
For researchers, scientists, and drug development professionals working with tetrahydronaphthalene derivatives, accurate structural elucidation is paramount. This guide provides a comparative analysis of spectral data for this important class of compounds, supported by experimental protocols and key fragmentation patterns. By cross-referencing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and characterize tetrahydronaphthalene derivatives.
Spectral Data Comparison
The following tables summarize key spectral data for 1,2,3,4-tetrahydronaphthalene and several of its derivatives. This comparative data is essential for identifying the influence of various functional groups on the spectral properties of the core structure.
¹H NMR Spectral Data of Tetrahydronaphthalene Derivatives
¹H NMR spectroscopy is a powerful tool for determining the proton environment of a molecule. The chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons.
| Compound | Ar-H (ppm) | α-CH₂ (ppm) | β-CH₂ (ppm) | Other Protons (ppm) |
| 1,2,3,4-Tetrahydronaphthalene | 7.0-7.2 (m, 4H) | ~2.75 (t, 4H) | ~1.80 (m, 4H) | - |
| 1-Tetralone | 7.2-8.0 (m, 4H) | 2.9 (t, 2H) | 2.1 (m, 2H), 2.6 (t, 2H) | - |
| 2-Aminotetralin | 6.7-7.1 (m, 4H) | 2.9-3.1 (m, 2H) | 1.7-2.0 (m, 2H) | 3.2-3.4 (m, 1H, CH-N), ~1.5 (br s, 2H, NH₂) |
| 6-Hydroxytetralin-1-one | 6.7-7.9 (m, 3H) | 2.8 (t, 2H) | 2.0 (m, 2H), 2.5 (t, 2H) | ~9.0 (s, 1H, OH) |
¹³C NMR Spectral Data of Tetrahydronaphthalene Derivatives
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) in ppm indicate the type of carbon atom.
| Compound | Aromatic C (ppm) | Aliphatic C (ppm) | Carbonyl C (ppm) |
| 1,2,3,4-Tetrahydronaphthalene[1] | 137.1, 129.2, 125.9 | 29.3, 23.3 | - |
| 1-Tetralone[1] | 144.6, 133.4, 133.0, 128.8, 126.5, 126.2 | 38.9, 29.6, 23.2 | 198.3 |
| 1,2,3,4-Tetrahydro-1-naphthol[1] | 138.9, 137.5, 129.0, 128.2, 126.2, 125.9 | 67.9, 32.1, 29.3, 19.1 | - |
| 2-Tetralone[1] | 131.2, 128.9, 126.5 | 41.2, 38.6, 29.0 | 210.1 |
| 1,2,3,4-Tetrahydronaphthalene-1,2-oxide (Predicted)[1] | 137.5, 135.2, 128.5, 125.9, 125.8 | 52.1, 51.5, 29.2, 25.4 | - |
IR Absorption Frequencies of Tetrahydronaphthalene Derivatives
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies (cm⁻¹).
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 1,2,3,4-Tetrahydronaphthalene | 3100-3000 (C-H aromatic), 3000-2850 (C-H aliphatic), 1600-1475 (C=C aromatic) |
| 1-Tetralone | 3100-3000 (C-H aromatic), 3000-2850 (C-H aliphatic), ~1680 (C=O, conjugated ketone), 1600-1475 (C=C aromatic) |
| 2-Aminotetralin | 3550-3060 (N-H stretch), 3100-3000 (C-H aromatic), 3000-2850 (C-H aliphatic), 1640-1550 (N-H bend), 1600-1475 (C=C aromatic) |
| 6-Hydroxytetralin | 3500-3200 (O-H stretch, broad), 3100-3000 (C-H aromatic), 3000-2850 (C-H aliphatic), 1600-1475 (C=C aromatic), 1300-1000 (C-O stretch) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectral data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-25 mg of the tetrahydronaphthalene derivative for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If the sample is a solid, ensure it is fully dissolved. You may use a small vial and then transfer the solution to the NMR tube using a Pasteur pipette.
-
Filter the solution if any solid particles are present to avoid interfering with the shimming process.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR: A standard single-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: Appropriate for the expected chemical shift range.
-
Number of Scans: Dependent on the sample concentration; more scans are needed for dilute samples to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Typically 1-5 seconds to allow for full relaxation of the nuclei between pulses.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquids: A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.
-
Solids (Thin Film): A small amount of the solid is dissolved in a volatile solvent (e.g., acetone, methylene chloride). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the solid.
-
Solids (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded first.
-
The sample is then placed in the spectrometer, and the spectrum is recorded.
-
The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the tetrahydronaphthalene derivative in a volatile organic solvent (e.g., hexane, dichloromethane).
-
The concentration should be optimized to avoid overloading the GC column.
Data Acquisition:
-
Gas Chromatograph (GC):
-
Injector: A split/splitless injector is commonly used. The injection temperature is typically set to 250-300 °C.
-
Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is suitable for separating tetrahydronaphthalene derivatives.
-
Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50-100 °C and ramp up to 250-300 °C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is the most common method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
Scan Range: A mass range of m/z 40-500 is generally sufficient to detect the molecular ion and major fragment ions of tetrahydronaphthalene derivatives.
-
Mass Spectrometry Fragmentation Patterns
Understanding the fragmentation patterns of tetrahydronaphthalene derivatives in EI-MS is crucial for structural elucidation.
-
1,2,3,4-Tetrahydronaphthalene: The molecular ion (M⁺˙) is typically prominent. A major fragmentation pathway involves the loss of a C₂H₅ radical (M-29) via a retro-Diels-Alder reaction, leading to a stable diene radical cation. Another significant fragment is often observed at m/z 91, corresponding to the tropylium ion, which is a common fragment for compounds containing a benzyl group.
-
Substituted Tetrahydronaphthalenes: The fragmentation is directed by the functional groups present.
-
Alkyl Derivatives: Fragmentation often involves cleavage at the benzylic position (the bond between the aromatic ring and the aliphatic ring) and loss of alkyl radicals.
-
Hydroxylated Derivatives: The molecular ion is usually observed. Fragmentation may involve the loss of water (M-18) and subsequent rearrangements.
-
Aminotetralins: The molecular ion is typically observed. Fragmentation is dominated by cleavage alpha to the nitrogen atom.
-
Tetralones: The molecular ion is generally strong. A characteristic fragmentation is the loss of CO (M-28), followed by further fragmentation of the resulting hydrocarbon radical cation.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data for the structural elucidation of tetrahydronaphthalene derivatives.
References
Lack of Publicly Available Data on the Anticancer Efficacy of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene Analogs
Extensive searches of scientific literature and databases have revealed no specific studies evaluating the anticancer efficacy of 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene analogs. Research on tetrahydronaphthalene derivatives as anticancer agents is an active field; however, the focus has been on other substitution patterns and derivatizations.
This guide, therefore, presents a comparative analysis of structurally related methoxy-substituted dihydronaphthalene and other naphthalene analogs that have demonstrated notable anticancer activity. The data and protocols summarized below are drawn from published studies on these alternative, but related, compound classes.
Comparative Efficacy of Methoxy-Substituted Naphthalene and Dihydronaphthalene Analogs
While data on the specific this compound scaffold is unavailable, research on other methoxy-substituted naphthalene and dihydronaphthalene derivatives has shown promising anticancer potential. This section compares the efficacy of several such analogs against various cancer cell lines.
Quantitative Data Summary
The cytotoxic activity of selected methoxy-substituted dihydronaphthalene and naphthalene analogs is presented in Table 1. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| 5a | MCF-7 (Breast) | 0.93 ± 0.02 | Staurosporine | 6.08 ± 0.15 |
| 5d | MCF-7 (Breast) | 1.76 ± 0.04 | Staurosporine | 6.08 ± 0.15 |
| 5e | MCF-7 (Breast) | 2.36 ± 0.06 | Staurosporine | 6.08 ± 0.15 |
| 10 | MCF-7 (Breast) | 2.83 ± 0.07 | Staurosporine | 6.08 ± 0.15 |
| 3d | MCF-7 (Breast) | 3.73 ± 0.09 | Staurosporine | 6.08 ± 0.15 |
| 2j | A549 (Lung) | 7.835 ± 0.598 | Doxorubicin | Not specified |
| 14c | MCF-7 (Breast) | 9.0 | Daunorubicin | 0.33 |
| 14c | MCF-10A (Normal) | 393 | Daunorubicin | 9.32 |
Table 1: Cytotoxic Activity of Methoxy-Substituted Dihydronaphthalene and Naphthalene Analogs.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to evaluate the anticancer efficacy of the compounds listed above.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: The primary method for assessing cell viability was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were then determined from the dose-response curves.
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: To investigate the mechanism of cell death, flow cytometry was employed.
-
Cell Treatment: Cells were treated with the compound of interest at its IC₅₀ concentration for a designated time.
-
Cell Staining: For apoptosis analysis, cells were stained with Annexin V and Propidium Iodide (PI). For cell cycle analysis, cells were fixed and stained with a DNA-intercalating dye like PI.
-
Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Enzyme Inhibition Assays
-
VEGFR-2 Kinase Assay: The inhibitory effect on specific molecular targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was assessed.[3]
-
The assay was performed in a plate format using a recombinant VEGFR-2 enzyme.
-
The enzyme, substrate (e.g., a peptide), and ATP were incubated with various concentrations of the test compound.
-
The amount of phosphorylated substrate was quantified, often using an ELISA-based method or fluorescence detection.
-
The IC₅₀ value for enzyme inhibition was calculated from the resulting dose-response curve.
-
-
Topoisomerase I/II Inhibition Assay: The effect on DNA topoisomerase I and II was evaluated to understand the mechanism of DNA damage.[4][5]
-
Supercoiled plasmid DNA was incubated with topoisomerase I or II in the presence of the test compounds.
-
The reaction products (relaxed or decatenated DNA) were separated by agarose gel electrophoresis.
-
Inhibition of enzyme activity was determined by the reduction in the formation of the reaction products compared to a control without the inhibitor.
-
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of workflows and biological pathways.
References
- 1. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene (CAS No. 1614-82-0), a compound utilized in pharmaceutical manufacturing and laboratory research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety measures. While the available Safety Data Sheet (SDS) for this compound indicates a lack of extensive toxicological data, general precautions for handling laboratory chemicals should be strictly followed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with running water for at least 20 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with running water for at least 20 minutes.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Step 1: Waste Classification
Treat this compound as hazardous chemical waste. Due to the limited ecological data, it is crucial to prevent its release into the environment. Do not dispose of this chemical down the drain or in regular solid waste.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid form of the chemical, contaminated materials (e.g., filter paper, gloves, weighing paper), and empty containers in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material resistant to organic compounds.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
Step 3: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "1614-82-0."
-
An accurate accumulation start date.
-
The primary hazards associated with the waste (based on available information and general properties of similar compounds, this may include "Irritant" and "Environmental Hazard").
Step 4: Management of Spills
In the event of a spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill. For liquid spills, dike the area to prevent spreading.[2]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all applicable regulations.
Quantitative Data
The Safety Data Sheet for this compound provides limited quantitative data. The available information is summarized below.
| Property | Value | Reference |
| CAS Number | 1614-82-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.26 g/mol | [1] |
| Purity | >97.0% (GC) | [1] |
| Physical State | Solid | |
| Acute Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Eye Damage/Irritation | No data available | [1] |
| Ecotoxicity | No data available | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Personal protective equipment for handling 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
Essential Safety and Handling Guide for 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation : May cause skin and serious eye irritation[2][3][4].
-
Respiratory Tract Irritation : Inhalation of dust or vapors may irritate the respiratory system[1][4].
-
Aspiration Hazard : If swallowed, it may enter the airways and be fatal[2][3].
-
Aquatic Toxicity : Potentially toxic to aquatic life with long-lasting effects[2][3].
-
Peroxide Formation : May form explosive peroxides upon prolonged storage, especially in the presence of air and light[1][2].
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.[5]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for tears or holes before use and wash hands after removal.[6][10] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if there is a risk of inhaling dust or aerosols. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet; sandals or other open-toed footwear are not permitted in the laboratory.[10][11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation : All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Designated Area : Establish a designated area for handling this chemical. Cover work surfaces with absorbent, disposable bench paper.[13]
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[12]
2. Weighing and Transfer:
-
Avoid Pouring : To prevent the generation of dust, avoid pouring the powdered compound directly from the bottle.[13]
-
Use Scoops : Transfer the powder in small, manageable scoops.[13]
-
Containment : Keep containers closed whenever possible to prevent spills and the release of dust.[13]
-
Enclosed Balance : If available, use an enclosed balance to further contain any airborne particles.[13]
3. Dissolving the Compound:
-
Work in Fume Hood : All dissolution procedures must be carried out within a chemical fume hood.
-
Controlled Addition : Add the solid to the solvent slowly to avoid splashing.
-
Appropriate Glassware : Use glassware that is clean and free of cracks or defects.
4. Post-Handling Decontamination:
-
Clean Work Surfaces : Decontaminate the work area using a suitable solvent or cleaning solution.
-
Equipment Decontamination : Clean all equipment, including the exterior of vials and spatulas, to remove any residual chemical dust.[13]
-
Hand Washing : Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[10]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. The container should be kept closed and stored in a well-ventilated area away from incompatible materials. |
| Liquid Waste | Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain. |
| Contaminated Materials | All contaminated materials, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste in a designated container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[11]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcrsafety.com [mcrsafety.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
